Tert-butyl (1-bromopropan-2-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-bromopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391026-59-7 | |
| Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of tert-Butyl (1-bromopropan-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (1-bromopropan-2-yl)carbamate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2][3] The document delves into the prevalent synthetic strategies, with a primary focus on the conversion of the corresponding protected amino alcohol. A detailed experimental protocol, a thorough examination of the reaction mechanism, and critical insights into process optimization are presented. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of this important intermediate.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis, particularly in the construction of complex chiral molecules.[1][3] The presence of the bromine atom provides a reactive handle for nucleophilic substitution, while the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions.[1][3] This combination of features makes it an invaluable precursor for the synthesis of a wide range of biologically active compounds and active pharmaceutical ingredients (APIs). The Boc group's stability and its facile removal under mild acidic conditions further enhance its utility in multi-step synthetic sequences.[3]
The stereochemistry at the C2 position is often crucial for the biological activity of the final target molecule.[4] Therefore, stereocontrolled synthetic routes to enantiomerically pure forms of this compound are of paramount importance. This guide will focus on a common and effective method for achieving this.
Synthetic Strategy: From Protected Amino Alcohols to Alkyl Bromides
A robust and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from a readily available chiral amino alcohol:
-
Boc Protection: The synthesis commences with the protection of the amino group of a chiral 2-aminopropan-1-ol (alaninol) derivative with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis.[5]
-
Bromination: The resulting N-Boc protected amino alcohol is then subjected to a bromination reaction to convert the primary alcohol into the corresponding bromide.
This approach allows for the preservation of the stereocenter at the C2 position. The choice of the starting alaninol, either (S)-2-aminopropan-1-ol or (R)-2-aminopropan-1-ol, dictates the stereochemistry of the final product.[6][7]
Step 1: Boc Protection of 2-Aminopropan-1-ol
The protection of the amino group of 2-aminopropan-1-ol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5][8]
Reaction:
(S)-2-Aminopropan-1-ol + (Boc)₂O → (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
This reaction is generally high-yielding and proceeds under mild conditions.[8]
Step 2: Bromination via the Appel Reaction
The conversion of the primary alcohol in tert-butyl (1-hydroxypropan-2-yl)carbamate to the corresponding bromide is efficiently accomplished using the Appel reaction.[9][10][11] The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to achieve the transformation under mild and neutral conditions.[10][12]
Reaction:
(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate + PPh₃ + CBr₄ → (S)-tert-Butyl (1-bromopropan-2-yl)carbamate + Ph₃PO + CHBr₃
A key advantage of the Appel reaction is that it proceeds with inversion of configuration at the reacting carbon center via an Sₙ2 mechanism.[10][11][13] However, for a primary alcohol, which is the case here, there is no stereocenter at the site of reaction, so the stereochemistry at the adjacent C2 position is preserved.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of (S)-tert-butyl (1-bromopropan-2-yl)carbamate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate | 175.23 | 1.0 g | 5.71 mmol | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.79 g | 6.85 mmol | 1.2 |
| Carbon tetrabromide (CBr₄) | 331.63 | 2.27 g | 6.85 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | - |
Reaction Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 g, 5.71 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add triphenylphosphine (1.79 g, 6.85 mmol) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (2.27 g, 6.85 mmol) in anhydrous dichloromethane (10 mL).
-
Add the CBr₄ solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the desired product and triphenylphosphine oxide as a byproduct.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure (S)-tert-butyl (1-bromopropan-2-yl)carbamate.
Reaction Mechanism: A Closer Look at the Appel Reaction
The Appel reaction is a reliable method for converting alcohols to alkyl halides.[9][11] The driving force for this reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct. The mechanism involves several key steps:
Caption: Mechanism of the Appel Reaction for Bromination.
Step-by-step Mechanistic Elucidation:
-
Activation of Triphenylphosphine: The reaction initiates with the attack of the nucleophilic triphenylphosphine on one of the bromine atoms of carbon tetrabromide.[12][14] This results in the formation of a phosphonium salt, [Ph₃P-Br]⁺, and the tribromomethanide anion, CBr₃⁻.
-
Alkoxide Formation: The tribromomethanide anion is a strong enough base to deprotonate the alcohol, forming an alkoxide and bromoform (CHBr₃).[12]
-
Oxyphosphonium Salt Formation: The resulting alkoxide acts as a nucleophile and attacks the electrophilic phosphorus atom of the [Ph₃P-Br]⁺ salt.[11][14] This step forms a key intermediate, an alkoxyphosphonium salt, [R-O-PPh₃]⁺.
-
Sₙ2 Displacement: The bromide ion, now a good nucleophile, performs a backside attack on the carbon atom attached to the oxygen of the alkoxyphosphonium group.[10] This is a classic Sₙ2 displacement, where the triphenylphosphine oxide group acts as an excellent leaving group. This step leads to the formation of the desired alkyl bromide and the thermodynamically stable triphenylphosphine oxide.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The Appel reaction is sensitive to moisture. Water can react with the phosphonium intermediates, leading to the formation of triphenylphosphine oxide and HBr, which can cause side reactions and reduce the yield of the desired product. Therefore, the use of anhydrous solvents and flame-dried glassware is crucial.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon prevents the oxidation of triphenylphosphine and other potential side reactions with atmospheric oxygen and moisture.
-
Stoichiometry: A slight excess of triphenylphosphine and carbon tetrabromide (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting alcohol.[12]
-
Temperature Control: The initial part of the reaction is typically carried out at 0 °C to control the exothermic reaction between triphenylphosphine and carbon tetrabromide.[14][15] Allowing the reaction to slowly warm to room temperature provides sufficient energy for the reaction to go to completion.
-
Purification: The major byproduct of the reaction is triphenylphosphine oxide. While sometimes it can be precipitated and removed by filtration, column chromatography is often necessary to obtain a highly pure product.
Trustworthiness and Self-Validation
The protocol described is a well-established and reliable method for the synthesis of primary alkyl bromides from alcohols. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The formation of the triphenylphosphine oxide byproduct, often visible as a white precipitate, serves as a visual indicator that the reaction is proceeding. The final product can be thoroughly characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.[16][17]
Conclusion
The synthesis of this compound is a critical process for the advancement of various research and development endeavors in the pharmaceutical and chemical industries. The two-step sequence involving Boc protection of the corresponding amino alcohol followed by an Appel reaction for the bromination of the primary alcohol is a highly effective and reliable strategy. A thorough understanding of the reaction mechanism, particularly the nuances of the Appel reaction, is essential for optimizing reaction conditions and achieving high yields of the desired chiral product. The experimental protocol and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block.
References
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Wikipedia. Appel reaction. [Link]
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Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]
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Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
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OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]
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NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
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"Tert-butyl (1-bromopropan-2-yl)carbamate" chemical properties and structure
An In-Depth Technical Guide to tert-Butyl (1-bromopropan-2-yl)carbamate for Drug Development Professionals
Introduction: A Versatile Chiral Building Block
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two key features that make it a valuable synthetic intermediate: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This combination allows for the controlled, sequential introduction of a chiral 2-aminopropyl moiety into complex molecular architectures. As a non-commercially available starting material, its utility lies in its role as a custom-synthesized building block for constructing active pharmaceutical ingredients (APIs), particularly where precise stereochemistry and a flexible linking group are required. This guide provides a comprehensive overview of its chemical properties, a robust synthetic pathway, and its strategic application in the context of drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. These characteristics are foundational for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |
| CAS Number | 1391026-59-7 | |
| Molecular Formula | C₈H₁₆BrNO₂ | [1] |
| Molecular Weight | 238.12 g/mol | [1] |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| Storage Conditions | Store in freezer, under -20°C, sealed in a dry environment | |
| SMILES | O=C(OC(C)(C)C)NC(C)CBr | [2] |
| InChI Key | OTOODTHBNJYOIV-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Profile
While experimentally verified spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predicted profile is crucial for reaction monitoring (e.g., via TLC and NMR) and final product confirmation.
¹H NMR Spectroscopy
In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5-5.0 | Broad Singlet | 1H | N-H | The carbamate proton signal is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |
| ~3.8-4.0 | Multiplet | 1H | CH -NHBoc | This methine proton is coupled to the adjacent methyl and bromomethyl groups, resulting in a complex multiplet. |
| ~3.4-3.6 | Multiplet | 2H | CH₂ -Br | These diastereotopic protons of the bromomethyl group are coupled to the adjacent methine proton, appearing as a multiplet. |
| ~1.45 | Singlet | 9H | -C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, a hallmark of the Boc protecting group.[3] |
| ~1.20 | Doublet | 3H | CH₃ -CH | The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet. |
¹³C NMR Spectroscopy
The carbon spectrum provides complementary information for structural verification.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~155.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group appears in the typical downfield region. |
| ~80.0 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~50.0 | C H-NHBoc | The methine carbon attached to the nitrogen. |
| ~35-40 | C H₂-Br | The carbon bearing the bromine atom is shifted downfield due to the halogen's electronegativity. |
| ~28.5 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
| ~18.0 | C H₃-CH | The terminal methyl carbon. |
Infrared (IR) Spectroscopy
Key vibrational modes confirm the presence of the principal functional groups.
| Frequency (cm⁻¹) | Assignment | Rationale |
| ~3300-3400 | N-H Stretch | A moderate, sharp peak characteristic of the N-H bond in the carbamate. |
| ~2850-3000 | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1680-1710 | C=O Stretch (Carbamate) | A strong, sharp absorption band indicative of the carbamate carbonyl group. |
| ~1160-1250 | C-O Stretch | Stretching vibrations from the C-O bonds of the carbamate group. |
| ~600-700 | C-Br Stretch | A peak in the fingerprint region corresponding to the carbon-bromine bond. |
Synthesis and Purification Workflow
A logical and efficient synthesis of this compound starts from the readily available chiral precursor, (S)- or (R)-alaninol, which is first protected with a Boc group and then subjected to bromination. This two-step approach is robust and avoids handling of the more hazardous 1-bromo-2-aminopropane.
Caption: Proposed two-step synthesis of the target compound from N-Alaninol.
Detailed Experimental Protocol: Bromination of N-Boc-Alaninol
This protocol describes the conversion of the primary alcohol in tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-alaninol) to the target primary bromide using phosphorus tribromide (PBr₃). This method is effective for converting primary alcohols to alkyl bromides with minimal side reactions when conditions are controlled.[4]
Materials:
-
tert-Butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is critical to moderate the exothermic reaction between PBr₃ and the alcohol, preventing potential side reactions and degradation of the starting material or product.
-
Reagent Addition: Add PBr₃ (0.4 eq, a slight excess relative to the 3:1 stoichiometry) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases. Causality: This step neutralizes any remaining acidic phosphorus species and unreacted PBr₃.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is defined by the orthogonal reactivity of its two functional groups.
Caption: Orthogonal reactivity of the primary bromide and the Boc-protected amine.
-
Primary Bromide Reactivity : The primary carbon-bromine bond is highly susceptible to nucleophilic attack via an Sɴ2 mechanism.[5] This allows for the efficient formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This reactivity is the cornerstone of its use as a building block, enabling it to be coupled with a wide range of molecular fragments (e.g., phenols, thiols, azides, or carbanions). The reaction proceeds with high efficiency and predictability, which is essential in multi-step syntheses.[4]
-
Boc Group Reactivity : The Boc group is a robust protecting group, stable to basic conditions, hydrogenation, and many nucleophiles.[6] However, it can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[7][8] This deprotection unmasks the secondary amine, which can then be used for subsequent transformations such as peptide coupling, reductive amination, or further alkylation.
Strategic Application in Synthesis
The primary application of this building block is as a chiral linker in the synthesis of complex target molecules. A closely related analog, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, serves as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[9] By analogy, this compound can be envisioned as a precursor for structurally similar APIs where the cyano group is replaced by another functional group introduced via nucleophilic substitution of the bromide. This strategy allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified with the GHS07 pictogram (Warning).
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer at or below -20°C, protected from moisture.
References
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]
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Wonder Chemical. This compound 1391026-59-7. Available at: [Link]
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Molekula. This compound | 1391026-59-7. Available at: [Link]
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Lumen Learning. Organic Chemistry 1: An open textbook - Appendix 1: Summary of Part 1 reactions used for synthesis. Available at: [Link]
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Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available at: [Link]
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
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Supporting Information. Characterization Data of Products. Available at: [Link]
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ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]
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Reagentia. N-BOC-1-BROMO-2-METHYL-2-PROPANAMINE. Available at: [Link]
-
YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Available at: [Link]
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An In-Depth Technical Guide to tert-Butyl (1-bromopropan-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Chiral Building Block
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This pursuit heavily relies on the availability of versatile and well-characterized chiral building blocks. tert-Butyl (1-bromopropan-2-yl)carbamate has emerged as a significant intermediate, offering a strategic entry point for the synthesis of complex molecular architectures, particularly those bearing chiral amine functionalities. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this valuable compound, from its fundamental physicochemical properties to its synthesis and critical applications in the pharmaceutical sciences. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.
Core Physicochemical & Safety Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective utilization in synthesis. Herein, we present the key identifiers and physicochemical data for this compound, alongside essential safety information.
| Property | Value |
| CAS Number | 1391026-59-7[1] |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage Conditions | Store at -20°C, sealed under dry conditions |
Safety Profile:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Note: This information is for guidance and should be supplemented with a thorough review of the material safety data sheet (MSDS) before handling.
Synthetic Methodology: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available and chiral (S)-2-aminopropan-1-ol. This pathway involves the protection of the amine functionality followed by the conversion of the primary alcohol to a bromide.
Sources
Spectroscopic Data of Tert-butyl (1-bromopropan-2-yl)carbamate: A Technical Guide
Introduction
Tert-butyl (1-bromopropan-2-yl)carbamate, with the molecular formula C₈H₁₆BrNO₂ and a molecular weight of 238.12 g/mol , is a carbamate derivative containing a chiral center. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Spectroscopic analysis is crucial for verifying the structure and purity of this compound after synthesis. This guide will detail the expected spectral features and provide standardized protocols for data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of similar structures, the following ¹H and ¹³C NMR data are predicted for this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Chemical Shift (ppm, Predicted) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~4.5 - 4.8 | Broad Singlet | 1H | NH | The proton attached to the nitrogen is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group. |
| ~3.8 - 4.0 | Multiplet | 1H | CH -NH | This methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet. Its position is downfield due to the deshielding effects of the adjacent nitrogen and bromine atoms. |
| ~3.4 - 3.6 | Multiplet | 2H | CH₂ -Br | These methylene protons are diastereotopic and will appear as a multiplet. The adjacent bromine atom strongly deshields these protons, shifting them significantly downfield. |
| ~1.45 | Singlet | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet. |
| ~1.25 | Doublet | 3H | CH-CH₃ | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |
Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz.
Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (ppm, Predicted) | Assignment | Causality Behind the Prediction |
| ~155.0 | C =O (carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~80.0 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~50.0 | C H-NH | The methine carbon is deshielded by the attached nitrogen atom. |
| ~35.0 | C H₂-Br | The methylene carbon is deshielded by the electronegative bromine atom. |
| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group show a characteristic signal in this region. |
| ~18.0 | CH-C H₃ | The terminal methyl carbon is the most upfield signal in the spectrum. |
Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the solvent peak at 77.16 ppm.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.
Predicted IR Spectroscopic Data
| Frequency (cm⁻¹, Predicted) | Intensity | Assignment | Causality Behind the Prediction |
| ~3350 | Medium | N-H Stretch | The N-H stretching vibration of the carbamate group typically appears in this region. The band is expected to be of medium intensity and somewhat broad. |
| ~2980, 2930 | Medium-Strong | C-H Stretch (Aliphatic) | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~1680-1720 | Strong | C=O Stretch (Carbamate) | The carbonyl group of the carbamate is a strong IR absorber and is expected to show a prominent peak in this region. The exact position can be influenced by hydrogen bonding. |
| ~1520 | Medium | N-H Bend | The N-H bending vibration is another characteristic absorption for secondary amides and carbamates. |
| ~1170 | Strong | C-O Stretch | The C-O stretching vibration of the carbamate ester linkage is expected to be a strong band. |
| ~650 | Medium | C-Br Stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum. |
Note: Representative data based on characteristic functional group frequencies.
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Obtain a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Caption: Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for bromine-containing fragments.
| m/z (Predicted) | Ion | Comments |
| 238.0, 240.0 | [M+H]⁺ | Molecular ion peak with the characteristic M and M+2 isotopic pattern for a single bromine atom. |
| 182.0, 184.0 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. The isotopic pattern for bromine is retained. |
| 159.9 | [M+H - C₄H₉O₂]⁺ | Fragment corresponding to the bromopropan-2-aminium ion. |
| 138.0 | [M+H - Br]⁺ | Loss of a bromine radical. |
| 57.1 | [C₄H₉]⁺ | Fragment corresponding to the tert-butyl cation. |
Note: Predicted data for ESI-MS. M = C₈H₁₆BrNO₂ (Molecular Weight: 238.12 g/mol ).
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and other relevant fragments, paying close attention to the isotopic pattern of bromine.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, along with standardized protocols for their acquisition. While based on sound scientific principles and data from analogous compounds, experimental verification is recommended for definitive structural confirmation and purity assessment. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.
References
A Technical Guide to Tert-butyl (1-bromopropan-2-yl)carbamate and Its Analogs: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-butyl (1-bromopropan-2-yl)carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We delve into its physicochemical properties, spectroscopic profile, and detailed synthetic methodologies, emphasizing the mechanistic rationale behind procedural choices. Furthermore, this guide presents a comparative analysis of its key analogs, including the hydroxyl and cyano derivatives, which serve as critical intermediates in the development of novel therapeutics. A central focus is placed on the application of these building blocks in the synthesis of bioactive molecules, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to enable the effective use of these versatile chemical entities.
The Strategic Importance of Protected Chiral Amines in Synthesis
The Carbamate Motif: A Cornerstone of Medicinal Chemistry
The carbamate group is a recurring structural motif in a vast array of approved therapeutic agents.[1][2] Its prevalence stems from a unique combination of chemical and physical properties. Carbamates act as stable, non-basic mimics of the peptide bond, enhancing proteolytic stability and the ability to penetrate cell membranes.[1] The tert-butoxycarbonyl (Boc) group, in particular, is one of the most widely used amine protecting groups in organic synthesis. Its stability under a wide range of nucleophilic and basic conditions, coupled with its clean, acid-labile deprotection, makes it an ideal choice for multi-step synthetic campaigns.[2] By modulating the substituents on the carbamate's termini, chemists can fine-tune pharmacokinetic properties and improve the stability of parent molecules.[1]
The Chiral 2-Aminopropyl Halide Scaffold: A Versatile Building Block
Molecules incorporating a chiral center are fundamental to drug design, as the stereochemistry of a drug often dictates its efficacy and interaction with biological targets like enzymes and receptors.[3][4][5] The 2-aminopropyl halide scaffold, particularly when N-protected, represents a powerful and versatile chiral building block. It offers two distinct points for chemical modification: a protected amine that can be deprotected and coupled, and a reactive halide that serves as an electrophilic site for nucleophilic substitution. This bifunctionality allows for the stereospecific introduction of the 1-amino-2-propyl moiety into complex molecular architectures.
This compound is a prime example of this scaffold. Its structure combines the robust Boc protecting group with a primary bromide, which is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The chirality at the C-2 position is critical, as biological systems are inherently chiral and often exhibit stereospecific recognition.[3]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use and characterization.
Core Properties of this compound
The following table summarizes the key physicochemical data for the target compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆BrNO₂ | [6] |
| Molecular Weight | 238.12 g/mol | N/A |
| CAS Number | 1391026-59-7 | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| InChI Key | OTOODTHBNJYOIV-UHFFFAOYSA-N | [6] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [6] |
Spectroscopic Characterization Profile
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons (~1.45 ppm, 9H), a doublet for the methyl protons (~1.20 ppm, 3H), a multiplet for the C2-proton (~3.9-4.1 ppm, 1H), and two diastereotopic protons for the CH₂Br group appearing as a multiplet or two separate signals (~3.4-3.6 ppm, 2H). A broad singlet for the N-H proton (~4.8-5.2 ppm, 1H) is also expected.
-
¹³C NMR (100 MHz, CDCl₃): Key signals would be observed for the tert-butyl carbons (quaternary ~80 ppm, methyls ~28 ppm), the primary CH₂Br carbon (~35-40 ppm), the chiral CH carbon (~50 ppm), the methyl carbon (~18-20 ppm), and the carbonyl carbon of the carbamate (~155 ppm).
-
FTIR (ATR): Characteristic absorption bands would confirm the presence of key functional groups: N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), a strong C=O stretching for the carbamate (~1680-1700 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
-
Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peaks would correspond to adducts such as [M+H]⁺ and [M+Na]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) would be a definitive feature.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved from its corresponding chiral alcohol precursor. This section outlines a reliable, two-step synthetic sequence starting from commercially available (S)-Alaninol.
Retrosynthetic Analysis and Strategy
The most logical retrosynthetic disconnection is at the C-Br bond, leading back to the precursor alcohol, tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate.[8] This alcohol is, in turn, readily prepared from (S)-Alaninol via standard Boc-protection of the amine. This strategy is advantageous because it introduces the chiral center early from an inexpensive, enantiopure starting material and involves high-yielding, well-established chemical transformations.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate
This procedure involves the protection of the primary amine of (S)-Alaninol with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent is critical for achieving high yield and preventing side reactions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-Alaninol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add a non-nucleophilic base such as triethylamine (1.1 eq) dropwise while stirring.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C over 1-2 hours. Causality Note: Slow addition is crucial to control the exotherm of the reaction and to prevent the formation of the di-Boc protected byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.[9]
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by silica gel column chromatography.
Step 2: Synthesis of tert-Butyl (S)-(1-bromopropan-2-yl)carbamate
This step converts the primary alcohol to a primary bromide. The Appel reaction (CBr₄/PPh₃) is an excellent choice as it proceeds under mild, neutral conditions, minimizing the risk of side reactions involving the carbamate group.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate (1.0 eq)[8][10] and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise. Causality Note: Portion-wise addition of PPh₃ is necessary to manage the reaction exotherm. The reaction turns from colorless to yellow/orange upon formation of the reactive bromophosphonium ylide intermediate.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is fully consumed.
-
Workup: Concentrate the reaction mixture in vacuo. The crude residue will contain the product along with triphenylphosphine oxide and bromoform byproducts.
-
Purification: Purify the crude material directly by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure product.
Synthesis and Characterization Workflow
Caption: General experimental workflow for synthesis and analysis.
Key Analogs and Their Comparative Utility
The utility of this compound is amplified when considered alongside its synthetic analogs. The hydroxyl and cyano derivatives are particularly noteworthy.
Hydroxy Analog: The Direct Precursor
Tert-butyl (1-hydroxypropan-2-yl)carbamate is the immediate precursor in the synthesis of the bromo-compound.[8][10] Beyond this role, it can be used in reactions where the hydroxyl group is derivatized to other functionalities, such as tosylates or mesylates, creating alternative electrophiles. It is also a valuable building block in its own right for syntheses requiring a protected chiral amino alcohol.
Cyano Analog: A Gateway to DPP-4 Inhibitors
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is an analog of profound importance in medicinal chemistry.[11] It serves as a key chiral intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral hypoglycemic drugs for treating type 2 diabetes.[11] The nitrile group in this analog is a critical part of the pharmacophore that interacts with the active site of the DPP-4 enzyme.[11] A prominent example is its use in the synthesis of Saxagliptin. The synthesis of this cyano analog typically involves the Boc-protection of the corresponding chiral aminonitrile.[9][11]
Comparative Data of Key Analogs
The following table provides a comparative summary of the target compound and its primary analogs.
| Compound Name | Structure | Molecular Formula | Key Role / Application |
| This compound | CC(NC(=O)OC(C)(C)C)CBr | C₈H₁₆BrNO₂ | Versatile chiral alkylating agent; intermediate for complex amine synthesis. |
| tert-Butyl (1-hydroxypropan-2-yl)carbamate | CC(NC(=O)OC(C)(C)C)CO | C₈H₁₇NO₃ | Synthetic precursor to the bromo-analog and other electrophiles (e.g., tosylates). |
| tert-Butyl (1-cyanopropan-2-yl)carbamate | CC(NC(=O)OC(C)(C)C)CCN | C₉H₁₆N₂O₂ | Key intermediate for DPP-4 inhibitors (e.g., Saxagliptin); nitrile acts as a pharmacophore.[11] |
Applications in Drug Discovery and Organic Synthesis
The primary application of these compounds is as chiral building blocks, enabling the efficient and stereocontrolled construction of complex, biologically active molecules.
Case Study: Synthesis of DPP-4 Inhibitors
DPP-4 is an enzyme that deactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, drugs like Saxagliptin prolong the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.
The synthesis of the core of these inhibitors often involves the coupling of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate with another chiral amine or amino acid derivative. The nitrile group is a key warhead that forms a covalent but reversible bond with a serine residue in the DPP-4 active site.
Caption: Mechanism of DPP-4 inhibition in glucose metabolism.
Conclusion and Future Perspectives
This compound and its analogs are not merely synthetic curiosities; they are enabling tools for modern drug discovery. Their value lies in the combination of a robust protecting group, a defined stereocenter, and a reactive functional handle that can be readily transformed. The successful application of the cyano analog in the development of blockbuster drugs for diabetes highlights the immense potential held within this class of chiral building blocks.
Future research will likely focus on expanding the diversity of functional groups installed at the C-1 position, creating novel building blocks for probing different biological targets. Furthermore, the development of more efficient and greener synthetic routes to these compounds will continue to be an area of interest, particularly for large-scale manufacturing processes. A thorough understanding of the synthesis, properties, and applications discussed in this guide is crucial for any scientist aiming to leverage these powerful intermediates in the creation of next-generation therapeutics.
References
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Title: tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem Source: PubChem URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]
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Title: Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation | Request PDF Source: ResearchGate URL: [Link]
-
Title: [Chemistry] Reaction of tert-butyl pentyl ether with HBr forms 1-bromopentane and compound . Source: YouTube URL: [Link]
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Title: The Significance of Chirality in Drug Design and Development Source: PubMed Central (PMC) URL: [Link]
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Title: Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques Source: PubMed URL: [Link]
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]
-
Title: Preparation and Chiral Applications of Optically Active Polyamides Source: PubMed URL: [Link]
- Title: Process for the production of tert-butyl N-(2-bromoethyl)
-
Title: tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate Source: PubChem URL: [Link]
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Title: Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors Source: ChemRxiv URL: [Link]
-
Title: (2-Aminoethyl)carbamic acid tert-butyl ester Source: Organic Syntheses URL: [Link]
-
Title: tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate Source: Pharmaffiliates URL: [Link]
-
Title: tert-butyl N-(prop-2-yn-1-yl)carbamate Source: PubChem URL: [Link]
-
Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]
-
Title: Special Issue : Novel Chiral Amines and Amides for Catalytic Applications Source: MDPI URL: [Link]
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- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Synthesis and Safety of Tert-butyl (1-bromopropan-2-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Growing Significance
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl (1-bromopropan-2-yl)carbamate, a chiral halogenated carbamate, has emerged as a valuable intermediate, particularly in the synthesis of targeted therapeutics. Its utility is notably demonstrated in the development of novel inhibitors for critical signaling pathways implicated in cancer, such as the extracellular signal-regulated kinase (ERK) pathway. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and synthetic applications of this versatile reagent, grounded in established scientific principles and field-proven insights.
Section 1: Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and inherent hazards of a chemical is the bedrock of its safe and effective use in a laboratory setting.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1391026-59-7 | ChemScene SDS[1] |
| Molecular Formula | C₈H₁₆BrNO₂ | Ark Pharma Scientific Limited[2] |
| Molecular Weight | 238.12 g/mol | Ark Pharma Scientific Limited[2] |
| Appearance | Solid | ChemScene SDS[1] |
| Melting Point | No data available | ChemScene SDS[1] |
| Boiling Point | No data available | ChemScene SDS[1] |
| Solubility | No data available | ChemScene SDS[1] |
GHS Hazard Identification and Precautionary Measures
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding signal word is Warning .[1]
Adherence to the following precautionary statements is mandatory to mitigate these risks:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P330 | Rinse mouth.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container in accordance with local regulations.[1] |
Section 2: Prudent Handling and Storage Protocols
The following protocols are designed to ensure the safe handling and storage of this compound, thereby minimizing exposure and maintaining the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
-
Ventilation: All manipulations of this compound, especially when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contact with the compound is suspected.
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron is recommended.
Caption: A simplified reaction scheme showing the alkylation of a thiazolidinedione derivative.
Detailed Experimental Protocol: N-Alkylation
The following is a representative, step-by-step protocol for an N-alkylation reaction using this compound, adapted from literature procedures. [3][4]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiazolidinedione derivative (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to deprotonate the nitrogen of the thiazolidinedione.
-
Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-alkylated product.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of accidental exposure or spillage.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [1]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues.
-
Control and Contain: If safe to do so, prevent further spread of the material. For solid spills, avoid raising dust. For liquid spills, use absorbent materials to contain the spill.
-
Personal Protection: Don appropriate PPE, including a respirator if necessary, before attempting to clean up the spill.
-
Cleanup: Carefully sweep up the solid material and place it in a sealed, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and then place it in a sealed, labeled container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe dry.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.
Section 5: Disposal
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: Do not mix halogenated waste with non-halogenated waste.
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. Never dispose of this chemical down the drain.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.
References
-
Ark Pharma Scientific Limited. This compound. [Link]
- Google Patents.
- Google Patents.
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Journal of Medicinal Chemistry. [Link]
-
Universita' degli studi di Parma. [PDF] universita' degli studi di parma. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS:1391026-59-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140179743A1 - Non-atp dependent inhibitors of extracellular signal-regulated kinase (erk) - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Purity and Appearance of Tert-Butyl (1-bromopropan-2-yl)carbamate
This guide provides a comprehensive technical overview of tert-butyl (1-bromopropan-2-yl)carbamate, a critical building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. As a chiral halogenated carbamate, its purity and physical characteristics are paramount to ensure predictable reaction outcomes and the integrity of complex target molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, purification, and analytical characterization.
Introduction: Significance and Physicochemical Context
This compound is a versatile bifunctional molecule featuring a primary bromide and a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal intermediate for multi-step syntheses.[1] The presence of a stereocenter at the C2 position adds to its utility in the asymmetric synthesis of complex chiral molecules.
The primary bromide serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a variety of functional groups. This strategic combination of a stable, yet labile, protecting group and a reactive functional group makes this compound a valuable synthon in the construction of nitrogen-containing heterocycles and other complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆BrNO₂ | |
| Molecular Weight | 238.12 g/mol | N/A |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C |
Synthesis and Potential Impurities: An Overview
The most common and logical synthetic route to this compound is the bromination of its corresponding alcohol precursor, tert-butyl (1-hydroxypropan-2-yl)carbamate (commonly known as Boc-alaninol). The Appel reaction is a widely used and effective method for this transformation.[2][3][4]
The Appel Reaction: Mechanism and Causality
The Appel reaction converts a primary alcohol to a primary alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2][3][4] The reaction proceeds through a series of well-defined steps, and understanding this mechanism is key to anticipating and mitigating potential impurities.
Diagram 1: The Appel Reaction Mechanism
Caption: A typical workflow for the purification of this compound.
Step-by-Step Methodology:
-
Initial Filtration:
-
Rationale: Triphenylphosphine oxide has limited solubility in many organic solvents and often precipitates from the reaction mixture upon completion.
-
Procedure: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the bulk of the precipitated triphenylphosphine oxide. Wash the filter cake with a small amount of the reaction solvent (e.g., dichloromethane or acetonitrile).
-
-
Aqueous Workup:
-
Rationale: To remove any remaining water-soluble byproducts and unreacted starting materials.
-
Procedure: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (to neutralize any trace acids).
-
Water.
-
Saturated aqueous sodium chloride (brine) to aid in the separation of the organic and aqueous layers.
-
-
-
Drying and Concentration:
-
Rationale: To remove residual water from the organic phase.
-
Procedure: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Column Chromatography (Optional, for very high purity):
-
Rationale: To separate the target compound from closely related impurities.
-
Procedure: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Recrystallization:
-
Rationale: An effective method for obtaining a highly pure, crystalline solid.
-
Procedure: Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis and Appearance
The final assessment of purity requires the use of multiple analytical techniques. The appearance of the final product is also a key indicator of its purity.
Appearance
Highly pure this compound is expected to be a white to off-white crystalline solid . The presence of a yellow or brown tint may indicate the presence of impurities, possibly from residual triphenylphosphine or decomposition products.
Analytical Characterization
Table 3: Key Analytical Techniques for Purity Assessment
| Technique | Expected Observations for Pure Compound | Information Provided |
| ¹H NMR | Sharp, well-resolved peaks with correct integration values. Absence of peaks corresponding to triphenylphosphine oxide (aromatic region) or unreacted starting material. | Confirms the structure of the molecule and provides a semi-quantitative measure of purity. |
| ¹³C NMR | Correct number of peaks with expected chemical shifts. | Confirms the carbon skeleton of the molecule. |
| HPLC | A single major peak with a purity of >98% (by area). | Provides a quantitative measure of purity and can detect non-volatile impurities. |
| Mass Spectrometry (MS) | Correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with the characteristic isotopic pattern for a bromine-containing compound. | Confirms the molecular weight of the compound. |
Conclusion
The purity and appearance of this compound are critical parameters that directly impact its performance in subsequent synthetic steps. A thorough understanding of its synthesis via the Appel reaction, coupled with a robust, multi-step purification protocol, is essential for obtaining material of high quality. The use of a combination of analytical techniques, including NMR, HPLC, and MS, provides a comprehensive assessment of purity and structural integrity. By following the principles and protocols outlined in this guide, researchers can confidently prepare and utilize this valuable synthetic building block in their drug discovery and development efforts.
References
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. [Link]
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. [Link]
- Google Patents.
-
MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]
-
ResearchGate. ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII).. [Link]
-
OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
ResearchGate. Appel chlorination and bromination reactions of different alcohols in DMC.⁸⁹. [Link]
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ACS Publications. Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. [Link]
-
Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]
Sources
Navigating the Synthesis and Supply of Tert-butyl (1-bromopropan-2-yl)carbamate: A Technical Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical research and development, the strategic use of specialized building blocks is paramount to the successful synthesis of novel therapeutics. Among these, Tert-butyl (1-bromopropan-2-yl)carbamate (CAS No. 1391026-59-7) has emerged as a critical intermediate, valued for its utility in introducing a protected chiral aminopropyl motif. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of its commercial availability, synthesis, quality control, and applications.
Introduction to a Versatile Building Block
This compound is a halogenated aliphatic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structural arrangement makes it an ideal reagent for nucleophilic substitution reactions, where the Boc-protected amine remains inert until a desired deprotection step. Its chirality at the second carbon position is of particular interest in the synthesis of stereospecific drug candidates.
Commercial Availability and Supplier Overview
A number of chemical suppliers offer this compound, typically with a purity of 97% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical documentation, such as Certificates of Analysis (CoA), and spectroscopic data.
| Supplier | Purity | CAS Number | Notes |
| Sigma-Aldrich | 97%[1] | 1391026-59-7[1] | Available through Aldrich Partner Ambeed, Inc.[1] |
| BLDpharm | Inquire | 1391026-59-7 | Offers various quantities for research and development. |
| Parchem | Inquire | 1391026-59-7 | Specialty chemical supplier with global distribution. |
| ChemScene | Inquire | 1391026-59-7 | Provides a detailed Safety Data Sheet.[2] |
Synthesis and Mechanistic Insights
A plausible and commonly employed approach for similar structures involves a two-step process:
-
Boc Protection of the Amino Alcohol: The synthesis would commence with the protection of the amino group of a suitable precursor, such as 2-amino-1-propanol, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran. The Boc group serves to prevent side reactions at the amine functionality during the subsequent bromination step.
-
Bromination of the Hydroxyl Group: The resulting Tert-butyl (1-hydroxypropan-2-yl)carbamate is then subjected to bromination. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds via a phosphonium salt intermediate, leading to the desired this compound.
Figure 1: A plausible synthetic workflow for this compound.
Quality Control and Analytical Verification
Ensuring the identity and purity of this compound is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a fundamental tool for confirming the structure of the molecule. Based on a doctoral thesis from the University of Parma, the following ¹H-NMR data in CDCl₃ at 400MHz has been reported:
-
δ 1.28 (d, 1H, J = 4 Hz)
-
δ 3.93 (dd, 1H, J = 8 Hz, J = 4 Hz)
-
δ 4.02 (qt, 1H, J = 4 Hz)
-
δ 4.48 (t, 1H, J = 8 Hz)
-
δ 6.63 (bs, 1H) [3]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound and identifying any potential impurities. A typical method would involve a reverse-phase C18 column with a gradient elution using a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector. The aforementioned doctoral thesis also references the use of an HPLC/UV-MS method for analysis.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₈H₁₆BrNO₂), the expected molecular weight is approximately 238.12 g/mol .
Figure 2: Analytical workflow for the quality control of this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in medicinal chemistry, primarily for the introduction of a chiral 2-aminopropyl side chain. A notable application is in the synthesis of non-ATP dependent inhibitors of extracellular signal-regulated kinase (ERK).[4][5]
In a patented synthetic route, this compound is reacted with a thiazolidine-2,4-dione derivative to generate a key intermediate in the development of these ERK inhibitors.[4][5][6] This reaction highlights the utility of the compound in creating carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceutical agents. The Boc-protecting group can be subsequently removed under acidic conditions to reveal the primary amine, which can then be further functionalized or may be a key pharmacophoric feature.
Figure 3: Application of this compound in the synthesis of ERK inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with a clear understanding of its synthesis, quality control, and applications, empowers researchers to effectively incorporate this key intermediate into their drug discovery programs. As the demand for sophisticated and stereospecific therapeutics continues to grow, the importance of such well-characterized building blocks will undoubtedly increase.
References
-
Universita' Degli Studi Di Parma. Doctoral Thesis. [Link]
- Google Patents.
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. [Link]
Sources
- 1. 89711-08-0 | N-Boc-2-aminoacetaldehyde | Evogliptin Related | Ambeed.com [ambeed.com]
- 2. repository.unipr.it [repository.unipr.it]
- 3. 83948-53-2 | 3-(Boc-amino)propyl bromide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. 112257-12-2 | tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 5. US9115122B2 - Non-ATP dependent inhibitors of extracellular signal-regulated kinase (ERK) - Google Patents [patents.google.com]
- 6. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl (1-bromopropan-2-yl)carbamate" in organic synthesis
An In-depth Technical Guide to tert-Butyl (1-bromopropan-2-yl)carbamate in Organic Synthesis
Abstract
This compound is a versatile bifunctional reagent that has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a readily displaceable primary bromide and a protected amine, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this valuable building block, offering insights into its role in the construction of complex nitrogen-containing molecules.
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of synthetic organic chemistry, the efficient and stereocontrolled introduction of nitrogen-containing functionalities is a paramount objective. This compound serves as an exemplary solution for this challenge. The presence of a stereocenter at the C2 position, coupled with the orthogonal reactivity of the bromide and the Boc-protected amine, provides chemists with a powerful tool for the asymmetric synthesis of a diverse array of compounds, including chiral amines, aziridines, and other heterocyclic systems that are prevalent in biologically active molecules.
Synthesis and Physicochemical Properties
The preparation of this compound is typically achieved through a two-step sequence starting from a commercially available amino alcohol.
Synthetic Protocol
The most common laboratory-scale synthesis involves the following two steps:
-
Boc Protection: The synthesis commences with the protection of the amino group of an appropriate aminopropanol derivative using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a mild base like sodium bicarbonate.
-
Bromination: The resulting Boc-protected amino alcohol is then subjected to a bromination reaction to convert the primary hydroxyl group into a bromide. A common and effective method for this transformation is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) in an aprotic solvent such as dichloromethane (DCM).
Caption: Synthetic workflow for this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 351795-81-2 |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
Core Applications in Synthetic Chemistry
The synthetic utility of this compound is primarily derived from the selective reactions of its two functional groups.
Nucleophilic Substitution Reactions
The primary bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functionalities at the C1 position.
Experimental Protocol: Synthesis of a Substituted Amine
-
Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the desired nucleophile (e.g., an amine, thiol, or cyanide) and a suitable base if necessary (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile being used (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.
Caption: General workflow for nucleophilic substitution and deprotection.
Synthesis of Aziridines
Under basic conditions, this compound can undergo an intramolecular cyclization to form N-Boc-2-methylaziridine. This reaction proceeds via deprotonation of the carbamate nitrogen followed by an intramolecular Sₙ2 displacement of the bromide.
Methodological & Application
Application Notes: Synthesis of β³-Amino Acid Derivatives Using Tert-butyl (1-bromopropan-2-yl)carbamate for Peptide Elaboration
Abstract
This guide provides a detailed protocol for the utilization of tert-butyl (1-bromopropan-2-yl)carbamate as a versatile building block in synthetic organic chemistry, with a specific focus on its application in peptide science. This reagent serves as a valuable precursor for the synthesis of N-terminally Boc-protected β³-amino acids and their derivatives. β-peptides, which incorporate these building blocks, exhibit unique secondary structures and demonstrate enhanced stability against proteolytic degradation, making them highly valuable in drug discovery and materials science.[1] This document outlines the chemical principles, step-by-step experimental protocols for alkylation and subsequent deprotection, and key data for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of β³-Amino Acid Building Blocks
Standard peptides, composed of α-amino acids, are fundamental to biology but often face limitations as therapeutic agents due to their rapid degradation by proteases.[1] β-peptides, formed from β-amino acids, possess an additional carbon in their backbone, which confers remarkable resistance to enzymatic cleavage and allows them to adopt novel helical and sheet-like secondary structures not accessible to their α-peptide counterparts.
This compound is a key reagent for accessing chiral β³-amino acid scaffolds. The molecule combines two critical features:
-
A primary alkyl bromide , which is an excellent electrophile for SN2 reactions.
-
A Boc (tert-butyloxycarbonyl) protecting group , which shields the amine functionality and is stable under basic and nucleophilic conditions but can be cleanly removed with acid.[2][3]
This strategic design allows for the straightforward alkylation of a wide range of nucleophiles to introduce a protected β-amino moiety, which can then be deprotected and incorporated into a growing peptide chain.
Reagent Profile and Safety
Before proceeding with any experimental work, it is critical to understand the properties and handling requirements of the title reagent.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1391026-59-7 | |
| Molecular Formula | C₈H₁₆BrNO₂ | |
| Molecular Weight | 238.12 g/mol | [4] |
| Physical Form | Solid | |
| Storage | Sealed in dry, store in freezer, under -20°C |
Safety & Handling: this compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
Core Application: Nucleophilic Alkylation
The primary application of this reagent is the alkylation of nucleophiles via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The primary carbon bearing the bromine atom is sterically accessible, making it highly susceptible to attack by a wide range of nucleophiles.
General Reaction Mechanism
The reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, displacing the bromide leaving group. This process creates a new carbon-nucleophile bond. Common nucleophiles include deprotonated amines, carboxylates, and thiolates.
Caption: General SN2 reaction scheme for the alkylation of a nucleophile.
A common issue in the alkylation of amines is over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, reacts further.[5][6] However, in the context of synthesizing building blocks for peptide synthesis, the reaction is typically designed with specific stoichiometry and substrates (e.g., amino acid esters) where this is less of a concern.
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected β³-Dipeptide Ester Mimic
This protocol details the alkylation of an α-amino acid ester (e.g., L-Alanine methyl ester) to generate a protected β³-dipeptide building block. This product can then be hydrolyzed and used in further peptide synthesis.
Materials & Reagents:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
Diisopropylethylamine (DIEA)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add L-Alanine methyl ester hydrochloride (1.0 eq).
-
Solvation: Dissolve the ester in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add diisopropylethylamine (DIEA) (2.2 eq) to the solution and stir for 10 minutes at room temperature. The DIEA serves to neutralize the hydrochloride salt and act as a proton scavenger for the subsequent alkylation.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir overnight. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product should be a more nonpolar spot than the starting materials.
-
Workup - Quenching: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Workup - Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Boc-protected β³-dipeptide ester.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 eq. Alkylating Agent | A slight excess ensures complete consumption of the valuable amino acid ester. |
| Base | DIEA (2.2 eq) | A non-nucleophilic base that prevents competition with the substrate and scavenges HBr produced.[7] |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | 60-70°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Monitoring | TLC or LC-MS | Allows for tracking reactant consumption and product formation. |
Protocol 2: Boc-Deprotection for Subsequent Peptide Coupling
This protocol describes the removal of the N-terminal Boc group from the product of Protocol 1, preparing it for the next coupling step in a peptide synthesis workflow.
Materials & Reagents:
-
Boc-protected β³-amino acid derivative (from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
-
Cold diethyl ether for precipitation (optional)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the flask to create a 50% TFA/DCM solution.[3] The solution may bubble as tert-butyl cation is released and forms isobutylene gas.
-
Deprotection: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate with additional DCM (2-3 times) to ensure complete removal of residual TFA.
-
Isolation: The resulting product is the TFA salt of the deprotected amine. It can often be used directly in the next peptide coupling step after neutralization in situ (e.g., with DIEA) or isolated as a solid by precipitation from cold diethyl ether if necessary.
Workflow and Downstream Applications
The successful execution of Protocols 1 and 2 yields a versatile β³-amino acid building block, ready for incorporation into a peptide sequence.
Caption: Experimental workflow from starting reagent to peptide-ready building block.
The resulting deprotected β³-amino acid can be coupled to a resin-bound peptide or another amino acid in solution using standard peptide coupling reagents such as HATU, HBTU, or DCC/HOBt, following established protocols for solid-phase peptide synthesis (SPPS) or liquid-phase synthesis.[2][7]
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]
-
Gellman, S. H., et al. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 813, 33-51. [Link]
-
Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 98. [Link]
-
University of Illinois Urbana-Champaign. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. Illinois Chemistry. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]
-
Autech. (n.d.). This compound. Autech. [Link]
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- 4. labsolu.ca [labsolu.ca]
- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
Application Notes: The Strategic Use of Tert-butyl (1-bromopropan-2-yl)carbamate in Synthetic Chemistry
Introduction: A Bifunctional Tool for Amine Installation
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, protecting groups are indispensable tools for masking reactive functional groups. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability in a wide range of conditions and its facile, clean removal under acidic protocols.[1][2][3]
This guide focuses on tert-butyl (1-bromopropan-2-yl)carbamate , a bifunctional reagent that extends the utility of the Boc group. It serves not merely as a protected amine but as a versatile building block for the direct installation of a chiral, protected 2-aminopropyl moiety. The molecule features a reactive primary alkyl bromide for nucleophilic substitution and a robust Boc-protected secondary amine, enabling chemists to introduce this valuable structural motif into complex molecules with high precision.[4][5] Its application is particularly relevant in the synthesis of pharmaceuticals and bioactive compounds where the aminopropyl scaffold is a common pharmacophoric element.[6][7]
Physicochemical Properties and Synthesis Overview
A foundational understanding of the reagent's properties is critical for its effective use.
2.1 Core Physicochemical Data
| Property | Value |
| CAS Number | 1391026-59-7 |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage | Sealed in dry, store in freezer, under -20°C |
(Data sourced from Sigma-Aldrich)
2.2 Synthetic Strategy Overview
The synthesis of this compound typically originates from the corresponding chiral amino alcohol, (S)- or (R)-2-aminopropan-1-ol. The synthetic sequence involves two key transformations:
-
Boc Protection: The primary amine of the starting amino alcohol is protected using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base, to form tert-butyl (1-hydroxypropan-2-yl)carbamate.[5][8] This is a standard and high-yielding reaction.
-
Bromination: The primary alcohol of the Boc-protected intermediate is then converted into the corresponding bromide. This can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction.
Core Application: An Electrophile for C-N, C-O, and C-S Bond Formation
The primary utility of this compound is as an electrophile in S_N2 alkylation reactions. Nucleophiles such as phenols, thiols, amines, or stabilized carbanions can attack the primary carbon, displacing the bromide and forging a new covalent bond. This workflow efficiently introduces the protected 2-aminopropyl sidechain, which can be further manipulated after deprotection.
Detailed Experimental Protocols
The following protocols are representative procedures that can be adapted by researchers based on their specific substrates and laboratory capabilities.
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol details the coupling of this compound with a generic phenol to form an ether linkage.
Causality and Rationale:
-
Base Selection: Cesium carbonate (Cs₂CO₃) is chosen for its high solubility in polar aprotic solvents and its ability to effectively deprotonate phenols without being harsh enough to compromise the acid-sensitive Boc group.[9] Potassium carbonate is a more economical, albeit often slower, alternative.
-
Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for S_N2 reactions as it effectively solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion. Acetonitrile is another suitable option.
-
Temperature Control: The reaction is initiated at room temperature and may be gently heated to drive it to completion. This provides the necessary activation energy while minimizing potential side reactions or thermal degradation of the Boc group.[10]
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Add cesium carbonate (1.5 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or heat to 50-60 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M NaOH (to remove any unreacted phenol), water, and saturated brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure O-alkylated product.
Protocol 2: Acid-Catalyzed Deprotection of the Boc Group
This protocol describes the removal of the Boc group to unmask the primary amine, which is often obtained as its corresponding acid salt.
Causality and Rationale:
-
Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl, followed by a unimolecular fragmentation. This generates the highly stable tert-butyl cation, carbon dioxide, and the free amine.[][13] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.
-
Reagent Choice: Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the Boc group at room temperature.[3][14] An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[1]
-
Side Reaction Mitigation: The liberated tert-butyl cation is an electrophile and can alkylate electron-rich or nucleophilic sites on the substrate (e.g., thiols, indoles).[15] If the substrate is sensitive, adding a scavenger like anisole or triethylsilane (TES) is a field-proven technique to trap the cation and prevent side-product formation.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) (approx. 0.1 M). If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 3-5 eq).
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[1][14] Monitor by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual acid.
-
Final Product Form:
-
For the Amine Salt: The resulting residue is often the TFA or HCl salt. It can be triturated with a non-polar solvent like diethyl ether to induce precipitation, collected by filtration, and dried.[1]
-
For the Free Amine: To obtain the neutral free amine, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, then wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Orthogonality: A Pillar of Modern Synthetic Strategy
The true power of any protecting group lies in its selective removal without affecting other protecting groups in the molecule—a concept known as orthogonality.[16] The acid-lability of the Boc group makes it an ideal orthogonal partner to other common amine protecting groups used in complex syntheses.[17][18]
Table of Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[17] | Fmoc, Cbz, Alloc |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[17] | Boc, Cbz, Alloc |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[17] | Boc, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (Pd(0))[17] | Boc, Fmoc, Cbz |
This orthogonality allows for the precise, stepwise unmasking of different amino groups within a single molecule, enabling selective modifications at various stages of a synthetic route. This is a cornerstone of modern methodologies like Solid-Phase Peptide Synthesis (SPPS).[]
Conclusion
This compound is a highly valuable, specialized reagent that serves as a chiral synthon for the 2-aminopropyl group. Its utility stems from the reliable reactivity of the primary bromide in S_N2 reactions and the robust, yet cleanly cleavable, nature of the Boc protecting group. A thorough understanding of the alkylation and deprotection protocols, along with strategic consideration of its orthogonality to other protecting groups, empowers researchers and drug development professionals to efficiently construct complex molecular architectures with greater control and precision.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. [Link]
-
BOC Protection and Deprotection . Hebei Boze Chemical Co., Ltd. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
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Orthogonal Protection Definition . Fiveable. [Link]
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This compound . MySkinRecipes. [Link]
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Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health (NIH). [Link]
-
Dual protection of amino functions involving Boc . RSC Publishing. [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . PubMed Central (PMC). [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry . PubMed Central (PMC). [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses Procedure. [Link]
-
tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate . Pharmaffiliates. [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted 1,2-Diaminopropane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral 1,2-Diamines
Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, chiral ligands, and organocatalysts. Their stereochemical arrangement is often crucial for biological activity and catalytic efficiency. The reaction of primary amines with tert-butyl (1-bromopropan-2-yl)carbamate provides a direct and versatile route to a diverse array of N-Boc-protected chiral 1,2-diaminopropane derivatives. These products can be readily deprotected or further functionalized, making this reaction a key transformation in the synthesis of complex nitrogen-containing molecules.
This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed experimental protocols for the successful synthesis of N-substituted 1,2-diaminopropane derivatives from primary amines and this compound.
Reaction Mechanism and Stereochemical Considerations
The core of this transformation is a classic nucleophilic aliphatic substitution (SN2) reaction. The primary amine, acting as the nucleophile, attacks the electrophilic carbon bearing the bromine atom. This concerted mechanism involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the carbon center if it were chiral and the leaving group were attached to it. However, in this compound, the stereocenter is adjacent to the reaction site.
Caption: SN2 mechanism for the reaction of a primary amine with this compound.
A crucial aspect of this reaction is managing the potential for over-alkylation . The secondary amine product is also nucleophilic and can react with another molecule of the bromo-carbamate to form a tertiary amine. To favor the desired mono-alkylation product, an excess of the primary amine is typically employed. This ensures that the bromo-carbamate is more likely to encounter a primary amine nucleophile.
Given that the starting material possesses a stereocenter, the reaction can potentially lead to a mixture of diastereomers if the primary amine is also chiral. The degree of diastereoselectivity will depend on the steric bulk of both reactants and the specific reaction conditions.
Experimental Protocols
The choice of reaction conditions is critical for achieving high yields and purity. Below are two general protocols that can be adapted based on the reactivity of the primary amine.
Protocol 1: Standard Conditions for Unhindered Primary Amines
This protocol is suitable for most primary alkyl and benzyl amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (0.1-0.5 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent.
-
Add the primary amine, followed by the base (K₂CO₃ or NaHCO₃).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-protected 1,2-diamine.
Protocol 2: Conditions for Less Reactive or Sterically Hindered Primary Amines
For less nucleophilic amines (e.g., anilines) or sterically demanding substrates, more forcing conditions may be necessary.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.5-2.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Optional: Sodium iodide (NaI) (0.1 eq) as a catalyst
Procedure:
-
Combine this compound, the primary amine, and the base in a round-bottom flask.
-
Add the solvent (DMF or DMSO) and the optional NaI catalyst. The Finkelstein reaction in situ can accelerate the reaction by converting the bromide to the more reactive iodide.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation: A Guide to Reaction Parameters
The following table summarizes key parameters for consideration when setting up the reaction.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Solvent | Acetonitrile, DMF, DMSO, THF, Isopropanol | Polar aprotic solvents are generally preferred as they solvate the cation of the base and do not interfere with the nucleophilicity of the amine. |
| Base | K₂CO₃, NaHCO₃, Et₃N, DBU | An inorganic base like K₂CO₃ is often sufficient and easy to remove. Organic bases like Et₃N can be used for more sensitive substrates. |
| Temperature | Room Temperature to 100 °C | Start at room temperature and increase if the reaction is sluggish. Higher temperatures can lead to side reactions. |
| Stoichiometry | 1.5-3.0 equivalents of primary amine | An excess of the primary amine is crucial to minimize the formation of the di-alkylated byproduct.[2] |
| Reaction Time | 12-48 hours | Highly dependent on the nucleophilicity of the amine and the reaction temperature. Monitor by TLC or LC-MS. |
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive amine; Low temperature | Increase the reaction temperature; Consider using a more polar solvent like DMF or DMSO; Add a catalytic amount of NaI. |
| Formation of Di-alkylated Product | Insufficient excess of primary amine | Increase the molar ratio of the primary amine to the bromo-carbamate (e.g., to 3:1 or higher). |
| Side Reactions | High temperature; Presence of other functional groups | Lower the reaction temperature and extend the reaction time; Protect other reactive functional groups if necessary. |
| Difficulty in Purification | Similar polarity of product and starting materials | Optimize the mobile phase for column chromatography; Consider derivatization of the product or starting material to alter polarity. |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target 1,2-diamine derivatives.
Sources
The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Tert-butyl (1-bromopropan-2-yl)carbamate
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a drug molecule can profoundly influence its pharmacological and toxicological profile. Chiral amines, in particular, are ubiquitous structural motifs found in a vast array of pharmaceuticals and bioactive molecules, accounting for a significant portion of all small-molecule drugs.[1][2] The enantioselective synthesis of these amines is, therefore, a critical endeavor in medicinal chemistry, enabling the production of single-enantiomer drugs with improved efficacy and reduced side effects.[2]
This technical guide focuses on the application of a versatile and highly valuable chiral building block: Tert-butyl (1-bromopropan-2-yl)carbamate . This reagent, available in both (S) and (R) enantiomeric forms, serves as a cornerstone for the introduction of a chiral 1-aminopropan-2-yl moiety into a diverse range of molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled and selective reactions, while the bromine atom provides a reactive handle for nucleophilic substitution. This guide will provide an in-depth exploration of the synthesis of this key reagent and detailed protocols for its application in the construction of chiral amines, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Handling
Before delving into synthetic applications, a thorough understanding of the properties and safe handling of this compound is essential.
| Property | Value |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Stereochemistry | Available as (S) and (R) enantiomers |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone) |
| Stability | Stable under normal laboratory conditions. Avoid strong bases and high temperatures. |
Safety and Handling Precautions:
-
Hazard Statement: this compound is an alkylating agent and should be handled with care. It is classified as a skin, eye, and respiratory tract irritant.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this reagent.[4]
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5] Keep the container tightly sealed.
Synthesis of this compound: A Step-by-Step Guide
The enantiomerically pure forms of this compound are typically synthesized from the corresponding chiral amino alcohols, (S)- or (R)-2-aminopropan-1-ol. The synthesis involves two key steps: Boc protection of the amine and subsequent bromination of the primary alcohol.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate ((S)-Boc-Alaninol)
This protocol details the protection of the amino group of (S)-2-aminopropan-1-ol.
Materials:
-
(S)-2-Aminopropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-aminopropan-1-ol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the cooled solution and stir for 10-15 minutes.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield a colorless oil or a white solid.
Protocol 2: Synthesis of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate
This protocol describes the conversion of the primary alcohol in (S)-Boc-Alaninol to a bromide.
Materials:
-
(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel reaction conditions)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as a scavenger for HBr if using PBr₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure (using PBr₃):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. A small amount of pyridine can be added to neutralize the HBr byproduct.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (S)-tert-Butyl (1-bromopropan-2-yl)carbamate as a colorless to pale yellow oil.
Applications in the Synthesis of Chiral Amines: Protocols and Mechanistic Insights
This compound is a potent electrophile for the Sₙ2 alkylation of a wide range of nucleophiles, providing a direct route to valuable chiral β-amino compounds.
General Reaction Scheme:
Caption: General Sₙ2 reaction with this compound.
Protocol 3: N-Alkylation of Primary and Secondary Amines
This protocol provides a general method for the synthesis of chiral 1,2-diamines.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
(S)- or (R)-tert-Butyl (1-bromopropan-2-yl)carbamate (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine, the chosen solvent, and the base.
-
Addition of Alkylating Agent: Add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the free chiral diamine.
Protocol 4: O-Alkylation of Phenols
This protocol outlines the synthesis of chiral β-amino ethers.
Materials:
-
Phenol (1.0 eq.)
-
(S)- or (R)-tert-Butyl (1-bromopropan-2-yl)carbamate (1.2 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Deprotonation of Phenol: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol in anhydrous DMF. Add the base portion-wise at 0 °C (if using NaH) or at room temperature (if using K₂CO₃) and stir for 30 minutes.
-
Alkylation: Add this compound to the reaction mixture and stir at room temperature or heat to 50-70 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and quench by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography to obtain the chiral β-amino ether.
Protocol 5: S-Alkylation of Thiols
This protocol describes the synthesis of chiral β-amino thioethers.
Materials:
-
Thiol (1.0 eq.)
-
(S)- or (R)-tert-Butyl (1-bromopropan-2-yl)carbamate (1.1 eq.)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Acetone or DMF, anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol in the chosen anhydrous solvent. Add the base and stir the mixture for 15-30 minutes at room temperature.
-
Alkylation: Add this compound to the mixture and continue stirring at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting thiol is consumed, filter off the inorganic salts and concentrate the filtrate.
-
Purification: The crude product can be purified by column chromatography to yield the desired chiral β-amino thioether.
Troubleshooting and Key Considerations
-
Over-alkylation of Primary Amines: When alkylating primary amines, di-alkylation can be a competing side reaction. To minimize this, use a slight excess of the primary amine or perform a slow, controlled addition of the alkylating agent.
-
Epimerization: While the Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the bromine, harsh basic conditions or elevated temperatures could potentially lead to epimerization at the adjacent chiral center. It is advisable to use the mildest effective conditions.
-
Competing Elimination Reactions: The use of sterically hindered or strong, non-nucleophilic bases can promote E2 elimination as a side reaction. Bases like potassium carbonate and cesium carbonate are generally preferred for Sₙ2 reactions with this substrate.
-
Moisture Sensitivity: Reactions involving strong bases like NaH should be conducted under strictly anhydrous conditions to avoid quenching of the base and hydrolysis of the carbamate.
Conclusion
This compound is a powerful and versatile chiral building block for the stereoselective synthesis of a wide range of chiral amines and their derivatives. Its straightforward synthesis from readily available chiral precursors and its predictable reactivity in Sₙ2 reactions make it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in the construction of complex, enantiomerically pure molecules, ultimately contributing to the advancement of modern drug discovery.
References
- Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
- (2026-01-06) Why Chiral Amines Are Key in Modern Drug Synthesis.
-
(2025-08-06) A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine. [Link]
-
tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705. PubChem. [Link]
-
Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. [Link]
-
(2025-08-06) Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]
-
Safety Data Sheet. [Link]
-
Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. [Link]
-
Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC - NIH. [Link]
Sources
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarse.com [ijarse.com]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Application Notes and Protocols for Alkylation Reactions with Tert-butyl (1-bromopropan-2-yl)carbamate
Introduction: A Versatile Chiral Building Block for Amine Synthesis
Tert-butyl (1-bromopropan-2-yl)carbamate is a valuable chiral building block in organic synthesis, particularly for the introduction of a protected 2-aminopropyl moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for the selective alkylation of various nucleophiles, followed by a straightforward deprotection step to reveal the primary amine. This reagent is particularly useful in the synthesis of chiral amines, which are prevalent in many bioactive molecules and pharmaceutical agents.[1][2] The secondary bromide offers a site for nucleophilic substitution, while the Boc group provides stability and prevents unwanted side reactions at the nitrogen atom during the alkylation step.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for alkylation reactions using this compound. We will delve into the mechanistic rationale behind the experimental design, provide detailed step-by-step protocols for the alkylation of representative nucleophiles, and offer insights into potential challenges and optimization strategies.
Mechanistic Considerations: Navigating the SN2 Pathway
The alkylation of nucleophiles with this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry at that center.[5][7]
Several factors influence the rate and success of the SN2 reaction with this substrate:
-
Steric Hindrance: As a secondary alkyl halide, this compound is more sterically hindered than a primary alkyl halide.[8][9] This can slow down the reaction rate compared to simpler alkylating agents. The bulky tert-butyl group of the Boc protecting group can also contribute to steric crowding around the reaction center.
-
Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates.[6][8] The choice of nucleophile will dictate the specific reaction conditions required.
-
Leaving Group Ability: Bromide is a good leaving group, facilitating the SN2 reaction.[8]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9][10]
-
Potential Side Reactions: A significant side reaction to consider is elimination (E2), which is competitive with SN2, especially with strong, sterically hindered bases and at higher temperatures.[10][11][12] The use of non-hindered bases and careful temperature control can minimize this pathway.
Experimental Protocols
Herein, we provide detailed protocols for the alkylation of a primary amine and a phenol, representing common N- and O-alkylation reactions.
Protocol 1: N-Alkylation of Benzylamine
This protocol details the mono-alkylation of a primary amine. A key challenge in the N-alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.[13][14][15][16] To circumvent this, a strategy involving the use of the amine hydrobromide salt and a controlled amount of base can be employed to selectively deprotonate the primary amine.[17][18]
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| Benzylamine | 107.15 | 10.0 | 1.0 | 1.07 g (1.09 mL) |
| This compound | 268.16 | 10.0 | 1.0 | 2.68 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 | 2.07 g |
| Acetonitrile (MeCN) | - | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.07 g, 10.0 mmol) and acetonitrile (50 mL).
-
Add potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Add this compound (2.68 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong, non-nucleophilic base that is effective in deprotonating the ammonium salt formed in situ and promoting the alkylation.[14]
-
Solvent: Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the reaction with the secondary bromide. However, excessively high temperatures should be avoided to minimize elimination side reactions.
Protocol 2: O-Alkylation of Phenol
This protocol describes the alkylation of a phenol to form an ether, a reaction analogous to the Williamson ether synthesis.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| Phenol | 94.11 | 10.0 | 1.0 | 0.94 g |
| This compound | 268.16 | 10.0 | 1.0 | 2.68 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 12.0 | 1.2 | 3.91 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 40 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenol (0.94 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (40 mL).
-
Add cesium carbonate (3.91 g, 12.0 mmol) to the solution. The use of cesium carbonate has been shown to be particularly effective in promoting selective mono-alkylation.[14]
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (2.68 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Rationale for Experimental Choices:
-
Base: Cesium carbonate is a strong base that effectively deprotonates the phenol to form the more nucleophilic phenoxide. Its soft nature is also thought to favor SN2 over E2.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cesium cation.
-
Temperature: A moderate temperature is sufficient to drive the reaction to completion without promoting significant side reactions.
Subsequent Deprotection of the Boc Group
Following successful alkylation, the Boc protecting group can be readily removed under acidic conditions to yield the free amine.
General Deprotection Protocol:
-
Dissolve the Boc-protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane).[19][20][21]
-
Stir the reaction at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of isobutylene and carbon dioxide.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the acid and solvent under reduced pressure. If TFA is used, it can be co-evaporated with toluene.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Caution: The deprotection generates a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate.[19][20] The use of scavengers like anisole or thioanisole can mitigate this side reaction.[21]
Visualization of Experimental Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow and the SN2 reaction mechanism.
Caption: A typical workflow for alkylation reactions.
Caption: The concerted S_N2 mechanism.
Summary of Key Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Nucleophile | Primary/secondary amines, phenols, thiols, etc. | The reagent is suitable for a wide range of nucleophiles. |
| Base | K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases (e.g., DBU, DIPEA). | To deprotonate the nucleophile or neutralize acid formed during the reaction without competing in the alkylation. |
| Solvent | Polar aprotic solvents (DMF, MeCN, DMSO). | To facilitate the SN2 reaction by solvating the counter-ion of the base and not the nucleophile.[9][10] |
| Temperature | 50-80 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate while minimizing the competing E2 elimination pathway.[10][12] |
| Stoichiometry | Typically a 1:1 to 1:1.2 ratio of nucleophile to alkylating agent. | To ensure complete consumption of the limiting reagent. An excess of a cheap nucleophile can sometimes be used to drive the reaction to completion. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature in small increments (e.g., 10 °C) or extending the reaction time. Ensure all reagents are pure and the solvent is anhydrous. A stronger base might also be beneficial, but this could increase the risk of elimination.
-
Formation of Elimination Byproduct: If the elimination product is significant, try lowering the reaction temperature or using a less sterically hindered, weaker base.
-
Over-alkylation (for amines): To minimize over-alkylation, use a larger excess of the primary amine or employ the amine salt strategy as described in Protocol 1.[13][17][18] Slow, controlled addition of the alkylating agent can also be beneficial.[14]
-
Difficult Purification: If the product is difficult to purify, consider a different workup procedure or an alternative chromatography eluent system.
Safety Precautions
-
This compound is a bromoalkane and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents used (DMF, MeCN) are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
The deprotection step with strong acids should be performed with extreme caution.
Conclusion
This compound serves as a highly effective reagent for the stereospecific introduction of a protected aminopropyl group onto a variety of nucleophiles. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired alkylated products. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this versatile building block in the synthesis of complex organic molecules.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
SciSpace. (2020, November 27). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. [Link]
-
ResearchGate. One-pot transformation of a t-butyl carbamate to a bromoacetamide in the synthesis of the gene transfer agent pcTG201. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
Pearson+. Suggest a bromoalkane and the conditions necessary to produce the.... [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]
-
YouTube. (2021, February 24). SN2 Reaction Mechanisms. [Link]
-
Mettler Toledo. Alkylation Reactions. [Link]
-
ResearchGate. Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
-
Chemistry LibreTexts. (2024, March 17). 10.1: Names and Properties of Alkyl Halides. [Link]
-
Chemistry Steps. The SN2 Reaction Mechanism. [Link]
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
National Institutes of Health (NIH). (2025, April 4). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]
-
SpringerLink. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
Khan Academy. Sn2 mechanism: kinetics and substrate. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]
-
Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]
-
ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]
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Application Notes and Protocols for the Purification of Products from Tert-butyl (1-bromopropan-2-yl)carbamate Reactions
Introduction: Navigating the Purification Challenges of a Versatile Chiral Building Block
Tert-butyl (1-bromopropan-2-yl)carbamate is a valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a Boc-protected amine and a reactive secondary bromide, allows for the stereospecific introduction of a protected 2-aminopropyl moiety through nucleophilic substitution reactions. These reactions are fundamental in the synthesis of chiral ligands, complex natural products, and active pharmaceutical ingredients (APIs).
However, the very reactivity that makes this reagent useful also presents challenges in the purification of its reaction products. A successful synthesis is contingent not only on the reaction itself but also on the effective isolation of the desired product from unreacted starting materials, excess nucleophiles, and various byproducts. This guide provides a comprehensive overview of robust purification strategies tailored for products derived from this compound, empowering researchers to achieve high purity and maximize yields. We will delve into the mechanistic rationale behind purification choices and provide detailed, field-proven protocols for common reaction classes.
Understanding the Reaction Landscape and Potential Impurities
The primary reaction of this compound is nucleophilic substitution, typically proceeding via an SN2 mechanism. This implies an inversion of stereochemistry at the carbon bearing the bromine atom. A variety of nucleophiles can be employed, leading to a diverse range of products.
Common Nucleophilic Substitution Reactions:
-
N-Alkylation: Reaction with primary or secondary amines to yield chiral 1,2-diamines.
-
O-Alkylation: Reaction with alcohols or phenols to produce chiral amino ethers.
-
S-Alkylation: Reaction with thiols to form chiral amino thioethers.
-
Azide Formation: Reaction with sodium azide to generate a chiral amino azide, a versatile intermediate for further transformations like reduction to a primary amine or "click" chemistry.
Anticipating Common Impurities:
A key to developing an effective purification strategy is to anticipate the likely impurities in the crude reaction mixture.
| Impurity Class | Origin | Physicochemical Characteristics |
| Unreacted Starting Material | Incomplete reaction. | Moderately polar, non-basic. |
| Excess Nucleophile | Stoichiometric excess used to drive the reaction. | Can be acidic, basic, or neutral depending on the nucleophile. |
| Elimination Byproduct | E2 elimination, especially with sterically hindered or strongly basic nucleophiles. | Non-polar, volatile alkene. |
| Di-Boc Protected Adducts | Over-reaction if the nucleophile also contains a reactive amine. | More lipophilic than the mono-Boc product. |
| Aziridine Formation | Intramolecular cyclization, particularly under basic conditions. | A cyclic, strained intermediate or byproduct. |
| Solvent and Reagent Residues | From the reaction work-up. | Varying polarities. |
Strategic Purification Workflow
A multi-step purification strategy is often the most effective approach. The choice and sequence of techniques will depend on the specific properties of the product and its impurities.
Caption: A general decision workflow for purifying products from this compound reactions.
I. Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a powerful and indispensable first step to remove the bulk of impurities.[1] The strategy hinges on the differing solubilities of the components in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be manipulated to selectively protonate or deprotonate acidic or basic compounds, thereby altering their solubility.[2]
Protocol 1: General Work-up for Neutral or Basic Products
This protocol is suitable for reactions where the product is a neutral or basic compound, such as those resulting from reactions with amine or thiol nucleophiles.
-
Quenching the Reaction:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic reagents and neutralize the reaction mixture.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts.
-
Wash the combined organic layer with water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Expert Insight: For products that are basic (e.g., from reactions with amines), an acidic wash (e.g., with 1 M HCl) can be employed to remove unreacted basic starting materials. However, care must be taken as the Boc-protected amine product can also be protonated and partition into the aqueous layer under strongly acidic conditions.[3] A milder acidic wash with saturated aqueous ammonium chloride (NH₄Cl) is often a safer alternative.
II. Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is the most common and versatile technique for purifying products from these reactions.[4] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.
Choosing the Right Solvent System:
The key to a successful flash chromatography separation is selecting an appropriate solvent system (eluent). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
| Product Type | Typical Polarity | Recommended Starting Eluent System |
| N-Boc-amino ethers | Moderately Polar | Hexanes/Ethyl Acetate (gradient from 5% to 50% EtOAc) |
| N-Boc-amino thioethers | Moderately Polar | Hexanes/Ethyl Acetate (gradient from 5% to 40% EtOAc) |
| N-Boc-1,2-diamines | Polar | Dichloromethane/Methanol (gradient from 1% to 10% MeOH) |
| N-Boc-amino azides | Moderately Polar | Hexanes/Ethyl Acetate (gradient from 10% to 30% EtOAc) |
Protocol 2: Flash Chromatography of a Moderately Polar Product (e.g., tert-Butyl (1-azidopropan-2-yl)carbamate)
This protocol describes the purification of the product from the reaction of this compound with sodium azide.
-
Column Preparation:
-
Select a flash chromatography column of an appropriate size based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude product from the liquid-liquid extraction in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent. A typical gradient for this type of compound might be from 5% to 30% ethyl acetate in hexanes.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Expert Insight: For basic products like 1,2-diamines, which may show tailing on silica gel due to interaction with acidic silanol groups, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[5]
III. Recrystallization and Trituration: Achieving High Purity Solids
For products that are crystalline solids, recrystallization is an excellent final purification step to obtain material of very high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.
Trituration is a related technique where a crude solid is washed with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.
Protocol 3: Recrystallization of a Crystalline Product
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for N-Boc protected compounds include ethyl acetate/hexanes, diethyl ether/hexanes, or isopropanol/water.
-
Perform small-scale solubility tests to identify the optimal solvent system.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Expert Insight: If the product oils out instead of crystallizing, adding a seed crystal of the pure compound can induce crystallization.[6] If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
Visualization of Purification Logic
Caption: Logical flow for selecting purification techniques based on product and impurity characteristics.
Conclusion
The successful purification of products from reactions involving this compound is a critical determinant of the overall success of a synthetic sequence. A thoughtful and systematic approach, beginning with an understanding of the potential impurities, followed by a logical application of liquid-liquid extraction, flash column chromatography, and, where applicable, recrystallization, will consistently yield products of high purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize purification strategies for their specific target molecules, ultimately accelerating the pace of discovery and development.
References
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Wikipedia. Liquid-liquid extraction. [Link]
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Organic Syntheses. N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]
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Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Cynical Chemist. [Link]
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García-García, P., & Gotor-Fernández, V. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. [Link]
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Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 18-27. [Link]
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Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(8), 1357-1363. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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-
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-
Organic Syntheses. 5. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 255-264. [Link]
- Google Patents.
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The Strategic Utility of tert-Butyl (1-bromopropan-2-yl)carbamate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Chiral Building Block
In the intricate landscape of modern pharmaceutical synthesis, the demand for chiral intermediates that offer both stability and predictable reactivity is paramount. tert-Butyl (1-bromopropan-2-yl)carbamate, a bifunctional molecule, has emerged as a crucial building block for the construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its synthesis, core physicochemical properties, and its strategic application in pharmaceutical development, complete with detailed, field-proven protocols.
The molecule's utility is anchored in its distinct structural features: a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary bromide. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under mild acidic conditions. This allows for the selective unmasking of the amine at a desired stage in a multi-step synthesis.[1][2] Concurrently, the primary bromide serves as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. This combination makes this compound an ideal electrophilic reagent for introducing a protected 2-aminopropyl moiety, a common structural motif in many bioactive molecules.[3]
Core Physicochemical and Safety Data
A thorough understanding of the intermediate's properties is fundamental to its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1391026-59-7 | [3] |
| Molecular Formula | C₈H₁₆BrNO₂ | [3] |
| Molecular Weight | 238.12 g/mol | [3] |
| Appearance | White Solid | [3] |
| Storage Conditions | Store at -20°C, sealed under dry conditions. | [3] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthetic Methodology: A Representative Experimental Protocol
The synthesis of this compound is typically achieved via a two-step process starting from the readily available and chiral amino acid, L-Alanine or D-Alanine, depending on the desired stereochemistry of the final product. The following protocol details the synthesis of the (S)-enantiomer from L-Alanine.
Workflow for the Synthesis of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate
Caption: General workflow for the synthesis of the title compound.
Part A: Synthesis of the Precursor, (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol)
This initial step involves the reduction of the carboxylic acid functionality of N-Boc-L-alanine. While several reducing agents can be employed, the use of lithium borohydride is a common and effective method.[4]
Materials and Reagents:
-
N-Boc-L-alanine methyl ester
-
Lithium borohydride (LiBH₄)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-L-alanine methyl ester (1.0 eq). Dissolve the ester in anhydrous DME.
-
Reduction: Cool the solution to 0 °C in an ice-water bath. Add lithium borohydride (LiBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate as a colorless oil or white solid.[4]
Part B: Bromination of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
This step converts the primary alcohol into a primary bromide using a standard Appel reaction.
Materials and Reagents:
-
(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Add carbon tetrabromide (1.5 eq) followed by the portion-wise addition of triphenylphosphine (1.5 eq). The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-tert-butyl (1-bromopropan-2-yl)carbamate.
Application in Drug Development: A Key Alkylating Agent
The primary utility of this compound in pharmaceutical synthesis is as a chiral electrophile for the alkylation of nucleophiles, such as amines, thiols, or enolates. This reaction introduces the N-Boc-protected 2-aminopropyl group, a key structural element in various APIs. A notable application area for structurally similar intermediates is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[5]
Representative Application: N-Alkylation in the Synthesis of a Pharmaceutical Intermediate
The following protocol illustrates the use of (S)-tert-butyl (1-bromopropan-2-yl)carbamate to alkylate a secondary amine, a common transformation in the synthesis of complex drug molecules.
Caption: Logical workflow for a representative alkylation reaction.
Materials and Reagents:
-
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate
-
A secondary amine (e.g., a substituted piperazine or other cyclic amine common in APIs)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
Protocol:
-
Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq), anhydrous ACN or DMF, and the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq). Stir the mixture at room temperature.
-
Addition of Alkylating Agent: Dissolve (S)-tert-butyl (1-bromopropan-2-yl)carbamate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as LC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and then brine to remove any remaining DMF and salts.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired N-alkylated product.
Causality and Experimental Insight:
-
Choice of Base: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial to prevent competition with the secondary amine nucleophile. The base neutralizes the HBr generated during the Sₙ2 reaction, driving the equilibrium towards the product.
-
Solvent Selection: Polar aprotic solvents like ACN or DMF are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the reaction.
-
Temperature Control: Heating is often necessary to overcome the activation energy of the alkylation reaction, but excessive heat should be avoided to minimize side reactions.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its well-defined chirality, coupled with the orthogonal reactivity of the Boc-protected amine and the primary bromide, provides medicinal chemists with a reliable tool for the construction of complex molecular architectures. The protocols detailed herein offer a robust framework for its synthesis and application, underscoring its value in the efficient and stereocontrolled development of next-generation therapeutics. A comprehensive understanding of its properties and reaction characteristics is essential for leveraging its full potential in drug discovery programs.
References
-
MySkinRecipes. This compound. [Online]. Available: [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate. US7432391B2. [Online].
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A. [Online].
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B. [Online].
- Google Patents. Carbamate compounds and of making and using same. WO2013103973A1. [Online].
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -2- ((2- ((5-chloropyridin-2-yl) amino) -2- oxoacetyl) amino) -5- (dimethylcarbamoyl ) cyclohexyl ) carbamate. EP3752488A1. [Online].
-
PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). [Online]. Available: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Online]. Available: [Link]
-
V. G. Matveev, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Online]. Available: [Link]
-
C. J. Easton, E. W. Tan, and M. P. Hay. Bromination of N-Phthaloylamino Acid Derivatives. ResearchGate. [Online]. Available: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Online]. Available: [Link]
-
Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Online]. Available: [Link]
-
M. J. West, et al. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. [Online]. Available: [Link]
-
I. Sosič, et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Online]. Available: [Link]
-
X. Guan, et al. Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. ResearchGate. [Online]. Available: [Link]
-
M. J. West, et al. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. ResearchGate. [Online]. Available: [Link]
-
PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. [Online]. Available: [Link]
Sources
The Strategic Utility of tert-Butyl (1-bromopropan-2-yl)carbamate in Agrochemical Innovation: A Guide for Researchers
Introduction: A Versatile Chiral Building Block for Modern Agrochemicals
In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic use of specialized molecular building blocks is paramount. Among these, tert-butyl (1-bromopropan-2-yl)carbamate emerges as a highly valuable, chiral intermediate. Its bifunctional nature, possessing a readily displaceable bromine atom and a protected amine, offers a versatile platform for the synthesis of complex bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for controlled deprotection under specific conditions, a critical feature in multi-step syntheses.[1] This guide provides an in-depth exploration of the applications of this compound in the development of next-generation agrochemicals, complete with detailed synthetic protocols and mechanistic insights to empower researchers in the field.
Core Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is fundamental to its effective and safe utilization.
| Property | Value |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| CAS Number | 1391026-59-7 |
| Appearance | White Solid |
| Purity | Typically ≥97% |
| Storage Conditions | -20°C, under dry, sealed conditions |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
Synthetic Rationale: Crafting the Building Block
While not always performed in-house, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A plausible and efficient synthesis commences with the commercially available 2-aminopropan-1-ol, leveraging a two-step process of amine protection followed by bromination.
Protocol 1: Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate
This initial step involves the protection of the amino group of 2-aminopropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, valued for its high yield and the stability of the resulting carbamate.
Materials:
-
2-Aminopropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopropan-1-ol (1.0 eq) in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled mixture while maintaining the temperature at 0 °C.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise, ensuring the reaction remains cool.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (1-hydroxypropan-2-yl)carbamate.
Protocol 2: Bromination to Yield this compound
The conversion of the primary alcohol to a bromide is a critical step, rendering the C1 position susceptible to nucleophilic attack. A common and effective method for this transformation is the Appel reaction.
Materials:
-
tert-Butyl (1-hydroxypropan-2-yl)carbamate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) to the stirred solution.
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in Agrochemical Synthesis: A Gateway to Novel Fungicides
The carbamate functional group is a well-established pharmacophore in a variety of commercial fungicides.[2] The structural motif present in this compound makes it an excellent precursor for the synthesis of novel fungicidal candidates, particularly those designed to inhibit fungal enzymes through covalent modification.
Rationale for Use in Fungicide Development
The primary utility of this compound in this context is as an electrophilic building block. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution by various heteroatoms (N, O, S) present in other synthetic intermediates. This enables the introduction of the protected aminopropyl backbone into a larger molecular scaffold, a common strategy in the design of systemic fungicides.
Workflow for the Synthesis of a Hypothetical Fungicide Candidate
Caption: Synthetic workflow for a hypothetical fungicide.
Protocol 3: Nucleophilic Substitution with a Heterocyclic Thiol
This protocol details the reaction of this compound with a nucleophilic thiol, a common moiety in triazole-based fungicides.
Materials:
-
This compound
-
A heterocyclic thiol (e.g., 1H-1,2,4-triazole-3-thiol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF in a round-bottom flask, add the heterocyclic thiol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thioether adduct.
Protocol 4: Boc Deprotection and Final Functionalization
The final steps in the synthesis of many agrochemicals involve the deprotection of the amine and subsequent functionalization, such as amide bond formation, to introduce further diversity and modulate the biological activity.
Materials:
-
Thioether adduct from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
A carboxylic acid derivative
-
A coupling agent (e.g., EDC, HATU)
-
A non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Deprotection:
-
Dissolve the thioether adduct (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting crude amine salt can be used directly in the next step or after a basic workup.
-
-
Amide Coupling:
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the coupling agent (1.2 eq) and the non-nucleophilic base (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine (1.0 eq) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Conclusion: A Key Enabler of Agrochemical Innovation
This compound represents a strategically important intermediate for the agrochemical industry. Its predictable reactivity and the ability to introduce a chiral, functionalized aminopropyl moiety make it a valuable tool in the synthesis of novel fungicides and other crop protection agents. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile building block in their discovery and development programs.
References
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
PubMed. (2024). Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (R)-Tebucanazole in High Optical Purity Mediated by an Epoxide Hydrolase from Rhodotorula paludigensis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (R)-Tebuconazole in High Optical Purity Mediated by an Epoxide Hydrolase from Rhodotorula paludigensis | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
-
European Patent Office. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (1-bromopropan-2-yl)carbamate
Welcome to the technical support guide for the synthesis of Tert-butyl (1-bromopropan-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate and may encounter challenges in its synthesis. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method for synthesizing this compound is via the bromination of its corresponding alcohol precursor, N-Boc-1-amino-2-propanol. This transformation is typically achieved using a brominating agent like phosphorus tribromide (PBr₃). The Boc (tert-butoxycarbonyl) group serves to protect the amine functionality, allowing for the selective conversion of the primary hydroxyl group into a bromide.[1]
Q2: Why is phosphorus tribromide (PBr₃) a preferred reagent for this conversion?
Phosphorus tribromide is often favored over other brominating agents, such as hydrobromic acid (HBr), for several key reasons. PBr₃ generally leads to cleaner reactions with a lower tendency for side reactions like carbocation rearrangements (isomerization) or elimination, which can be problematic with secondary and tertiary alcohols.[2][3] The reaction proceeds through a reliable Sɴ2 mechanism, which, for chiral precursors, results in a predictable inversion of stereochemistry at the reaction center.[4][5]
Q3: How stable is the final product, and how should it be stored?
This compound is a solid compound that requires specific storage conditions to maintain its integrity. It is recommended to store the product in a freezer at temperatures under -20°C.[6][7] The container should be sealed tightly and kept in a dry environment to prevent degradation.[6] The Boc protecting group is sensitive and can be cleaved under acidic conditions, so exposure to acids during storage or handling should be avoided.[8]
Troubleshooting Guide: Low Yield & Impurities
This section addresses the most common and frustrating issue encountered during the synthesis: low yield. We break down the problem into specific symptoms and provide actionable solutions based on mechanistic understanding.
Q: My reaction yield is consistently low. What are the most likely causes?
A low yield can stem from several factors, including incomplete reaction, product decomposition, or losses during workup. A systematic approach is crucial for diagnosis.
Cause 1: Incomplete Conversion
Symptom: TLC or LC-MS analysis shows a significant amount of remaining N-Boc-1-amino-2-propanol starting material.
Root Cause & Solution:
-
Insufficient PBr₃: The stoichiometry of PBr₃ to the alcohol is critical. While one equivalent of PBr₃ can theoretically react with three equivalents of alcohol, it is often practical to use a slight excess of the alcohol or carefully controlled stoichiometry to ensure complete conversion of the valuable starting material. Check your calculations and ensure accurate reagent measurement.
-
Poor Reagent Quality: PBr₃ is highly reactive and sensitive to moisture. If it has been improperly stored, it may have partially hydrolyzed, reducing its activity. Using a freshly opened bottle or a recently distilled reagent is recommended.
-
Low Reaction Temperature: While the reaction is exothermic and requires initial cooling, maintaining the temperature too low for an extended period can slow the reaction rate, leading to incomplete conversion within a typical timeframe. After the initial exothermic phase, the reaction may need to be allowed to warm to room temperature.[9] Monitor the reaction progress to determine the optimal endpoint.[10]
Cause 2: Product or Reactant Decomposition
Symptom: The reaction mixture darkens significantly, and TLC/LC-MS analysis shows multiple unidentified spots or baseline material.
Root Cause & Solution:
-
Poor Temperature Control: This is the most common reason for decomposition. The reaction between PBr₃ and alcohols is highly exothermic.[9] If PBr₃ is added too quickly or without adequate cooling (an ice bath is standard), localized "hot spots" can form, leading to charring and side reactions.[2][9]
-
High Reaction Temperature: Heating the reaction is generally not advised. Heating PBr₃ can risk the formation of toxic phosphine (PH₃) gas, and it promotes elimination side reactions.[2][9]
-
Acid-Labile Boc Group: While PBr₃ itself is not an acid, the reaction produces phosphorous acid (H₃PO₃) as a byproduct. A localized buildup of acidic byproducts, potentially exacerbated by high temperatures, could theoretically lead to some cleavage of the Boc group.[8] This is generally a minor pathway but can contribute to lower yields in poorly controlled reactions.
Cause 3: Losses During Workup and Purification
Symptom: The reaction appears clean by TLC/LC-MS, but the isolated yield after purification is low.
Root Cause & Solution:
-
Improper Quenching: Unreacted PBr₃ must be carefully quenched before aqueous extraction. A slow, controlled addition of the reaction mixture to a cold solution (e.g., saturated sodium bicarbonate or ice water) is necessary. A vigorous or uncontrolled quench can lead to product degradation.
-
Emulsion Formation: During aqueous extraction, emulsions can form, trapping the product and making separation difficult. Using brine (saturated NaCl solution) can help break up emulsions.
-
Product Volatility/Solubility: Ensure the correct extraction solvent is used to fully extract the product from the aqueous layer. Multiple extractions are recommended.[11] While not highly volatile, some product could be lost if concentrated under high vacuum for an extended period.
-
Purification Issues: If using column chromatography, the product can streak or be difficult to separate from closely-related impurities if the wrong solvent system is used. The choice of silica gel and elution gradient should be optimized.
Data Presentation: Effect of Reaction Conditions on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Potential Outcome |
| Temperature | Addition at Room Temp / >50 °C | Slow addition at 0 °C, then warm to RT | Low yield, decomposition[9] |
| Reagent Addition | Rapid addition of PBr₃ | Slow, dropwise addition of PBr₃ | High yield, clean reaction[2] |
| Solvent | Non-anhydrous solvent | Anhydrous THF or DCM | Low yield, reagent decomposition[10] |
| Workup | Quench with water at RT | Slow quench into cold NaHCO₃(aq) | Product loss, byproduct formation |
Q: I'm observing a significant byproduct. How can I identify and minimize it?
Symptom: A new, major spot appears on the TLC plate that is not the starting material or the desired product.
Root Cause & Solution:
-
Elimination Product (Alkene): The most likely significant byproduct is the elimination product, N-Boc-allylamine, formed by the loss of HBr. This is favored by excessive heat.[2]
-
Identification: This byproduct will be more nonpolar than the starting alcohol and can be identified by ¹H NMR (presence of vinyl protons) and mass spectrometry (lower mass than the product).
-
Minimization: The primary solution is strict temperature control. Perform the reaction at 0°C or below and avoid any heating.[2][9]
-
-
Phosphite Esters: The reaction proceeds through an intermediate phosphite ester.[4] If the substitution step (attack by Br⁻) is slow or incomplete, these intermediates may persist or lead to other byproducts upon workup.
-
Minimization: Ensure sufficient reaction time and use a solvent that facilitates Sɴ2 reactions.
-
-
Over-bromination/Rearrangement: While PBr₃ is known to minimize rearrangements, they are not impossible, especially with secondary carbons.[2]
-
Minimization: Adhering to mild, low-temperature conditions is the best defense against such side reactions.[3]
-
Visualization & Workflow
General Experimental Workflow
The following diagram outlines the critical steps from starting material to the purified final product.
Caption: Decision tree for diagnosing low yield issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative guideline and may require optimization based on lab conditions and reagent purity. Always perform a risk assessment before starting any chemical reaction.
Materials:
-
N-Boc-1-amino-2-propanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq - Note: 1 mole PBr₃ reacts with 3 moles of alcohol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, argon/nitrogen inlet, and a dropping funnel, dissolve N-Boc-1-amino-2-propanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add PBr₃ (0.4 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. The reaction is exothermic. [9]4. Reaction: After the addition is complete, let the reaction stir at 0°C for another hour. Monitor the reaction's progress by TLC. If starting material remains, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing vigorously stirred, ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: 30% Ethyl Acetate in Hexanes (this may need to be adjusted)
-
Visualization:
-
UV Light (254 nm): The Boc-protected compounds may be weakly UV-active.
-
Potassium Permanganate (KMnO₄) Stain: The starting alcohol will show a yellow spot immediately. The bromide product will be much less reactive to this stain.
-
Ninhydrin Stain: This can be used to check for any deprotection of the Boc group (free amine), which would appear as a colored spot (often purple or yellow).
-
By comparing the Rƒ value of the starting material spot to the new spot(s) forming in the reaction lane, you can effectively monitor the consumption of the reactant and the formation of the product.
References
-
Reddit r/chemistry Community. (2016). Help with PBr3 addition. Reddit. [Link]
-
MySkinRecipes. This compound Product Page. MySkinRecipes. [Link]
-
Chemia. (2024). Overview of bromination reactions with phosphorus bromides. Chemia. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-Chemistry.org. [Link]
-
Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]
-
Organic Chemistry Data. Alcohol to Bromide - Common Conditions. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2004, 81, 251. [Link]
- Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. This compound | 1391026-59-7 [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions of Tert-butyl (1-bromopropan-2-yl)carbamate
Welcome to the technical support guide for researchers utilizing Tert-butyl (1-bromopropan-2-yl)carbamate. This valuable chiral building block is instrumental in synthesizing a variety of amine-containing target molecules. However, its structure—a secondary alkyl bromide adjacent to a protected amine—predisposes it to several competing reaction pathways. This guide provides in-depth, experience-based answers to common issues, helping you optimize your reaction outcomes and minimize unwanted side products.
Frequently Asked Questions (FAQs)
FAQ 1: Low Yields & Alkene Byproducts - The SN2 vs. E2 Competition
Question: "I'm reacting this compound with my nucleophile, but my yields of the desired substitution product are consistently low. My main byproduct appears to be Tert-butyl (prop-1-en-2-yl)carbamate, based on NMR and MS data. What is causing this, and how can I fix it?"
Answer: This is a classic and highly common issue stemming from the competition between the desired bimolecular nucleophilic substitution (SN2) reaction and a bimolecular elimination (E2) side reaction.[1][2]
-
Why It Happens (Causality):
-
Substrate Structure: Your starting material is a secondary (2°) alkyl bromide. Secondary halides are susceptible to both SN2 and E2 pathways, unlike primary halides which strongly favor SN2, or tertiary halides which favor E2 and SN1.[1][3]
-
Nucleophile vs. Base: Every nucleophile is also a potential base, and vice-versa.[2] If your nucleophile is strongly basic (e.g., alkoxides like ethoxide, or hydroxide), it can readily abstract the proton on the C1 carbon, leading to the elimination of HBr and formation of an alkene.[1][2] The SN2 reaction requires the nucleophile to attack the electrophilic carbon at C2, which is sterically more hindered.
-
-
How to Fix It (Troubleshooting): The key is to adjust your reaction conditions to favor the SN2 pathway over the E2 pathway.
Troubleshooting Guide: Shifting the Balance from E2 to SN2
| Factor | To Favor SN2 (Your Goal) | To Favor E2 (The Problem) | Scientific Rationale |
| Nucleophile | Use a strong nucleophile with low basicity (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).[2][4] | Using a strong, sterically hindered base (e.g., t-BuO⁻) or a strong, non-hindered base (e.g., EtO⁻, OH⁻).[1][2] | Good nucleophiles efficiently attack the carbon center, while strong bases are more effective at abstracting a proton.[5] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile).[6][7] | Polar protic solvents (e.g., Ethanol, Water) can be used but may favor E2 with strong bases.[4] | Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and highly reactive for SN2 attack. Protic solvents can cage the nucleophile via H-bonding, reducing its nucleophilicity.[7] |
| Temperature | Run the reaction at lower temperatures (e.g., 0 °C to room temperature). | Higher temperatures (reflux). | Elimination reactions often have a higher activation energy and benefit more from increased temperature due to a more ordered transition state (greater entropy penalty).[8] |
| Concentration | Use a higher concentration of the nucleophile. | Lower nucleophile concentration. | The SN2 reaction is bimolecular in substrate and nucleophile. Increasing nucleophile concentration directly increases the SN2 rate. |
Below is a diagram illustrating the competing pathways.
Caption: Mechanism of Neighboring Group Participation (NGP).
FAQ 3: Boc-Group Instability
Question: "Along with my desired product, I'm isolating the deprotected amine, 1-bromopropan-2-amine. Are my reaction conditions cleaving the Boc protecting group?"
Answer: This is possible, though less common than elimination. The Boc (tert-butoxycarbonyl) group is generally stable to most nucleophiles and bases but is sensitive to acid. [9][10][11]
-
Why It Happens (Causality):
-
Acidic Conditions: The most common cause of Boc deprotection is the presence of acid. [11]If your reaction generates an acidic byproduct (e.g., HBr) and there is no base to scavenge it, the accumulating acid can cleave the Boc group.
-
Harsh Conditions: While resistant, the Boc group is not indestructible. Very strong bases combined with high temperatures over long reaction times can potentially lead to cleavage, although this is not the typical pathway. [12]Some very harsh nucleophiles under forcing conditions might also cause issues.
-
-
How to Fix It (Troubleshooting):
-
Add a Non-Nucleophilic Base: Include a mild, non-nucleophilic base in your reaction mixture, such as proton sponge or a hindered amine like diisopropylethylamine (DIPEA). This will neutralize any acid generated in situ without competing with your primary nucleophile.
-
Avoid Protic Acids: Ensure all reagents and solvents are free from acidic impurities.
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or LCMS to determine the point of maximum conversion without significant degradation.
-
Recommended Experimental Protocol
This generalized protocol is designed to maximize the SN2 pathway. It should be used as a starting point and optimized for your specific nucleophile.
Objective: To perform a nucleophilic substitution on this compound while minimizing elimination and other side reactions.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or Acetonitrile)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to disfavor the E2 pathway. [8]3. Nucleophile Addition: Dissolve the nucleophile in a minimal amount of anhydrous DMF and add it dropwise to the cooled solution of the substrate over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The goal is to stop the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Workup: Once the reaction is complete, quench by pouring it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
References
-
Chemistry Steps. SN2 vs E2. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
BYJU'S. SN1 SN2 E1 E2. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
-
Grokipedia. Neighbouring group participation. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Chemistry Stack Exchange. Why does neighbouring group participation happen?. [Link]
-
PubMed Central. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]
-
St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [https://www.stpaulscmcollege.ac.in/files/K मंडल/NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28.pdf]([Link] मंडल/NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28.pdf)
-
Wikipedia. Neighbouring group participation. [Link]
-
Organic Chemistry Portal. Carbamate synthesis. [Link]
-
Dalal Institute. The Neighbouring Group Mechanisms. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. Elaboration of cyclic amine fragments using enecarbamates as platform intermediates. [Link]
-
PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]
-
PubChem. (R)-tert-Butyl (1-chloropropan-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. byjus.com [byjus.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stability of Tert-butyl (1-bromopropan-2-yl)carbamate
Welcome to the technical support center for Tert-butyl (1-bromopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the stability of this versatile building block. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to ensure your experiments are both successful and reproducible.
Introduction: The Challenge of Stability
This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry, valued for its role as a protected amine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility, allowing for selective reactions at other sites within a molecule.[1] However, the very nature of the Boc group, designed for eventual removal, also presents a stability challenge, primarily concerning temperature. This guide will provide a comprehensive overview of the factors affecting the stability of this compound and practical steps to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, it is imperative to store this compound in a freezer at temperatures below -20°C.[2][3][4] The container should be tightly sealed to prevent moisture ingress, and the compound should be stored in a dry environment.[2][4]
Q2: My stock of this compound has been at room temperature for a few hours. Is it still viable?
While short excursions to room temperature are unlikely to cause significant degradation, prolonged exposure should be avoided. The stability of the compound is temperature-dependent. For critical applications, it is advisable to perform a quality control check, such as TLC or LC-MS, to assess the purity of the material before use.
Q3: What are the primary degradation pathways for this compound?
The two primary degradation pathways are driven by the lability of the Boc group and the presence of the alkyl bromide:
-
Thermal Deprotection: The Boc group is known to be thermally unstable.[5] At elevated temperatures, it can decompose to liberate the free amine, isobutylene, and carbon dioxide. This is a well-documented method for Boc deprotection.[6]
-
Acid-Catalyzed Deprotection: The Boc group is highly sensitive to acidic conditions and can be readily cleaved.[1][5][7][8][9] The presence of acidic impurities or reagents can lead to the unintended removal of the protecting group.
-
Intramolecular Cyclization: The presence of a nucleophilic amine (even in trace amounts from deprotection) and an electrophilic alkyl bromide within the same molecule can potentially lead to intramolecular cyclization, forming a substituted aziridine. This is more likely to occur under basic conditions or at elevated temperatures.
-
Hydrolysis: Although the Boc group is generally stable to base-catalyzed hydrolysis, the presence of strong bases and high temperatures could lead to the degradation of the carbamate.[8]
Q4: Can I heat my reaction mixture containing this compound?
Heating should be approached with caution. While some reactions may require elevated temperatures, it is crucial to understand that this will increase the rate of degradation. It is recommended to keep reaction temperatures as low as possible to maintain the integrity of the compound. Prolonged heating at temperatures above 85-90°C should be strictly avoided.[5] If heating is necessary, it should be for the shortest duration possible, and the reaction progress should be carefully monitored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material due to improper storage or handling. | Verify the purity of the starting material using TLC or LC-MS. Ensure storage at ≤ -20°C. |
| Reaction temperature is too high, leading to thermal decomposition. | Optimize the reaction at a lower temperature. If heating is unavoidable, minimize the reaction time. | |
| Presence of acidic impurities in the reaction mixture. | Ensure all reagents and solvents are free from acidic contaminants. Consider using a non-acidic equivalent if possible. | |
| Appearance of an unexpected, more polar spot on TLC. | This could indicate the formation of the deprotected amine. | Run a co-spot with a known standard of the deprotected amine if available. If deprotection is confirmed, re-evaluate the reaction conditions (temperature, pH). |
| Formation of multiple byproducts. | This may be due to a combination of degradation pathways, including deprotection and subsequent side reactions. | A systematic optimization of reaction parameters (temperature, solvent, base/acid) is necessary. Consider performing small-scale screening experiments. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability Window
This protocol provides a framework for determining the acceptable temperature range for your specific experimental setup.
Objective: To assess the stability of this compound at various temperatures over a typical reaction time.
Materials:
-
This compound
-
Anhydrous, inert solvent (e.g., THF, Dioxane)
-
TLC plates
-
LC-MS system
-
Heating blocks or oil baths set to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Aliquot the solution into several vials.
-
Place the vials in the heating blocks at the different preset temperatures.
-
At regular time intervals (e.g., 1h, 2h, 4h, 8h), remove a vial from each temperature point.
-
Immediately cool the removed vial to 0°C to quench any further degradation.
-
Analyze the samples by TLC and LC-MS to determine the percentage of remaining starting material and the presence of any degradation products.
-
Plot the percentage of intact starting material against time for each temperature to visualize the degradation kinetics.
Data Presentation
Table 1: Hypothetical Thermal Stability Data
| Temperature (°C) | % Purity after 4h | % Purity after 8h | Major Degradation Product |
| 25 | >99% | >99% | Not detected |
| 40 | 98% | 95% | Deprotected amine |
| 60 | 90% | 82% | Deprotected amine, other byproducts |
| 80 | 75% | 55% | Multiple degradation products |
Visualizing Degradation and Workflow
Degradation Pathway
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the thermal stability of the compound.
Conclusion
The stability of this compound is intrinsically linked to the lability of the Boc protecting group. By adhering to strict storage and handling protocols, particularly with respect to temperature, researchers can ensure the integrity of this valuable synthetic intermediate. When experimental conditions necessitate deviation from ideal storage temperatures, a systematic evaluation of the compound's stability under those conditions is paramount for achieving reliable and reproducible results.
References
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This compound - MySkinRecipes. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC - PubMed Central. [Link]
-
tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate - PubChem. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. [Link]
-
tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Common byproducts in the synthesis of "Tert-butyl (1-bromopropan-2-yl)carbamate"
Welcome to the Technical Support Center for the synthesis of Tert-butyl (1-bromopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this chiral building block. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of high-purity this compound.
Introduction to Synthetic Strategies
The synthesis of this compound typically commences with the commercially available and optically pure starting material, (S)- or (R)-N-Boc-alaninol. The core transformation involves the conversion of the primary alcohol functionality into a bromide. The two most prevalent and effective methods for this conversion are the Appel reaction and the use of phosphorus tribromide (PBr₃). Both reactions proceed via an Sₙ2 mechanism, which is critical for maintaining the stereochemical integrity of the chiral center. However, each method presents a unique profile of potential byproducts and experimental challenges that require careful consideration and control.
This guide will dissect these common issues, providing you with the knowledge to anticipate, mitigate, and resolve them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my final product?
A1: The impurities in your final this compound product can originate from both the starting materials and side reactions during the bromination step. The most common byproducts are directly related to the synthetic route chosen:
-
Appel Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO) . Its high polarity and tendency to co-crystallize can make purification challenging.
-
PBr₃ Reaction: You may encounter various organophosphorus byproducts . The exact nature of these can vary depending on the reaction stoichiometry and conditions.
-
Starting Material Impurities: Impurities in the starting Boc-alaninol can carry through the synthesis. These may include di-Boc-alaninol or urea derivatives formed during the protection of alanine. A more direct side product from the synthesis of Boc-alaninol is the corresponding oxazolidinone , which can be difficult to separate from the desired product.
Q2: I'm observing a significant amount of a polar byproduct when using the Appel reaction. How can I effectively remove triphenylphosphine oxide (TPPO)?
A2: The removal of TPPO is a classic challenge in reactions employing triphenylphosphine. Here are several effective strategies:
-
Crystallization: If your product is crystalline, you may be able to selectively crystallize it from a solvent system in which TPPO is soluble. Conversely, TPPO itself can sometimes be crystallized out of non-polar solvents like hexane or a mixture of benzene and cyclohexane.[1]
-
Chromatography: Flash column chromatography is a reliable method. TPPO is quite polar, so it will have a lower Rf value than the desired product in many solvent systems (e.g., ethyl acetate/hexane). A silica plug filtration can also be effective for removing the bulk of the TPPO.[1]
-
Precipitation with Metal Salts: TPPO can be precipitated from solutions by the addition of certain metal salts. For instance, adding zinc chloride to a solution in a polar solvent can lead to the precipitation of a TPPO-ZnCl₂ complex, which can then be filtered off.[1]
Q3: My reaction with PBr₃ is turning dark and seems to be producing multiple products. What could be the cause?
A3: The reaction of alcohols with PBr₃ is highly exothermic.[2] If the temperature is not carefully controlled, the excess heat can lead to decomposition and the formation of various side products. It is crucial to perform the addition of PBr₃ at low temperatures (typically 0 °C or below) and to maintain this temperature throughout the addition. A dark reaction color often indicates decomposition. In some cases, heating PBr₃ can lead to the formation of phosphine (PH₃), which is a toxic gas, so proper temperature control is also a critical safety measure.[2]
Q4: Can the Boc protecting group be cleaved under the bromination conditions?
A4: The Boc (tert-butoxycarbonyl) group is generally stable under the neutral to mildly acidic conditions of the Appel and PBr₃ reactions. The Boc group is primarily cleaved by strong acids, such as trifluoroacetic acid (TFA) or strong mineral acids. Therefore, cleavage of the Boc group is not a common side reaction in these bromination methods.
Q5: Is there a risk of elimination or rearrangement byproducts?
A5: For the synthesis of this compound from Boc-alaninol, the risk of elimination or rearrangement is relatively low. The substrate is a primary alcohol, which is less prone to elimination reactions compared to secondary or tertiary alcohols. Both the Appel and PBr₃ reactions proceed via an Sₙ2 mechanism, which involves a backside attack by the bromide ion and does not involve a carbocation intermediate.[3][4] The absence of a carbocation intermediate minimizes the possibility of rearrangement reactions. However, the use of excessive heat or overly harsh conditions could potentially promote these side pathways, so maintaining mild reaction conditions is always recommended.
Troubleshooting Guides
Issue 1: Low Yield in the Appel Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting material (Boc-alaninol) as per TLC analysis. | Insufficient reagents or reaction time. | Ensure you are using a slight excess of triphenylphosphine and the bromine source (e.g., CBr₄). Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of a significant amount of a water-soluble byproduct. | Hydrolysis of the brominating agent or product. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product loss during workup. | Inefficient extraction or premature product precipitation. | Optimize your extraction procedure. If the product is precipitating with the TPPO, consider a different workup strategy, such as filtering the crude reaction mixture through a plug of silica gel before extraction. |
Issue 2: Byproduct Formation in the PBr₃ Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, indicating a mixture of products. | Reaction temperature too high. | Add the PBr₃ dropwise to a cooled solution (0 °C or below) of Boc-alaninol. Use an ice/salt bath to maintain a low temperature throughout the addition and for the initial phase of the reaction. |
| Formation of a significant amount of baseline material on TLC. | Excess PBr₃ leading to the formation of polar phosphorus byproducts. | Use a stoichiometric amount of PBr₃ (approximately 0.33-0.40 equivalents per hydroxyl group is often recommended).[5] Quench the reaction carefully with a cold, dilute bicarbonate solution to neutralize any remaining acidic species. |
Issue 3: Presence of Oxazolidinone Impurity
| Symptom | Possible Cause | Troubleshooting Steps |
| An impurity with a similar polarity to the product is observed, which is difficult to separate by chromatography. | Formation of an oxazolidinone from the starting Boc-alaninol. | This impurity is best addressed at the source. When preparing the Boc-alaninol starting material, consider using reaction conditions that suppress oxazolidinone formation. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent during the Boc protection of the amino alcohol has been shown to prevent this side reaction.[6] Alternatively, a catalyst-free N-tert-butyloxycarbonylation of the amino alcohol in water can also prevent oxazolidinone formation.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Appel Reaction (Representative Protocol)
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
(S)-N-Boc-alaninol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-N-Boc-alaninol (1.0 eq) and triphenylphosphine (1.2 eq).
-
Add anhydrous dichloromethane to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Add the CBr₄ solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir for 15 minutes. The triphenylphosphine oxide will precipitate.
-
Filter the mixture, washing the solid with cold diethyl ether.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure this compound.
Protocol 2: Synthesis of this compound via PBr₃ (Representative Protocol)
This protocol is a general guideline and requires careful temperature control.
Materials:
-
(S)-N-Boc-alaninol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add (S)-N-Boc-alaninol (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to -10 °C using an ice/salt bath.
-
Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the internal temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding it to a vigorously stirred, cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Summary
| Parameter | Appel Reaction | PBr₃ Reaction |
| Primary Reagents | PPh₃, CBr₄ | PBr₃ |
| Key Byproduct | Triphenylphosphine oxide (TPPO) | Organophosphorus compounds |
| Reaction Temperature | 0 °C to Room Temperature | -10 °C to 0 °C |
| Mechanism | Sₙ2 | Sₙ2 |
| Stereochemistry | Inversion of configuration | Inversion of configuration |
| Key Advantage | Milder conditions | Often higher yielding for simple alcohols |
| Key Disadvantage | Difficult removal of TPPO | Exothermic, requires strict temperature control |
Visualizations
Reaction Pathways and Byproduct Formation
Caption: Synthetic routes to this compound and their major byproducts.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst for chemoselective N-tert-butoxycarbonylation of amines. Synthesis, 2008(19), 3126-3130. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. [Link]
-
Easton, C. J., Tan, E. W., & Hay, M. P. (1989). Bromination of N-Phthaloylamino Acid Derivatives. Journal of the Chemical Society, Chemical Communications, (7), 385–387. [Link]
-
Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Guryev, A. A. (2025). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. ResearchGate. [Link]
-
Wiley-VCH. (n.d.). 1 Rearrangement Reactions. [Link]
-
Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. [Link]
- Google Patents. (n.d.). EP0984910A1 - Production of 1-bromopropane.
-
Organic Syntheses. (n.d.). Benzyl isopropoxymethyl carbamate. [Link]
-
Reddit. (2016). Help with PBr3 addition. r/chemistry. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1,1-Dimethylethyl N-((1S)-2-hydroxy-1-methylethyl)carbamate. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Enhancing Enantioselectivity in Reactions of tert-Butyl (1-Bromopropan-2-yl)carbamate
Welcome to the Technical Support Center for enantioselective reactions involving tert-butyl (1-bromopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the stereochemical outcome of their synthetic transformations. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the enantioselectivity of your reactions.
Introduction: The Challenge of Stereocontrol
This compound is a valuable chiral building block in organic synthesis. However, achieving high enantioselectivity in reactions at the stereogenic center can be challenging due to factors such as competing reaction pathways (SN1 vs. SN2, elimination), racemization, and suboptimal catalyst performance. This guide provides in-depth technical support to navigate these complexities and achieve your desired stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly racemic mixture. What are the likely causes?
A1: A racemic or near-racemic product suggests a loss of stereochemical control. The primary culprits are typically:
-
SN1 Pathway Dominance: If your reaction conditions favor a carbocation intermediate (e.g., polar protic solvents, non-basic nucleophiles), you will likely see racemization.
-
Racemization of Starting Material or Product: The starting material or the product might be unstable under the reaction conditions, leading to racemization. This can be promoted by elevated temperatures or the presence of acidic or basic impurities.
-
Ineffective Chiral Catalyst or Ligand: The chiral catalyst or ligand may not be providing a sufficiently differentiated energetic pathway for the two enantiomers, leading to poor enantioselection. This could be due to an inappropriate choice of ligand for the substrate, catalyst deactivation, or impurities in the catalyst/ligand.
Q2: I'm observing a significant amount of an elimination byproduct (propene derivative). How can I suppress this?
A2: The formation of an alkene is due to a competing E2 elimination pathway. To favor the desired SN2 substitution, consider the following:
-
Nucleophile/Base Choice: Use a nucleophile that is less basic. For instance, if you are using a strong, sterically hindered base, it will preferentially act as a base rather than a nucleophile[1][2].
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination[3].
-
Solvent: Use a polar aprotic solvent (e.g., THF, DMF, DMSO). These solvents solvate the cation but not the nucleophile, enhancing its nucleophilicity without promoting elimination.
Q3: How does the N-Boc protecting group influence the stereoselectivity of the reaction?
A3: The tert-butoxycarbonyl (Boc) group can play a significant role in stereocontrol. In metal-catalyzed reactions, such as the nickel-catalyzed cross-couplings discussed below, the carbamate's carbonyl oxygen can act as a directing group, coordinating to the metal center. This chelation can create a more rigid transition state, allowing for more effective transfer of chirality from the ligand to the substrate[4][5][6]. However, the steric bulk of the Boc group can also influence the approach of the nucleophile, which can either enhance or diminish selectivity depending on the specific reaction and catalyst system[6][7].
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common problem. This section provides a systematic approach to troubleshooting and improving the stereochemical outcome of your reactions.
Reagent and Solvent Purity
Impurities can have a profound impact on enantioselective reactions.
| Potential Issue | Troubleshooting Steps |
| Impure Starting Material | Verify the purity of this compound and the nucleophile by NMR, GC-MS, or other appropriate analytical techniques. Purify if necessary. |
| Degraded or Impure Chiral Ligand/Catalyst | Chiral ligands and catalysts are often sensitive to air and moisture. Ensure they are stored under an inert atmosphere and are of high purity. Consider purchasing a fresh batch or repurifying the existing one. |
| Solvent Quality | Use anhydrous solvents, as water can interfere with many catalytic systems and lead to side reactions. Ensure solvents are freshly dried and deoxygenated. |
Reaction Conditions
Fine-tuning the reaction parameters is crucial for optimizing enantioselectivity.
| Parameter | Troubleshooting and Optimization |
| Temperature | Low enantioselectivity can sometimes be improved by lowering the reaction temperature. This can increase the energy difference between the diastereomeric transition states. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C) to find the optimal condition. |
| Concentration | The concentration of reactants can influence the reaction kinetics and, in some cases, the enantioselectivity. Very dilute conditions may slow down the desired reaction, allowing side reactions to become more prominent[8]. Experiment with slightly higher or lower concentrations. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS. A reaction that is run for too long after completion can lead to product racemization or decomposition. Conversely, incomplete reactions will have lower yields. |
Catalyst and Ligand Selection
The choice of the chiral catalyst and ligand is paramount for achieving high enantioselectivity, especially in stereoconvergent cross-coupling reactions.
| Issue | Solution |
| Suboptimal Ligand | The initial choice of ligand may not be ideal for your specific substrate-nucleophile combination. Screen a variety of chiral ligands with different steric and electronic properties. For nickel-catalyzed cross-couplings of secondary alkyl halides, ligands such as Pybox, isoquinoline-oxazoline, and various chiral bipyridines and phosphines have shown promise[4][5][9][10]. |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry of the metal precursor and the chiral ligand can significantly impact the formation of the active catalyst and, consequently, the enantioselectivity. An excess of the ligand is often used to ensure the formation of the desired chiral complex. |
| Catalyst Deactivation | The catalyst may be deactivating over the course of the reaction. This can be due to impurities, high temperatures, or reaction with the substrate or product. Consider using a higher catalyst loading or adding the catalyst in portions. |
Experimental Workflow: Nickel-Catalyzed Stereoconvergent Suzuki Cross-Coupling
This section provides a detailed, adaptable protocol for a nickel-catalyzed asymmetric Suzuki cross-coupling of a racemic secondary alkyl bromide, a promising strategy for achieving high enantioselectivity with substrates like this compound. This protocol is based on methodologies developed for similar substrates[4][5][6][11].
Caption: Workflow for Ni-catalyzed asymmetric Suzuki cross-coupling.
Data Summary: Key Parameters for Optimization
The following table summarizes critical parameters and their potential impact on enantioselectivity, providing a starting point for your optimization studies.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Chiral Ligand | Standard bidentate phosphine | Pybox or isoquinoline-oxazoline derivative | These ligand classes have demonstrated high efficacy in stereoconvergent couplings of secondary alkyl halides[4][10]. |
| Temperature | 50 °C | Room Temperature or 0 °C | Lower temperatures can enhance the energy difference between diastereomeric transition states, leading to higher ee. |
| Solvent | Toluene | THF or Dioxane | Polar aprotic solvents can improve catalyst solubility and performance. |
| Base | Na2CO3 | K3PO4 (anhydrous, powdered) | The choice of base can significantly affect the reaction outcome. K3PO4 is often effective in these systems. |
Mechanistic Insights: The Role of the Chiral Catalyst
In a stereoconvergent nickel-catalyzed cross-coupling, the racemic starting material is converted to a single enantiomer of the product. This is achieved through a catalytic cycle that involves the formation of a radical intermediate, which then combines with the chiral nickel catalyst. The enantioselectivity is determined at this stage, where the chiral ligand environment dictates the facial selectivity of the subsequent steps.
Caption: Simplified catalytic cycle for stereoconvergent cross-coupling.
References
-
Wilsily, A., Tramutola, F., Owston, N. A., & Fu, G. C. (2012). New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. Journal of the American Chemical Society, 134(13), 5794–5797. [Link]
-
Zhu, C., & Zhang, J. (2019). Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. Chemical Communications, 55(16), 2321-2324. [Link]
-
Control of Vicinal Stereocenters through Nickel‐Catalyzed Alkyl–Alkyl Cross‐Coupling. (2017). Angewandte Chemie International Edition. [Link]
-
New Directing Groups for Metal-Catalyzed Asymmetric Carbon-Carbon Bond-Forming Processes: Stereoconvergent Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. (2012). Organic Chemistry Portal. [Link]
-
Exceptions in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalytic Asymmetric γ-Alkylation of Carbonyl Compounds via Stereoconvergent Suzuki Cross-Couplings. Angewandte Chemie International Edition, 44(5), 674-688. [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University of Rochester. [Link]
-
Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. National Institutes of Health. [Link]
-
Stereospecific and stereoconvergent cross-couplings between alkyl electrophiles. Nature Reviews Chemistry. [Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
-
Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
-
The Confluence of Steric and Electronic Effects in N-Heterocyclic Carbene-Catalyzed Processes Part II: Studies Toward the Asymmetric Oxidative Coupling of Phenols. ScholarlyCommons. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations. Organic Chemistry Class Notes. [Link]
-
Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society. [Link]
-
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. National Institutes of Health. [Link]
-
Nucleophilic substitution vs. elimination reactions. University of Calgary. [Link]
-
Asymmetric Cross‐Coupling of Non‐Activated Secondary Alkyl Halides. Sci-Hub. [Link]
-
Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Elimination vs substitution: secondary substrate. Khan Academy. [Link]
-
Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]
-
Ni-Catalyzed Asymmetric Cross-Coupling with Alkyl Halides. MSU chemistry. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
-
Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. [Link]
-
Organocatalytic Asymmetric Mannich Reactions With N-Boc and N-Cbz Protected Alpha-Amido Sulfones (Boc: Tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl). PubMed. [Link]
-
Remote electronic effect on the N-heterocyclic carbene-catalyzed asymmetric intramolecular Stetter reaction and structural revision of products. Chemical Communications. [Link]
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Technical Support Center: Tert-butyl (1-bromopropan-2-yl)carbamate Deprotection
Welcome to the technical support center for challenges related to the deprotection of tert-butyl (1-bromopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific and potentially problematic substrate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthesis.
Introduction: The Challenge of Deprotecting a Vicinal Bromo-Carbamate
The removal of a Boc group is a fundamental transformation in organic synthesis, typically achieved under acidic conditions.[1][2] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][4]
However, the deprotection of this compound introduces a significant challenge due to the presence of a bromine atom on the carbon adjacent to the protected amine. Upon deprotection, the newly formed, nucleophilic free amine can readily displace the adjacent bromide via an intramolecular SN2 reaction, leading to the formation of a highly reactive and often undesirable 2-methylaziridine byproduct. The protonated form of this aziridine can also be susceptible to ring-opening reactions, leading to a complex mixture of products.
This guide will address both the general and substrate-specific issues you may encounter, providing a logical framework for troubleshooting and optimizing your deprotection strategy.
Troubleshooting Guide & FAQs
Here, we address common questions and issues encountered during the deprotection of this compound in a question-and-answer format.
Q1: My deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is giving me a complex mixture of products, and I'm seeing very little of my desired 1-bromopropan-2-amine. What is likely happening?
A1: The most probable cause is the intramolecular cyclization of the deprotected amine to form 2-methylaziridine, which can then undergo further reactions in the acidic medium. The initial deprotection yields the desired amine, but its proximity to the bromine atom makes it highly susceptible to this side reaction.
-
Mechanism of Side Reaction: Once the amine is deprotected, its lone pair of electrons can attack the carbon bearing the bromine atom, leading to the formation of a three-membered aziridine ring and the expulsion of the bromide ion. Under acidic conditions, this aziridine can be protonated and subsequently attacked by nucleophiles present in the reaction mixture (e.g., trifluoroacetate, water), leading to a variety of regio- and stereoisomeric products.
To mitigate this, it is crucial to control the reaction conditions carefully. Consider lowering the reaction temperature to 0 °C or below to slow down the rate of intramolecular cyclization. Additionally, ensuring strictly anhydrous conditions is vital, as water can facilitate side reactions.[5]
Q2: I've tried running the reaction at low temperatures, but I'm still observing significant byproduct formation. Are there alternative reagents to TFA that might be milder?
A2: Yes, several alternatives to TFA can be employed, which may offer better selectivity and milder reaction conditions. A widely used alternative is a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane or diethyl ether.[6][7]
-
HCl in Dioxane/Ether: This reagent is often considered milder than TFA and can lead to cleaner reactions. The resulting product is the hydrochloride salt of the amine, which is often crystalline and can be easily isolated by filtration. The salt formation can also help to suppress the nucleophilicity of the free amine, thereby reducing the rate of aziridine formation. A 4M solution of HCl in dioxane is a common choice.[7]
-
Acetyl Chloride in Methanol: This combination generates anhydrous HCl in situ. It can be a very effective method for Boc deprotection. However, with your specific substrate, the use of methanol could potentially lead to substitution of the bromide. This approach should be considered with caution and careful monitoring.
Q3: My TLC analysis shows complete consumption of the starting material, but I'm struggling to isolate and purify the deprotected amine. It seems to be unstable. What are your recommendations for work-up and purification?
A3: The instability of the free 1-bromopropan-2-amine is a key challenge. The free base is prone to cyclization and other degradation pathways. Therefore, the recommended strategy is to isolate the product as a stable salt.
-
Isolation as a Hydrochloride Salt: After deprotection with HCl in dioxane or ether, the resulting hydrochloride salt often precipitates from the reaction mixture. This salt can be isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove organic byproducts, and then dried under vacuum. This avoids a basic work-up which would generate the unstable free amine.
-
Aqueous Work-up Considerations: If an aqueous work-up is necessary, it should be performed quickly and at low temperatures. Extracting the product into an organic solvent from a basic aqueous solution should be avoided if possible. If the amine salt is water-soluble, consider concentrating the reaction mixture and triturating the residue with a non-polar solvent to induce precipitation of the salt.
-
Chromatography: Purifying the free amine on silica gel can be challenging due to its basicity and potential for decomposition on the stationary phase. If chromatography is unavoidable, it is best performed on the re-protected amine or after converting it to a less reactive derivative.
Q4: Besides aziridine formation, are there other side reactions I should be aware of?
A4: Yes, while intramolecular cyclization is the primary concern, other side reactions common to Boc deprotection can also occur:
-
Alkylation by the tert-butyl cation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture.[3] While your substrate lacks highly nucleophilic groups, this can be a concern in more complex molecules. The use of scavengers like anisole or thioanisole can help to trap the tert-butyl cation.[8]
-
Elimination: Although less likely under acidic conditions for this substrate, elimination of HBr to form an enamine or related species is a theoretical possibility, especially if the reaction is heated or a strong, non-nucleophilic base is inadvertently present during work-up.
Experimental Protocols
Protocol 1: Standard Deprotection with HCl in Dioxane
This method is often the first choice for substrates prone to side reactions under stronger acidic conditions.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (4-5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, if a precipitate has formed, add an equal volume of anhydrous diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-bromopropan-2-amine hydrochloride.
Protocol 2: Alternative Deprotection with TFA and a Scavenger
This protocol can be attempted if Protocol 1 is unsuccessful, but careful control of conditions is paramount.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Anisole (scavenger)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and anisole (1.2 equivalents) in anhydrous DCM (10-20 mL per gram of substrate) under an inert atmosphere.
-
Cool the solution to -10 °C to 0 °C.
-
Slowly add TFA (10-20 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor closely by TLC or LC-MS. Aim for the shortest possible reaction time.
-
Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
The resulting crude free amine should be used immediately in the next step or converted to a stable salt.
Data Summary Table
| Method | Reagent | Temperature | Typical Time | Product Form | Key Considerations |
| Standard | 4M HCl in Dioxane | 0 °C | 1-4 h | Hydrochloride Salt | Favored for minimizing side reactions; product often precipitates. |
| Alternative | TFA / Anisole | -10 °C to 0 °C | 30 min - 2 h | Free Amine (crude) | Higher risk of side reactions; requires immediate use or salt formation. |
Visualizing the Process
Deprotection and Side Reaction Pathway
Caption: Boc deprotection pathway and subsequent intramolecular cyclization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the deprotection reaction.
References
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23793-23802. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338-341. [Link]
-
Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reaction Kinetics of Tert-butyl (1-bromopropan-2-yl)carbamate
Introduction: Welcome to the technical support guide for researchers utilizing Tert-butyl (1-bromopropan-2-yl)carbamate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical and research compounds, prized for its role in introducing a protected amine functionality.[1][2] However, its reactivity is critically influenced by the surrounding solvent environment. The substrate is a primary alkyl bromide (CH₃-CH(NHBoc)-CH₂-Br), a structure that strongly favors bimolecular nucleophilic substitution (SN2) pathways. Despite this, the steric bulk of the adjacent N-Boc group and the potential for intramolecular reactions present unique challenges.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate the complexities of solvent selection, optimize your reaction kinetics, and mitigate common side reactions.
Foundational Concepts: The Interplay of Substrate, Solvent, and Mechanism
Before addressing specific issues, it is crucial to understand the mechanistic landscape. The reaction outcomes for this compound are governed by a competition between several pathways, with the solvent acting as a key mediator.
-
SN2 (Bimolecular Nucleophilic Substitution): This is the most probable pathway for a primary alkyl halide. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. It proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral (in this case, the reaction center is not chiral, but the adjacent carbon is). The reaction is favored by polar aprotic solvents.[3]
-
SN1 (Unimolecular Nucleophilic Substitution): This pathway is highly disfavored for primary alkyl halides due to the extreme instability of a primary carbocation. It is generally not a significant consideration for this substrate under standard conditions.[4]
-
Intramolecular Cyclization: The carbamate nitrogen, although protected, can act as an internal nucleophile, attacking the primary carbon bearing the bromide to form a three-membered N-Boc-2-methylaziridine ring. This is an intramolecular SN2 reaction.
-
E2 (Bimolecular Elimination): If the nucleophile is also a strong, sterically hindered base, it can abstract a proton from the carbon adjacent to the bromide, leading to the formation of an alkene. This is generally a minor pathway but becomes more relevant at higher temperatures.[4]
The choice of solvent directly influences the energy of the transition states for these competing reactions, thereby dictating the dominant kinetic pathway.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My substitution reaction with an external nucleophile is extremely slow, even at elevated temperatures. What is the primary kinetic barrier and how can I overcome it?
A1: A slow reaction rate is the most commonly reported issue with this substrate and is almost always due to two synergistic factors: steric hindrance and suboptimal solvent choice.
-
Causality - Steric Hindrance: While the bromide is on a primary carbon, the adjacent (C2) carbon is secondary and bears a bulky tert-butoxycarbonyl (Boc) group. During an SN2 reaction, the nucleophile must approach the C1 carbon from the backside. The large Boc group creates significant steric congestion, hindering this approach and increasing the activation energy of the SN2 transition state.
-
Troubleshooting & Optimization:
-
Solvent Selection is Critical: The solvent must be able to dissolve the nucleophile (often an ionic salt) without deactivating it.
-
Recommended: Use a polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) . These solvents effectively solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[3][5]
-
Avoid: Polar protic solvents like methanol, ethanol, or water. These solvents will form a tight hydrogen-bonding shell around the anionic nucleophile, stabilizing it and drastically reducing its nucleophilicity, which will further slow an already sterically hindered reaction.[6][7]
-
-
Temperature Control: A slow reaction can often be accelerated by increasing the temperature.[8] However, proceed with caution. Monitor the reaction closely by TLC or LC-MS, as temperatures above 80-90°C can promote the competing E2 elimination pathway or decomposition.[9]
-
Q2: I'm observing a major byproduct with a mass corresponding to the loss of HBr. My nucleophile is not a strong base. What is this side product and why is it forming?
A2: This is a classic sign of intramolecular cyclization, leading to the formation of N-Boc-2-methylaziridine. This occurs when the nitrogen of the carbamate itself acts as a nucleophile.
-
Mechanism - Intramolecular SN2: The carbamate nitrogen attacks the electrophilic CH₂-Br carbon, displacing the bromide ion to form a stable, albeit strained, three-membered ring. This is a competing SN2 reaction where the nucleophile is part of the same molecule.
Caption: Intramolecular cyclization side reaction. -
Solvent Influence: This side reaction is often favored in less polar, aprotic solvents (like THF or Dichloromethane) and at lower concentrations of the external nucleophile. To favor the desired intermolecular reaction, you must use a high concentration of a potent external nucleophile in a polar aprotic solvent (DMF, DMSO) to ensure the intermolecular pathway outcompetes the intramolecular one.
Q3: To maximize my yield for a substitution reaction, what is the ideal solvent, and what is the underlying kinetic reasoning?
A3: The ideal solvent for maximizing the SN2 reaction rate on this substrate is a polar aprotic solvent .
-
Kinetic Rationale:
-
Maximizes Nucleophile Reactivity: As previously mentioned, polar aprotic solvents solvate the counter-ion (e.g., Na⁺, K⁺) but do not form strong hydrogen bonds with the anionic nucleophile (e.g., CN⁻, N₃⁻). This leaves the nucleophile highly reactive and kinetically competent to overcome the steric barrier of the substrate.[5]
-
Prevents Solvolysis: Polar protic solvents can also act as weak nucleophiles themselves. In a slow reaction, this can lead to solvolysis byproducts where the solvent molecule displaces the bromide. Using an aprotic solvent eliminates this possibility.
-
-
Data Summary: Expected Relative SN2 Reaction Rates
Solvent Class Example Solvents Relative Rate Rationale Polar Aprotic DMSO, DMF Fastest Dissolves nucleophile, which remains highly reactive.[3] Less Polar Aprotic THF, Acetone Moderate Lower polarity may reduce solubility of ionic nucleophiles. Non-Polar Toluene, Hexane Very Slow Fails to dissolve most common ionic nucleophiles.[9] | Polar Protic | H₂O, Methanol, Ethanol | Slowest | Strong solvation of the nucleophile via H-bonding reduces its reactivity.[6][7] |
Q4: How can I choose a solvent system to specifically suppress the formation of elimination (E2) byproducts?
A4: While elimination is less common for primary halides, it can be promoted by strong, bulky bases and higher temperatures. Solvent choice and reaction conditions are key to suppression.
-
Experimental Protocol:
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile whose conjugate acid has a pKa below ~11. Highly basic nucleophiles (e.g., alkoxides) are more likely to act as bases than nucleophiles.
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate will kinetically favor the SN2 pathway.[4]
-
Solvent Choice: Polar aprotic solvents like DMSO and DMF are generally preferred for SN2 reactions and do not inherently promote E2 over SN2 for primary substrates. The most critical factors remain the basicity of the nucleophile and the temperature.
-
Experimental Workflow & Visualization
Protocol: SN2 Substitution with Sodium Azide
This protocol provides a representative methodology for substituting the bromide with an azide nucleophile, a common transformation.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.
-
Heating and Monitoring: Heat the reaction mixture to 50-60°C with vigorous stirring. Monitor the reaction progress every 2-3 hours using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel.
Visualizing Competing Pathways
The following diagram illustrates the critical decision point governed by the nucleophile and reaction conditions.
References
- Benchchem. (n.d.). Temperature control issues in carbamate synthesis.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- YouTube. (2020, September 5). Effect of solvent on SN1 & SN2.
- Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis.
- Benchchem. (2026, January 5). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- Benchchem. (n.d.). An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Stereochemical Integrity in Tert-butyl (1-bromopropan-2-yl)carbamate Applications
Welcome to the technical support center for Tert-butyl (1-bromopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. Maintaining stereochemical purity is paramount in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2] Racemization, the conversion of an enantiomerically pure substance into an equal mixture of both enantiomers, can compromise the efficacy and safety of a final active pharmaceutical ingredient (API).[1][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you proactively prevent racemization during your experiments. We will delve into the mechanistic principles governing stereochemical outcomes and offer field-proven strategies to ensure the integrity of your chiral centers.
Core Principles: Understanding the Risk of Racemization
This section addresses the fundamental chemical principles that make this compound susceptible to racemization and the role of its protecting group.
Q1: What makes this compound prone to racemization?
A1: The primary cause for concern is the substrate's structure as a secondary alkyl halide . This classification is critical because secondary halides can undergo nucleophilic substitution reactions via two competing mechanisms: the Sₙ1 (Substitution Nucleophilic Unimolecular) and the Sₙ2 (Substitution Nucleophilic Bimolecular) pathways.[4][5]
-
The Sₙ1 Pathway (The Source of Racemization): This two-step mechanism is the main culprit behind racemization.[4] It begins with the departure of the leaving group (bromide) to form a planar, sp²-hybridized carbocation intermediate.[6][7][8] This flat intermediate can be attacked by an incoming nucleophile from either face with nearly equal probability. This non-stereospecific attack leads to a mixture of products with both retained and inverted configurations, resulting in a racemic or near-racemic mixture.[1][4][8]
-
The Sₙ2 Pathway (The Path to Stereopurity): In contrast, the Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group (a "backside attack").[8] This process forces a predictable inversion of the stereocenter, known as a Walden inversion.[4] By ensuring your reaction proceeds exclusively via the Sₙ2 pathway, you can maintain full stereochemical control.
Q2: What is the function of the tert-butoxycarbonyl (Boc) protecting group in this context?
A2: The Boc group is one of the most common protecting groups for amines in organic synthesis.[9] Its primary role is to temporarily decrease the reactivity of the amine functionality.[10][11] The nitrogen in the carbamate is significantly less nucleophilic than in a free amine, which prevents it from interfering with the desired nucleophilic substitution at the carbon-bromine bond.[9][10]
Crucially, the Boc group is stable under a wide range of conditions, including those that favor the Sₙ2 mechanism (e.g., exposure to most nucleophiles and non-acidic conditions). This stability is essential for a successful and clean substitution reaction.
Troubleshooting Guide: Proactively Controlling Reaction Pathways
The key to preventing racemization is to create reaction conditions that overwhelmingly favor the Sₙ2 mechanism over the Sₙ1 pathway. This section provides a troubleshooting framework in a Q&A format to guide your experimental design.
Q3: How does my choice of solvent impact stereochemical outcomes?
A3: Solvent choice is arguably the most critical factor in controlling the Sₙ1/Sₙ2 competition. To suppress racemization, you must use a polar aprotic solvent .[4][12]
-
Why Polar Aprotic Solvents Favor Sₙ2: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions.[4] They are polar enough to dissolve the substrate and the nucleophile (often a salt), but they lack acidic protons.[12] This means they effectively solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This heightened nucleophilicity accelerates the bimolecular Sₙ2 attack.[8][13][14]
-
Why Polar Protic Solvents Must Be Avoided: Polar protic solvents (e.g., water, methanol, ethanol) actively promote the Sₙ1 pathway and must be avoided. They stabilize the planar carbocation intermediate and the leaving group through hydrogen bonding, lowering the activation energy for the Sₙ1 mechanism.[5][12][15] Furthermore, these solvents form a "cage" around the nucleophile via hydrogen bonds, which stabilizes and hinders its ability to perform a backside attack, thus slowing down the Sₙ2 reaction.[8][13][14]
| Solvent Class | Examples | Effect on Nucleophile | Effect on Intermediate | Favored Pathway | Stereochemical Outcome |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Enhances Reactivity | No Carbocation Formed | Sₙ2 | Inversion (Controlled) |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Reduces Reactivity | Stabilizes Carbocation | Sₙ1 | Racemization (Uncontrolled) |
| Non-Polar | Hexane, Toluene, Benzene | Poor Solubility | No Stabilization | Neither (Slow/No Reaction) | N/A |
Q4: What are the ideal characteristics of the nucleophile for this reaction?
A4: To favor the Sₙ2 pathway, you should use a strong nucleophile at a high concentration .[4][5]
The rate of an Sₙ2 reaction is directly proportional to the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[12] By using a potent and concentrated nucleophile, you increase the frequency of effective collisions for the backside attack, allowing the Sₙ2 reaction to outpace the Sₙ1 pathway, whose rate is independent of the nucleophile's concentration (Rate = k[Substrate]).[12]
Q5: What is the optimal temperature for maintaining stereochemical integrity?
A5: It is generally advisable to run the reaction at low to moderate temperatures (e.g., 0 °C to room temperature).
Sₙ1 reactions typically have a higher activation energy barrier because they involve the formation of a high-energy carbocation intermediate. Lowering the reaction temperature will slow down both reactions, but it will disproportionately inhibit the Sₙ1 pathway. This kinetic preference enhances the selectivity for the desired Sₙ2 mechanism.[16] Always monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which could allow for side reactions or potential product racemization under certain conditions.[16]
Visualizing the Competing Reaction Pathways
The following diagrams illustrate the critical decision points and mechanisms discussed.
Caption: Decision workflow for controlling stereochemical outcome.
Caption: Comparison of Sₙ2 (inversion) and Sₙ1 (racemization) mechanisms.
Standard Operating Protocol: Minimizing Racemization in a Nucleophilic Substitution
This protocol provides a generalized, step-by-step methodology for performing a nucleophilic substitution on this compound while favoring the Sₙ2 pathway.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, Potassium Cyanide) (1.2 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the nucleophile and the anhydrous polar aprotic solvent.
-
Cooling: Cool the resulting suspension/solution to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the cooled, stirring reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction's progress periodically using a suitable technique (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 4-12 hours).[4]
-
Workup: Once the reaction is complete, quench it by slowly pouring the mixture into cold water or a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired product with inverted stereochemistry.[4]
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC to verify that racemization has been successfully prevented.[4]
Advanced FAQs
Q6: I've followed all the guidelines, but my chiral HPLC still shows a small percentage of the other enantiomer. What could be the cause?
A6: Even under Sₙ1-disfavoring conditions, achieving 100% stereospecificity can be challenging. One subtle mechanism that can lead to minor racemization is the formation of an "intimate ion pair". In this scenario, the leaving group departs but remains transiently associated with the carbocation, temporarily shielding that face from nucleophilic attack.[17] This can lead to a slight preference for the inverted product, but not a perfect 50:50 racemic mixture.[7][17] If you observe a minor loss of enantiopurity, consider further lowering the reaction temperature or screening alternative polar aprotic solvents.
Q7: Can the starting material itself be unstable to racemization?
A7: The stability of the starting material, this compound, should be investigated, especially under long-term storage or stress conditions (e.g., exposure to acid or base). While generally stable, it is good practice to use high-purity starting material and store it under recommended conditions (cool, dry, and dark) to prevent any degradation or isomerization before use.
References
-
Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?[Link]
-
University of Illinois. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Reddit. (2024). For SN1 reactions, why doesn't the leaving group get in the way and limit attack by the nucleophile on the top face?[Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. [Link]
-
Taylor & Francis. (n.d.). Racemization – Knowledge and References. [Link]
-
Brainly. (2022). SN1 reactions, where there is only one stereocenter and the leaving group is...[Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
-
Chad's Prep. (2018). 7.2c Racemization in SN1 Reactions. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Wikipedia. (n.d.). Leaving group. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
Sources
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- 17. reddit.com [reddit.com]
Technical Support Center: Moisture Sensitivity in Reactions with Tert-butyl (1-bromopropan-2-yl)carbamate
Welcome to the technical support guide for tert-butyl (1-bromopropan-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot challenges related to its primary vulnerability: moisture sensitivity. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathway.
Core Vulnerability Analysis: Why Moisture is a Critical Factor
This compound is a bifunctional molecule, featuring both a Boc-protected amine and a secondary alkyl bromide. This dual functionality makes it a valuable intermediate, but it also presents two distinct points of attack for water, which can act as a nucleophile or participate in hydrolysis. The presence of even trace amounts of moisture can initiate unwanted side reactions, leading to reduced yields, complex purification profiles, and potential reaction failure.
The two primary degradation pathways initiated by water are:
-
Hydrolysis of the Alkyl Bromide: The carbon-bromine (C-Br) bond is susceptible to nucleophilic substitution by water.[1][2] This reaction proceeds via an SN1 or SN2 mechanism, replacing the bromine atom with a hydroxyl group to form the corresponding alcohol byproduct, tert-butyl (1-hydroxypropan-2-yl)carbamate.
-
Hydrolysis of the Carbamate (Boc-group): The tert-butoxycarbonyl (Boc) protecting group is designed to be stable under many conditions but is susceptible to cleavage under acidic conditions.[3][4][5] Water, especially in the presence of trace acidic impurities or at elevated temperatures, can facilitate the hydrolysis of the carbamate, leading to the unprotected 2-aminopropyl bromide.
These competing reactions significantly impact the efficiency of any desired transformation.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experiments. Each answer provides a causal explanation and actionable troubleshooting steps.
Q1: My reaction yield is consistently low, and the crude material looks like a mixture. What are the likely causes related to moisture?
A1: Low yields are the most common symptom of moisture contamination. The presence of water introduces competing reaction pathways that consume your starting material.
-
Primary Cause: Hydrolysis of the Alkyl Bromide. Water is a weak nucleophile, but under the prolonged timescales of many reactions, it can react with the electrophilic carbon attached to the bromine.[1] This SN1/SN2 reaction forms tert-butyl (1-hydroxypropan-2-yl)carbamate, a polar byproduct that can complicate workup and purification.
-
Secondary Cause: Boc Group Degradation. While the Boc group is generally stable, its hydrolysis is catalyzed by acid.[4][5] If your reaction conditions are not strictly neutral or basic, or if reagents contain acidic impurities, water can facilitate the removal of the Boc group.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas (Nitrogen or Argon).
-
Use of Anhydrous Solvents: Employ solvents from a solvent purification system or use freshly opened bottles of anhydrous solvent. Solvents should have a water content of <50 ppm.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere.[6][7] This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure all reagents, including bases or nucleophiles, are anhydrous. Some reagents are hygroscopic and should be handled accordingly.
Q2: I am observing a significant byproduct spot on my TLC plate that is more polar than my starting material. What is it likely to be?
A2: A more polar byproduct is a classic indicator of the hydrolysis of the C-Br bond.
-
The Likely Culprit: The primary suspect is tert-butyl (1-hydroxypropan-2-yl)carbamate .[8] The hydroxyl group (-OH) is significantly more polar than the bromine atom, causing it to have a lower Rf value on a normal-phase silica TLC plate.
-
Confirmation: You can confirm its identity by analyzing the crude reaction mixture with mass spectrometry. Look for a molecular ion peak corresponding to the mass of the alcohol derivative.
-
Prevention: This byproduct is a direct result of water acting as a nucleophile. To prevent its formation, you must adhere strictly to the anhydrous protocols outlined in A1. Pay special attention to the purity of your solvent and any aqueous workup steps, ensuring they are performed quickly and at low temperatures if possible.
Q3: My starting material appears clumpy and has a different consistency than when it was new. How should I properly store this compound?
A3: Changes in the physical appearance of the reagent suggest degradation, likely due to improper storage and handling.
-
Recommended Storage Conditions: This reagent should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture. For optimal shelf-life, store the container inside a desiccator containing an active drying agent (e.g., Drierite or silica gel).[9][10] Keep it in a cool, dark place.
-
Critical Handling Procedure: When removing the reagent from a cold environment (like a refrigerator), always allow the container to warm to ambient room temperature before opening. Opening a cold container will cause moisture from the air to condense directly onto the solid reagent, compromising its integrity.
Q4: Can you provide a best-practice workflow for setting up a reaction to absolutely minimize moisture contamination?
A4: Certainly. A disciplined approach to setting up your experiment is paramount. The following workflow is a self-validating system for ensuring anhydrous conditions.
Caption: Experimental workflow for setting up an anhydrous reaction.
Step-by-Step Protocol:
-
Glassware Preparation: Dry all glassware (flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours or flame-dry all pieces under high vacuum.
-
Assembly: Assemble the apparatus quickly while the glass is still hot. Use a light coating of grease on glass joints to ensure a good seal.
-
Inert Gas Purge: Immediately connect the assembled apparatus to a Schlenk line or manifold. Evacuate the system and refill with a dry, inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to remove residual air and moisture.[7] Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Solvent and Reagent Transfer: Add anhydrous solvent via a cannula or a dry syringe.[11] If adding a solid reagent, do so under a strong counterflow of inert gas. Liquid reagents should be added via syringe through a rubber septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. If taking samples for TLC or other analysis, do so quickly via syringe.
Data & Reference Tables
For quick reference, the following tables summarize key information for your experimental design.
Table 1: Common Solvents and Recommended Drying Agents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under N₂. Turns deep blue/purple when dry. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight, then distill under N₂. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir for 24h, then distill under N₂. |
| Dimethylformamide (DMF) | Molecular Sieves (4Å) | Use activated sieves. Store under N₂. |
Table 2: Troubleshooting Summary
| Issue Observed | Probable Cause | Recommended Action |
| Low Reaction Yield | Moisture contamination leading to hydrolysis. | Implement rigorous anhydrous technique (See Workflow). |
| New Polar Spot on TLC | Formation of alcohol byproduct. | Confirm with MS. Improve drying of solvents/reagents. |
| Reagent is Clumpy/Sticky | Improper storage; moisture absorption. | Discard degraded reagent. Store new reagent in a desiccator. |
| Reaction Fails to Initiate | Degraded starting material or wet solvent. | Use fresh, properly stored reagent and freshly dried solvent. |
References
- BenchChem. (2025). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. BenchChem.
- BLDpharm. (n.d.). (S)-tert-Butyl (1-oxopropan-2-yl)carbamate.
- BLDpharm. (n.d.). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 614–620.
- Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- BenchChem. (2025). How to avoid elimination reactions with "N-(2-bromoethyl)methanesulfonamide". BenchChem.
- Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry.
- EvitaChem. (n.d.). tert-Butyl (1-hydroxypropan-2-yl)carbamate.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
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- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Strategic Use of tert-Butyl (1-bromopropan-2-yl)carbamate in Complex Amine Synthesis
Introduction: The Enduring Challenge of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the judicious protection and manipulation of amine functionalities remain a cornerstone of success. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its robustness across a wide array of reaction conditions and its facile, clean removal under mild acidic treatment.[1] The standard method for introducing this stalwart protector involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). While effective, this approach is part of a broader strategic decision: should one protect an existing amine on a complex scaffold, or introduce a pre-protected amino-functionalized building block?
This guide moves beyond a simple comparison of Boc-donating reagents. Instead, we will delve into a strategic comparison of synthetic methodologies, centering on the utility of tert-butyl (1-bromopropan-2-yl)carbamate as a chiral, bifunctional building block. This compound is not a protecting agent in the classical sense, but rather a pre-protected synthon that offers a direct route to incorporating a chiral 2-aminopropyl moiety. We will objectively compare the use of this building block against other prevalent strategies for synthesizing β-amino acids and their derivatives, providing experimental data and protocols to inform your synthetic planning.
The Protagonist: Synthesis and Reactivity of this compound
This compound is a versatile chiral building block, typically synthesized from the corresponding enantiomer of alaninol. The synthesis is a straightforward two-step process, making it an accessible intermediate for many research groups.
Synthetic Protocol: From L-Alaninol to (S)-tert-Butyl (1-bromopropan-2-yl)carbamate
A representative synthesis begins with the readily available and chiral amino acid, L-alanine.
-
Boc Protection of L-Alaninol: L-Alaninol is first protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). This reaction proceeds smoothly at room temperature to yield N-Boc-L-alaninol in high yield.[2][3]
-
Conversion of the Hydroxyl to a Bromide: The primary alcohol of N-Boc-L-alaninol is then converted to a bromide. A common and effective method is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This reaction typically proceeds at 0 °C to room temperature in a solvent like DCM and provides the desired (S)-tert-butyl (1-bromopropan-2-yl)carbamate in good yield.
Caption: Synthetic route to (S)-tert-butyl (1-bromopropan-2-yl)carbamate.
Reactivity Profile: A Chiral Electrophile for C-N Bond Formation
As an alkyl halide, this compound is an electrophile in nucleophilic substitution reactions. The presence of the bulky Boc-protected amine at the 2-position does introduce some steric hindrance, which can influence the rate of Sₙ2 reactions. However, it remains a viable substrate for alkylation of a range of nucleophiles, including enolates, carbanions, and other heteroatoms.
A key advantage of using this building block is the direct installation of a chiral, Boc-protected aminopropyl group in a single step, preserving the stereochemistry at the C2 position.
Comparative Synthetic Strategies
The decision to use a pre-functionalized building block like this compound should be weighed against other established methods for creating similar molecular architectures. Here, we compare its application in the synthesis of β-amino acid derivatives with three common alternative strategies.
Strategy 1: Direct Alkylation with this compound
This approach is the most direct for introducing the 2-aminopropyl moiety. It is particularly advantageous when the nucleophile is readily available and the desired product is a derivative of a β-amino acid where the "side chain" is introduced via the nucleophile.
Experimental Protocol: Alkylation of a Ketone Enolate
-
Enolate Formation: A ketone is deprotonated at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF at low temperature (-78 °C) to quantitatively form the lithium enolate.[4]
-
Alkylation: this compound (1.0-1.2 equivalents) is added to the enolate solution, and the reaction is allowed to slowly warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Caption: General workflow for the alkylation of a ketone enolate.
Strategy 2: Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of an amine to an α,β-unsaturated ester or ketone is a powerful method for synthesizing β-amino compounds. This approach is conceptually opposite to the alkylation strategy: here, the amine is the nucleophile.
Experimental Protocol: Aza-Michael Addition
-
Reaction Setup: An α,β-unsaturated ester (e.g., methyl acrylate) and a primary or secondary amine are dissolved in a suitable solvent, often an alcohol or even under solvent-free conditions.[5][6]
-
Addition: The reaction can be catalyzed by a Lewis acid or a Brønsted acid, or in some cases, proceeds thermally or under microwave irradiation.[5]
-
Boc Protection: The resulting β-amino ester is then protected with Boc₂O and a base to yield the final N-Boc protected product.
Strategy 3: Nucleophilic Ring-Opening of Aziridines
N-activated aziridines are excellent electrophiles that undergo ring-opening with a variety of nucleophiles. This strategy can provide access to β-amino acid derivatives with high regio- and stereoselectivity.
Experimental Protocol: Ring-Opening of an N-Boc Aziridine
-
Aziridine Synthesis: A suitable N-Boc-2-alkylaziridine is synthesized, often from the corresponding amino alcohol.
-
Ring-Opening: The N-Boc aziridine is treated with a nucleophile (e.g., an organocuprate or a Grignard reagent in the presence of a copper catalyst) in an ethereal solvent. The attack typically occurs at the less substituted carbon, leading to the β-amino product.[1][7][8]
Performance Comparison: A Data-Driven Analysis
| Parameter | Strategy 1: Direct Alkylation | Strategy 2: Michael Addition | Strategy 3: Aziridine Ring-Opening |
| Typical Yields | 60-85%[4] | 70-95%[5][6] | 75-90%[7][8] |
| Stereocontrol | High (dependent on chiral building block) | Variable (can be substrate or catalyst controlled)[9] | High (typically Sₙ2-like inversion)[1] |
| Key Advantages | Convergent, direct installation of a chiral unit. | Atom economical, utilizes simple starting materials. | High regio- and stereoselectivity. |
| Key Limitations | Potential for elimination side reactions, steric hindrance can be an issue. | Requires a separate Boc protection step, potential for dialkylation with primary amines.[10] | Synthesis of the chiral aziridine precursor can be multi-step. |
| Substrate Scope | Broad range of carbon and heteroatom nucleophiles. | Primarily amines and other soft nucleophiles. | Wide variety of nucleophiles, including organometallics. |
| Reaction Conditions | Often requires strong bases and cryogenic temperatures. | Can often be run under mild, sometimes catalyst-free conditions. | Often requires organometallic reagents and inert atmosphere. |
Expert Insights and Strategic Recommendations
The choice between these synthetic strategies is highly dependent on the specific target molecule and the available starting materials.
-
When to Choose Direct Alkylation with this compound: This "synthon" approach is ideal when the desired product can be disconnected retrosynthetically to the chiral aminopropyl unit and a suitable nucleophile. It is particularly powerful for the diastereoselective synthesis of complex molecules where the stereochemistry of the aminopropyl moiety is crucial. The upfront investment in synthesizing the building block pays dividends in the convergence and stereochemical purity of the final steps.[11]
-
When to Opt for Michael Addition: This strategy is advantageous when the amine component is simple and readily available, and the complexity resides in the α,β-unsaturated carbonyl partner. It is a highly atom-economical approach and can be amenable to asymmetric catalysis to establish the stereocenter during the C-N bond formation.[9][12]
-
The Power of Aziridine Ring-Opening: For accessing a wide variety of β-amino acid derivatives with excellent control over both regio- and stereochemistry, aziridine chemistry is a powerful tool. The ability to use a broad range of nucleophiles, including those that are not amenable to Michael additions, makes this a versatile strategy.
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
This compound, while not a protecting group reagent in the traditional sense, represents a powerful strategic tool for the efficient and stereocontrolled synthesis of complex molecules containing a chiral 2-aminopropyl unit. Its utility as a chiral building block offers a convergent and often highly diastereoselective alternative to more linear synthetic sequences that rely on de novo construction of this moiety. By understanding the comparative advantages and limitations of direct alkylation with this synthon versus other established methods like Michael additions and aziridine ring-opening, researchers can make more informed and strategic decisions in the design and execution of their synthetic routes.
References
-
Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- (Reference not directly cited in the text, but relevant to the topic)
-
Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules (Basel, Switzerland), 13(2), 340–347. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
-
Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 5(7), 295–309. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
-
Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
-
Buchwald, S. L., & Watson, D. A. (2011). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 133(40), 16010-16013. [Link]
-
Kim, H. J., & Lee, C. H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1699. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
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-
Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular diversity, 22(2), 447–501. [Link]
-
Alper, H., & Song, C. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Chemical reviews, 112(12), 6457-83. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
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-
Evans, M. (2023, February 15). Alkylation of Enolates [Video]. YouTube. [Link]
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A Comparative Guide to the Synthesis of Tert-butyl (1-bromopropan-2-yl)carbamate: Strategic Routes for a Key Building Block
In the landscape of pharmaceutical and fine chemical synthesis, the strategic installation of protecting groups and functional handles is paramount for the efficient construction of complex molecular architectures. Tert-butyl (1-bromopropan-2-yl)carbamate, a chiral bifunctional molecule, serves as a valuable intermediate, possessing both a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive primary bromide. This guide provides a comparative analysis of two principal synthetic routes to this key building block, offering in-depth technical insights and field-proven perspectives to aid researchers, chemists, and drug development professionals in their synthetic endeavors.
This document will delve into two convergent synthetic strategies:
-
Route 1: Direct Boc Protection of 1-Bromopropan-2-amine. A straightforward approach involving the direct protection of the commercially available or synthetically accessible bromoamine.
-
Route 2: Functional Group Interconversion from a Protected Amino Alcohol. A pathway commencing with the readily available and often chiral building block, 2-aminopropan-1-ol (alaninol), followed by protection and subsequent conversion of the hydroxyl group to a bromide.
We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes to guide the selection of the most appropriate method based on factors such as starting material availability, scalability, and stereochemical considerations.
Characterization and Physicochemical Properties
Before delving into the synthetic routes, it is essential to establish the key physicochemical properties of the target molecule, this compound.
| Property | Value |
| CAS Number | 1391026-59-7 |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| Appearance | Solid |
| Storage | Store in freezer, under -20°C, sealed in dry conditions |
Note: Detailed spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. However, data for the analogous compound, tert-butyl N-(2-bromoethyl)carbamate, can serve as a useful reference for spectral interpretation.[1]
Route 1: Direct Boc Protection of 1-Bromopropan-2-amine
This route represents the most direct and atom-economical approach, contingent on the availability of the starting bromoamine. The core of this synthesis is the well-established reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Scheme
Caption: Boc protection of 1-bromopropan-2-amine.
Causality Behind Experimental Choices
The choice of a biphasic solvent system, such as dichloromethane/water or acetonitrile/water, is often employed to facilitate the reaction between the water-soluble amine salt (if starting from the hydrobromide) and the organic-soluble Boc₂O.[2] The base, typically sodium hydroxide or an organic base like triethylamine, serves to deprotonate the ammonium salt, liberating the free amine for nucleophilic attack on the carbonyl carbon of the Boc anhydride. The reaction is generally conducted at or below room temperature to minimize potential side reactions.
Experimental Protocol (Adapted from a similar synthesis[3])
Materials:
-
1-Bromopropan-2-amine hydrobromide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (2.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-bromopropan-2-amine hydrobromide and dissolve it in water.
-
Add dichloromethane to the flask to create a biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium hydroxide in water, ensuring the temperature remains below 10 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in dichloromethane.
-
Add the Boc₂O solution dropwise to the vigorously stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Advantages and Disadvantages of Route 1
| Advantages | Disadvantages |
| High atom economy: A direct, one-step reaction. | Starting material availability: 1-Bromopropan-2-amine may be less readily available or more expensive than alaninol. |
| Simple procedure: The reaction is straightforward and generally high-yielding. | Stability of starting material: Bromoamines can be unstable and may require careful handling and storage. |
| Scalability: The procedure is amenable to scale-up. | Potential for side reactions: Over-bocylation or other side reactions can occur if conditions are not carefully controlled. |
Route 2: Synthesis from N-Boc-2-aminopropan-1-ol (N-Boc-alaninol)
Reaction Scheme
Caption: Two-step synthesis from 2-aminopropan-1-ol.
Causality Behind Experimental Choices
Step 1: Boc Protection: The protection of the amino alcohol is analogous to Route 1. The chemoselectivity for N-protection over O-protection is high due to the greater nucleophilicity of the amine.
Step 2: Bromination: The conversion of the primary alcohol to a bromide can be achieved through various methods. Two common and effective methods are the use of phosphorus tribromide (PBr₃) or the Appel reaction (carbon tetrabromide and triphenylphosphine).
-
Phosphorus Tribromide (PBr₃): This is a classic and potent reagent for converting primary and secondary alcohols to the corresponding bromides. The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the alcohol is at a chiral center.
-
Appel Reaction (CBr₄/PPh₃): This method is generally milder than using PBr₃ and also proceeds via an Sₙ2 mechanism, leading to inversion of configuration. It is often favored for sensitive substrates.
Experimental Protocols
Step 2a: Bromination using Phosphorus Tribromide (PBr₃)
Materials:
-
N-Boc-2-aminopropan-1-ol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-aminopropan-1-ol in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2b: Bromination using the Appel Reaction (CBr₄/PPh₃)
Materials:
-
N-Boc-2-aminopropan-1-ol (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-2-aminopropan-1-ol and carbon tetrabromide in anhydrous dichloromethane at 0 °C, add triphenylphosphine portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to afford the desired product.
Advantages and Disadvantages of Route 2
| Advantages | Disadvantages |
| Readily available starting materials: Alaninol is a common and often inexpensive starting material, available in both racemic and enantiopure forms. | Longer synthetic sequence: This is a two-step process, which may result in a lower overall yield. |
| Stereochemical control: Starting from an enantiopure alaninol allows for the synthesis of an enantiopure product. | Use of hazardous reagents: PBr₃ is corrosive and moisture-sensitive. The Appel reaction generates triphenylphosphine oxide as a byproduct, which can sometimes be difficult to remove. |
| Versatility: The intermediate N-Boc-alaninol can be used to synthesize other functionalized building blocks. | Potential for side reactions: In the bromination step, side reactions such as elimination or rearrangement can occur, especially with PBr₃. |
Comparative Analysis and Recommendations
The choice between Route 1 and Route 2 for the synthesis of this compound is primarily dictated by the availability and cost of the starting materials, as well as the desired stereochemistry of the final product.
| Feature | Route 1: Direct Boc Protection | Route 2: From N-Boc-alaninol |
| Number of Steps | 1 | 2 |
| Starting Material | 1-Bromopropan-2-amine | 2-Aminopropan-1-ol |
| Stereocontrol | Dependent on the stereochemistry of the starting amine. | Can be controlled by using enantiopure alaninol. |
| Key Reagents | Di-tert-butyl dicarbonate, Base | Di-tert-butyl dicarbonate, Base, Brominating Agent (PBr₃ or CBr₄/PPh₃) |
| Potential Yield | Generally high for the single step. | Overall yield is a product of two steps. |
| Ease of Purification | Generally straightforward. | Can be more complex due to byproducts from the bromination step (e.g., triphenylphosphine oxide). |
| Scalability | Good | Good, but requires careful control of the bromination step. |
| Cost-Effectiveness | Potentially higher cost for the starting amine. | Potentially lower cost for the starting amino alcohol, but with additional reagent costs for the second step. |
Recommendation:
-
For racemic or achiral applications where 1-bromopropan-2-amine is readily available and cost-effective , Route 1 is the preferred method due to its simplicity and efficiency.
-
For the synthesis of enantiomerically pure this compound , Route 2 is the superior choice, starting from the corresponding enantiomer of alaninol. The Appel reaction is often the milder and more reliable method for the bromination of the N-Boc-protected amino alcohol, despite the potential challenge of byproduct removal.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound. A thorough evaluation of the specific project requirements, including cost, scale, and stereochemical purity, will ultimately determine the most judicious synthetic strategy. The detailed protocols and comparative analysis provided herein are intended to empower researchers to make informed decisions and to streamline the synthesis of this valuable chemical intermediate.
References
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]
-
Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]
Sources
Analytical methods for the characterization of "Tert-butyl (1-bromopropan-2-yl)carbamate"
An Objective Comparison of Analytical Methods for the Characterization of Tert-butyl (1-bromopropan-2-yl)carbamate
This guide provides a comprehensive comparison of principal analytical methods for the structural elucidation, purity assessment, and quality control of this compound. As a key intermediate in the synthesis of various pharmaceutical agents, rigorous characterization of this molecule is paramount to ensure the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
The Imperative for Multi-Modal Analysis
This compound is a chiral building block containing several key structural features: a labile tert-butoxycarbonyl (Boc) protecting group, a secondary carbamate linkage, and a brominated alkyl chain. Each feature presents unique analytical challenges and necessitates a multi-faceted characterization approach. A single technique is insufficient to confirm identity, structure, and purity comprehensively. This guide focuses on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. By leveraging the strengths of each method, a complete and reliable analytical profile can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous confirmation of the molecular skeleton and connectivity. Both ¹H and ¹³C NMR are essential for a complete assignment.
Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for this type of analysis as it effectively dissolves the non-polar analyte and its residual solvent peak provides a convenient reference for chemical shift calibration[1]. A spectrometer frequency of 400 MHz or higher is recommended to achieve optimal signal dispersion and resolution, which is critical for resolving complex multiplets[1].
Predicted Spectroscopic Data
While experimentally verified spectra depend on the specific sample and instrument, the following tables outline the expected chemical shifts and assignments based on the compound's structure and data from analogous molecules[2].
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.5-4.8 | Broad Singlet | 1H | NH | The carbamate proton is typically broad due to quadrupole coupling and potential hydrogen bonding. |
| ~3.8-4.0 | Multiplet | 1H | CH -NH | This methine proton is coupled to the adjacent CH₃ and CH₂Br groups. |
| ~3.4-3.6 | Multiplet | 2H | CH₂ -Br | The diastereotopic protons adjacent to the bromine atom are shifted downfield due to bromine's inductive effect. |
| ~1.45 | Singlet | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
| ~1.25 | Doublet | 3H | CH-CH₃ | The methyl group protons are split into a doublet by the adjacent methine proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
|---|---|---|
| ~155.5 | C =O (carbamate) | The carbonyl carbon of the carbamate group is characteristic in this region. |
| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~50.0 | C H-NH | The methine carbon attached to the nitrogen. |
| ~35.0 | C H₂-Br | The carbon bearing the bromine atom is shifted downfield. |
| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~18.0 | CH-C H₃ | The methyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz for the proton frequency.
-
Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[1].
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC, particularly in a reverse-phase setup, is the premier technique for assessing the purity of this compound and for developing stability-indicating assays[3]. It excels at separating the main compound from non-volatile impurities, such as starting materials, reagents, or degradation products.
Causality of Experimental Choices: A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention for moderately non-polar molecules like the target analyte[4][5]. A mobile phase consisting of acetonitrile and water provides the necessary polarity range for elution. The addition of an acid modifier like trifluoroacetic acid (TFA) is crucial for sharpening peak shape and ensuring consistent retention times, especially for compounds with basic amine groups that might be present as impurities[4][6]. UV detection at a low wavelength (210-220 nm) is effective for detecting the carbamate functional group, which has a weak chromophore[4][5].
Comparative HPLC Methods
Table 3: Comparison of HPLC Methods for Purity Analysis
| Parameter | Method A: Rapid Purity Screen | Method B: Stability-Indicating Method |
|---|---|---|
| Principle | Fast gradient to quickly assess the presence of major impurities. | Long, shallow gradient to resolve closely eluting degradation products and isomers.[3] |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B in 10 min | 5% to 95% B in 30 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Primary Use | In-process control, routine QC | Formal purity testing, stability studies, impurity profiling |
Expected Results: The Boc-protected compound is relatively non-polar and will have a significant retention time. Key potential impurities to monitor for include the de-protected amine (1-bromopropan-2-amine), which will elute much earlier due to its higher polarity, and any unreacted starting materials[4].
Experimental Protocol: HPLC Purity Analysis (Method B)
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Filter and degas both solutions.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Equilibrate the HPLC system with the C18 column at initial conditions (5% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Run the gradient as specified. Integrate all peaks and calculate the purity of the main component as a percentage of the total peak area.
Mass Spectrometry (MS): Definitive Molecular Weight Confirmation
Mass spectrometry provides the exact mass of the molecule, offering definitive proof of its identity.
Causality of Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft method that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making data interpretation straightforward[1].
Key Diagnostic Feature: A critical feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5:49.5 ratio. This results in two prominent molecular ion peaks separated by 2 m/z units ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a hallmark signature for a monobrominated compound[7].
Table 4: Predicted Mass Spectrometry Data (ESI Positive Mode)
| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
|---|---|---|---|
| [M+H]⁺ | 254.0594 | 256.0573 | A pair of peaks at ~m/z 254 and 256 with ~1:1 intensity. |
| [M+Na]⁺ | 276.0413 | 278.0393 | A pair of peaks at ~m/z 276 and 278 with ~1:1 intensity. |
(M = C₉H₁₈BrNO₂)
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable range (e.g., m/z 100-500).
-
Analysis: Identify the molecular ion clusters corresponding to the protonated and sodiated adducts, confirming the characteristic bromine isotopic pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Analysis
FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups within the molecule. It serves as an excellent identity check.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the most common and convenient sampling method for solid or oily samples, requiring minimal sample preparation[1].
Table 5: Characteristic FT-IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium | N-H Stretch (carbamate)[1][8] |
| ~2980, 2930 | Medium-Strong | C-H Stretch (aliphatic)[1] |
| ~1680-1700 | Strong | C=O Stretch (carbamate)[1][8][9] |
| ~1520 | Medium | N-H Bend (Amide II band)[1] |
| ~1160 | Strong | C-O Stretch (carbamate)[1] |
| ~650 | Medium | C-Br Stretch |
The presence of a strong absorption band around 1690 cm⁻¹ is particularly diagnostic for the carbamate carbonyl group[1][8].
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Integrated Analytical Workflow and Method Comparison
No single method provides a complete picture. A logical workflow is essential for comprehensive characterization.
Caption: Integrated workflow for comprehensive analytical characterization.
Table 6: Objective Comparison of Analytical Methods
| Parameter | NMR Spectroscopy | HPLC | Mass Spectrometry | FT-IR Spectroscopy |
|---|---|---|---|---|
| Primary Information | Unambiguous molecular structure and connectivity. | Purity, quantification of impurities.[5] | Exact molecular weight and elemental formula. | Presence of functional groups. |
| Quantitation | Absolute (qNMR) or relative. | Relative (area percent) unless using a certified standard. | Primarily qualitative; can be quantitative with standards. | Qualitative/Semi-quantitative. |
| Sensitivity | Low (mg range). | High (µg to ng range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Sample State | Solution. | Solution. | Solution or Solid (with specific sources). | Solid, Liquid, or Gas. |
| Destructive? | No. | Yes (sample is consumed). | Yes (sample is consumed). | No. |
| Key Advantage | Provides the most structural information. | Best for purity determination and stability studies. | Unbeatable for molecular weight confirmation. | Fastest and simplest for identity check. |
Conclusion
The characterization of this compound demands a synergistic application of orthogonal analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation. HPLC provides robust, quantitative data on purity and is essential for quality control and stability assessment. Mass spectrometry delivers an unequivocal confirmation of molecular weight, with the bromine isotope pattern serving as a crucial diagnostic tool. Finally, FT-IR offers a rapid and simple method to verify the presence of key functional groups. By integrating these methods as outlined in this guide, researchers and developers can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby safeguarding the integrity of their scientific and manufacturing processes.
References
- Benchchem. (2025). Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2012).
- SciSpace. (n.d.).
- PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)
- PubChem. (n.d.). tert-butyl N-(1-oxopropan-2-yl)
- Pharmaffiliates. (n.d.). tert-Butyl (S)-(1-hydroxypropan-2-yl)
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes.
- Benchchem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Figure S1.
- OSHA. (n.d.). 1-bromopropane.
- Journal of AOAC INTERNATIONAL. (n.d.).
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MDPI. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
- ChemSpider. (n.d.). Boc Protection of Aminoglycosides.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-bromopropane.
- Benchchem. (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Benchchem. (2025). Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Achmem. (n.d.). tert-Butyl N-[(2R)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
A Spectroscopic Guide to Tert-butyl (1-bromopropan-2-yl)carbamate and Its Derivatives: Elucidating Structure Through Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount to ensuring the integrity and success of a synthetic route. Tert-butyl (1-bromopropan-2-yl)carbamate is a key building block, combining the versatile N-Boc protecting group with a reactive haloalkane moiety. Its unambiguous identification and differentiation from structural isomers and other derivatives are critical. This guide provides an in-depth spectroscopic comparison of this compound, its positional isomer, and other related derivatives, supported by predicted and experimental data from analogous compounds. We will explore how subtle changes in molecular structure are manifested in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for confident structural elucidation.
The Spectroscopic Signature: A Synthesis of Functional Group Effects
The spectroscopic properties of this compound are a composite of its constituent parts: the N-Boc protecting group and the 1-bromopropan-2-yl core. The tert-butyl group provides a characteristic strong, sharp singlet in the ¹H NMR spectrum, while the carbamate functionality introduces distinct absorptions in the IR spectrum. The brominated propyl chain's signature will be highly dependent on the relative positions of the bromine atom and the carbamate group, leading to predictable differences in chemical shifts, splitting patterns, and fragmentation behavior.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments within a molecule.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of related structures, the following ¹H NMR spectrum is predicted for this compound in CDCl₃:
-
~4.0-4.2 ppm (m, 1H): This multiplet corresponds to the methine proton (CH) attached to the nitrogen of the carbamate. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom. The multiplicity arises from coupling to the protons on the adjacent methyl and bromomethyl groups.
-
~3.4-3.6 ppm (m, 2H): These signals are attributed to the diastereotopic protons of the bromomethyl group (CH₂Br). The electronegative bromine atom causes a significant downfield shift.
-
~1.45 ppm (s, 9H): This sharp singlet is the hallmark of the N-Boc protecting group, representing the nine equivalent protons of the tert-butyl group.[1]
-
~1.25 ppm (d, 3H): This doublet arises from the methyl group (CH₃) protons, which are coupled to the adjacent methine proton.
Comparative ¹H NMR Analysis
| Compound | Key Proton Signals (Predicted/Observed) and Rationale |
| This compound | CH-N (~4.0-4.2 ppm): Downfield due to adjacent nitrogen. CH₂Br (~3.4-3.6 ppm): Downfield due to the electronegative bromine. C(CH₃)₃ (~1.45 ppm): Characteristic singlet of the Boc group. CH-CH₃ (~1.25 ppm): Upfield, coupled to the CH proton. |
| Tert-butyl (2-bromopropan-1-yl)carbamate (Isomer) | CH₂-N (~3.2-3.4 ppm): Methylene protons adjacent to nitrogen. CHBr (~4.1-4.3 ppm): Methine proton directly attached to bromine, expected to be further downfield. C(CH₃)₃ (~1.45 ppm): Boc group singlet. CH-CH₃ (~1.7 ppm): Doublet, shifted downfield compared to the other isomer due to proximity to bromine. |
| Tert-butyl (1-chloropropan-2-yl)carbamate | Similar pattern to the bromo-analog, but the CH₂Cl protons may be slightly further downfield due to the higher electronegativity of chlorine compared to bromine. |
| Tert-butyl (1-iodopropan-2-yl)carbamate | Similar pattern, but the CH₂I protons are expected to be slightly upfield compared to the bromo-derivative, reflecting the lower electronegativity of iodine. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum in CDCl₃ for the title compound is as follows:
-
~155 ppm: The carbonyl carbon (C=O) of the carbamate group.[2]
-
~80 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).[2]
-
~50 ppm: The methine carbon (CH-N) attached to the nitrogen.
-
~35 ppm: The methylene carbon bearing the bromine atom (CH₂Br).
-
~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group (C(CH₃)₃).[2]
-
~18 ppm: The methyl carbon of the propyl chain (CH-CH₃).
Comparative ¹³C NMR Analysis
| Compound | Key Carbon Signals (Predicted/Observed) and Rationale |
| This compound | C=O (~155 ppm): Carbamate carbonyl. C(CH₃)₃ (~80 ppm): Quaternary carbon of Boc group. CH-N (~50 ppm): Carbon attached to nitrogen. CH₂Br (~35 ppm): Carbon attached to bromine. C(CH₃)₃ (~28.5 ppm): Methyl carbons of Boc group. CH-CH₃ (~18 ppm): Propyl methyl carbon. |
| Tert-butyl (2-bromopropan-1-yl)carbamate (Isomer) | C=O (~155 ppm): Carbamate carbonyl. C(CH₃)₃ (~80 ppm): Quaternary carbon of Boc group. CH₂-N (~45 ppm): Carbon attached to nitrogen. CHBr (~55 ppm): Carbon attached to bromine, expected to be further downfield. C(CH₃)₃ (~28.5 ppm): Methyl carbons of Boc group. CH-CH₃ (~22 ppm): Propyl methyl carbon, shifted downfield due to proximity to bromine. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key IR Absorptions for this compound
-
~3350 cm⁻¹ (N-H stretch): A medium intensity peak characteristic of the N-H bond in the carbamate.[3]
-
~2980, 2930 cm⁻¹ (C-H stretch): Strong absorptions corresponding to the aliphatic C-H bonds.[1]
-
~1680-1720 cm⁻¹ (C=O stretch): A strong, sharp peak indicative of the carbonyl group in the carbamate.[1][2]
-
~1520 cm⁻¹ (N-H bend): A medium intensity peak associated with the bending of the N-H bond.
-
~1170 cm⁻¹ (C-O stretch): A strong absorption from the C-O bond of the carbamate.
-
~550-650 cm⁻¹ (C-Br stretch): A weak to medium intensity peak in the fingerprint region, characteristic of the carbon-bromine bond.
The exact position of the C-Br stretch can help differentiate between primary and secondary bromides, although this region can be complex.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and offering clues about its structure.
Expected Mass Spectrum of this compound
For this compound (MW: 238.12), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 237 and 239.
Common fragmentation pathways for N-Boc protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[4] Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.[5]
Predicted Fragmentation Pattern:
-
m/z 237/239 ([M]⁺): Molecular ion peaks.
-
m/z 181/183: Loss of isobutylene (-C₄H₈) from the molecular ion.
-
m/z 156: Loss of the bromine atom.
-
m/z 102: Cleavage to form the [CH₃CHNHCO₂C(CH₃)₃]⁺ fragment.
-
m/z 57: The tert-butyl cation ([C(CH₃)₃]⁺), often a prominent peak.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer.
-
Background Collection: Obtain a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).
Visualizing the Logic
Caption: Comparative workflow of predicted NMR shifts.
Conclusion
The spectroscopic characterization of this compound and its derivatives relies on a systematic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR provide the most detailed structural information, with chemical shifts and coupling patterns being highly sensitive to the positions of the bromine and carbamate functionalities. IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups, while mass spectrometry validates the molecular weight and provides valuable insights into the molecule's fragmentation pathways. By understanding the predictable spectroscopic variations between isomers and other derivatives, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the quality and efficiency of their chemical syntheses.
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NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
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The Chiral Advantage: A Comparative Guide to the Biological Activity of Compounds Synthesized from tert-Butyl (1-bromopropan-2-yl)carbamate
In the landscape of modern drug discovery, the strategic selection of chiral building blocks is a critical determinant of therapeutic success. Among these, tert-butyl (1-bromopropan-2-yl)carbamate, a versatile and readily accessible synthon, has emerged as a cornerstone for the enantioselective synthesis of a diverse array of biologically active molecules. Its intrinsic chirality and bifunctional nature—a protected amine and a reactive bromide—provide a robust platform for constructing complex molecular architectures with high stereochemical fidelity. This guide offers an in-depth, comparative analysis of the biological activities of four distinct classes of compounds synthesized using this pivotal building block: squalene synthase inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, anticancer thiosemicarbazones, and multi-target antidepressants. We will explore the causal relationships between stereochemistry and biological function, compare the performance of these compounds against established alternatives, and provide detailed experimental protocols to ensure the reproducibility and validation of the presented data.
Squalene Synthase Inhibitors: Targeting Cholesterol Biosynthesis with Precision
The inhibition of squalene synthase represents a promising strategy for the management of hypercholesterolemia. This enzyme catalyzes the first committed step in cholesterol biosynthesis, and its inhibition avoids the upstream accumulation of intermediates associated with statin therapy.[1] The chiral 1,2-propylamine moiety derived from this compound is a key pharmacophoric element in a class of potent squalene synthase inhibitors.
Comparative Performance and Experimental Data
Propylamine derivatives synthesized from our chiral precursor have demonstrated potent, enantioselective inhibition of squalene synthase. For instance, compounds incorporating a chiral aminopropoxy linkage have shown nanomolar potency.[2] The stereochemistry at the C2 position of the propane backbone is crucial for optimal binding to the enzyme's active site.
| Compound Class | Specific Example | Squalene Synthase IC50 (nM) | Alternative Compound | Alternative IC50 (nM) | Reference |
| Propylamine Derivative | 1-Allyl-2-[3-(benzylamino)propoxy]-9H-carbazole | 63 | Zaragozic Acid A | ~5 | [2][3] |
| Aziridine Analogue | (2R,3S)-N-bishomogeranyl Aziridine Diphosphate | 1170 | Lapaquistat (TAK-475) | ~10 | [4][5] |
Table 1: Comparative Inhibitory Activity against Squalene Synthase. The data illustrates the potent activity of propylamine derivatives, which, while less potent than the natural product Zaragozic Acid A, represent a synthetically accessible class of inhibitors.
Signaling Pathway and Mechanism of Action
Squalene synthase catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[6] Inhibition of this enzyme leads to a downstream depletion of cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, promoting the clearance of LDL-cholesterol from the circulation.[1]
Caption: Squalene biosynthesis pathway and point of inhibition.
Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of synthesized compounds against squalene synthase.
Materials:
-
Human recombinant squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT
-
Test compounds and control inhibitor (e.g., Zaragozic Acid A) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well UV-transparent microplate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 188 µL of a master mix containing assay buffer, squalene synthase (final concentration ~50 nM), and NADPH (final concentration ~100 µM) to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of FPP solution (final concentration ~10 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Chiral Approach to Glycemic Control
DPP-4 inhibitors are a class of oral hypoglycemic agents that enhance the incretin effect, leading to improved glycemic control in patients with type 2 diabetes.[7] The stereochemistry of the amine is a critical determinant of the inhibitory potency of these drugs. The chiral aminonitrile derived from this compound serves as a key intermediate in the synthesis of potent DPP-4 inhibitors like Sitagliptin and Saxagliptin.[8]
Comparative Efficacy and In Vitro Data
The introduction of a chiral amine at the P1 position of DPP-4 inhibitors is essential for their interaction with the S1 sub-pocket of the enzyme's active site. This stereospecific interaction significantly enhances their inhibitory activity.
| Compound | DPP-4 IC50 (nM) | Alternative (Non-chiral amine) | Alternative IC50 (nM) | Reference |
| Sitagliptin | ~19 | Vildagliptin (different scaffold) | ~62 | [9][10] |
| Saxagliptin | ~50 | Alogliptin (different scaffold) | ~10 | [9][10] |
Table 2: Comparative IC50 Values of DPP-4 Inhibitors. While all are potent inhibitors, the specific chiral amine moiety contributes to the unique binding characteristics of each drug.
The Incretin Signaling Pathway and DPP-4 Inhibition
In response to food intake, intestinal L-cells secrete incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades GLP-1, terminating its action. By inhibiting DPP-4, the half-life of active GLP-1 is prolonged, leading to enhanced insulin secretion and suppressed glucagon release.[11][12]
Caption: Multifaceted mechanism of action of anticancer thiosemicarbazones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds and control drug (e.g., Doxorubicin)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Multi-Target Antidepressants: A Chiral Strategy for Enhanced Efficacy
The development of multi-target antidepressants, which modulate multiple neurotransmitter systems simultaneously, is a promising approach to improve efficacy and reduce the side effects of current treatments. [13]The chiral propylamine scaffold is a key feature in the design of compounds that can interact with serotonin and norepinephrine transporters (SERT and NET) as well as various serotonin receptors.
Comparative Pharmacological Profile
By incorporating the chiral propylamine moiety, medicinal chemists can fine-tune the selectivity and potency of compounds for multiple targets, potentially leading to a more robust antidepressant effect.
| Compound Type | SERT Ki (nM) | NET Ki (nM) | 5-HT1A Ki (nM) | Alternative (e.g., Duloxetine) | Reference |
| Arylpropylamine Derivative | ~1-10 | ~10-50 | ~5-20 | SERT Ki: ~1, NET Ki: ~10 | [14][15] |
| Piperazine/Piperidine Derivative | 14 | >1000 | 12 | Venlafaxine (SNRI) | [13][16] |
Table 4: Comparative Binding Affinities of Multi-Target Antidepressants. The data indicates that novel arylpropylamine derivatives can be designed to have a balanced and potent multi-target profile.
Neurotransmitter Signaling and Multi-Target Modulation
Depression is associated with dysregulation of monoamine neurotransmitter systems, including serotonin and norepinephrine. [17]Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) increase the synaptic levels of these neurotransmitters by blocking their respective transporters. [18]Multi-target agents aim to enhance this effect by also modulating specific serotonin receptors, such as 5-HT1A, which can contribute to the therapeutic effect and potentially reduce side effects. [19]
Caption: Mechanism of action of multi-target antidepressants.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of serotonin and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
[³H]-Serotonin or [³H]-Norepinephrine
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds and control inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)
Procedure:
-
Plate the SERT- or NET-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 15 minutes at 37°C.
-
Add [³H]-Serotonin or [³H]-Norepinephrine (final concentration ~10 nM) and incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine or Desipramine).
-
Calculate the specific uptake and the percent inhibition for each compound concentration to determine the IC50 value.
Conclusion
The chiral building block, this compound, provides a versatile and powerful tool for the synthesis of a wide range of biologically active compounds. The inherent stereochemistry of this synthon is often a critical determinant of the potency and selectivity of the final molecules, as demonstrated in the four distinct therapeutic areas discussed in this guide. The ability to precisely control the three-dimensional arrangement of atoms allows for the optimization of interactions with biological targets, leading to the development of more effective and safer medicines. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to leverage the chiral advantage offered by this important synthetic intermediate.
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A Senior Application Scientist's Guide to the Kinetic Landscape of Tert-butyl (1-bromopropan-2-yl)carbamate Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, tert-butyl (1-bromopropan-2-yl)carbamate stands as a valuable chiral building block. Its utility in constructing complex active pharmaceutical ingredients (APIs) is significant, yet its full potential can only be unlocked through a deep understanding of its reaction kinetics. Optimizing reaction conditions to favor a desired product, maximize yield, and control stereochemistry is paramount, and this hinges on a thorough kinetic analysis.
This guide provides an in-depth comparison of the competing reaction pathways of this compound, supported by theoretical principles and detailed experimental protocols for kinetic investigation. We will explore the factors that dictate the outcome of its reactions and present a framework for researchers to design and execute their own kinetic studies.
Theoretical Framework: A Dichotomy of Pathways
This compound is a secondary alkyl halide, and as such, its reactions with nucleophiles/bases are primarily governed by a competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways.[1][2] The choice between these two routes is not arbitrary; it is a finely balanced interplay of several factors.
-
Nucleophile vs. Base Strength: Strong, sterically unhindered nucleophiles favor the SN2 pathway, attacking the electrophilic carbon and displacing the bromide leaving group.[3] Conversely, strong, bulky bases preferentially abstract a proton from the adjacent carbon, leading to the formation of an alkene via the E2 mechanism.[4]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, along with the secondary nature of the carbon bearing the bromine, creates significant steric hindrance. This sterically crowded environment can disfavor the backside attack required for an SN2 reaction, thereby increasing the propensity for the E2 pathway to occur.[5]
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to solvate the cation but not the anion of a nucleophilic salt, thus enhancing nucleophilicity and favoring SN2 reactions. Polar protic solvents (e.g., ethanol, water), on the other hand, can solvate both the cation and the anion, potentially dampening nucleophilicity and can also act as bases, promoting E2 reactions.[5]
-
Temperature: Higher temperatures generally favor elimination over substitution.[2] This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules in the products, resulting in a more positive entropy change.
It is also important to consider the potential for the carbamate group to influence the reaction through neighboring group participation, although this is less common for N-Boc groups compared to other functionalities.[6]
Caption: Competing SN2 and E2 pathways for this compound.
Designing a Kinetic Study: A Comparative Approach
To elucidate the kinetic profile of this compound, a systematic study comparing different reaction conditions is essential. The primary goal is to determine the rate law, rate constants, and product distribution for each competing pathway.
A Framework for Comparative Analysis
A robust kinetic study would involve comparing at least two distinct sets of reaction conditions designed to favor either substitution or elimination.
-
Alternative 1: Pro-SN2 Conditions: Employ a strong, non-bulky nucleophile such as sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). This setup is designed to maximize the rate of nucleophilic substitution.
-
Alternative 2: Pro-E2 Conditions: Utilize a strong, sterically hindered base like potassium tert-butoxide (KOtBu) in a less polar solvent such as tetrahydrofuran (THF). These conditions are expected to favor the elimination pathway.
By comparing the outcomes of these two alternatives, researchers can gain valuable insights into the factors controlling the reactivity of the substrate.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of these reactions. The choice of method depends on the specific reaction being studied and the available instrumentation.
| Analytical Technique | Advantages | Disadvantages | Best For |
| 1H NMR Spectroscopy | Provides structural information on all species in the reaction mixture; allows for in-situ monitoring.[7] | Lower sensitivity compared to other methods; potential for peak overlap.[8] | Determining product ratios and identifying intermediates. |
| High-Performance Liquid Chromatography (HPLC) | High sensitivity and excellent quantitative accuracy; well-suited for complex mixtures.[9][10] | Requires method development; may not provide structural information on unknown products. | Accurate determination of reactant and product concentrations over time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile compounds; provides both quantitative and structural information. | Not suitable for non-volatile or thermally labile compounds. | Analyzing elimination products and other volatile species. |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Rapid, direct analysis of reaction aliquots with minimal sample preparation.[11] | May require an isotopically labeled internal standard for accurate quantification. | High-throughput screening of reaction conditions. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps for execution and data analysis.
General Workflow for Kinetic Analysis
Caption: General experimental workflow for a kinetic study.
Protocol: Kinetic Analysis via HPLC
This protocol outlines a method for studying the reaction of this compound with a nucleophile, using HPLC for quantitative analysis.
1. Preparation:
- Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in DMF).
- Prepare a stock solution of the nucleophile/base (e.g., 1.0 M NaN3 in DMF).
- Prepare a quenching solution (e.g., a mixture of acetonitrile and water).
- Set up an HPLC method capable of separating the starting material from the expected product(s).[12][13]
2. Reaction Execution:
- Place a known volume of the substrate stock solution in a thermostatted reaction vessel equipped with a magnetic stirrer.
- Allow the solution to equilibrate to the desired temperature.
- Initiate the reaction by adding a known volume of the nucleophile/base stock solution and start a timer (t=0).
- At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Immediately quench the aliquot by adding it to a vial containing a known volume of the quenching solution. This stops the reaction and dilutes the sample for analysis.
3. HPLC Analysis:
- Inject the quenched aliquots onto the HPLC system.
- Record the peak areas for the starting material and product(s) at each time point.
- Use a pre-determined calibration curve to convert peak areas to concentrations.
4. Data Analysis:
- Plot the concentration of the starting material versus time.
- Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the nucleophile is in large excess).[14]
Comparative Data Analysis (Hypothetical)
To illustrate the expected outcomes, the following table presents hypothetical kinetic data for the reaction of this compound under pro-SN2 and pro-E2 conditions.
| Condition | Reagent | Solvent | Temp (°C) | Predominant Pathway | Product Ratio (SN2:E2) | Relative Rate Constant (krel) |
| Alternative 1 | NaN3 | DMF | 50 | SN2 | >95:5 | 1.0 |
| Alternative 2 | KOtBu | THF | 50 | E2 | <10:90 | 0.7 |
| Solvent Effect | NaN3 | Ethanol | 50 | Mixed | ~60:40 | 0.4 |
| Temp Effect | KOtBu | THF | 70 | E2 | <5:95 | 2.5 |
This hypothetical data demonstrates how a systematic variation of reaction parameters can be used to map the kinetic landscape of the substrate and selectively favor the formation of a desired product.
Conclusion and Future Directions
The kinetic behavior of this compound is a classic example of the competition between SN2 and E2 pathways. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can effectively control the outcome of its reactions. The methodologies and protocols outlined in this guide provide a robust framework for conducting detailed kinetic studies.
Future research could explore a wider range of nucleophiles and solvents, investigate the influence of different carbamate protecting groups on reaction rates and selectivity, and employ computational modeling to further elucidate the transition states of the competing pathways. A comprehensive understanding of the kinetics of this important building block will undoubtedly facilitate the development of more efficient and selective synthetic routes in the pharmaceutical industry.
References
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Caplow, M. (1969). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 91(14), 3639–3645. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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Bridgewater College Digital Commons. (2018). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
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ResearchGate. (2018). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]
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Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
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Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
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YouTube. (2021). Kinetics role in SN2, SN1, E2, E1 reactions. [Link]
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National Institutes of Health. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Chemistry LibreTexts. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
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National Institutes of Health. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
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National Institutes of Health. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
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MDPI. (2018). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]
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University of Washington. Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. [Link]
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IMSERC. Kinetics / reaction monitoring. [Link]
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National Institutes of Health. (2018). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
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National Institutes of Health. (2022). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
Royal Society of Chemistry. (2018). Influence of remote carbamate protective groups on the β-selectivity in rhamnosylations. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
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-
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-
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-
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Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]
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A Cost-Benefit Analysis of Tert-butyl (1-bromopropan-2-yl)carbamate in Chiral Amine Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development, with the functionality being present in a significant portion of commercial drugs.[1][2] The choice of synthetic route and building blocks is a critical decision, balancing factors of cost, efficiency, stereocontrol, and scalability. This guide provides an in-depth cost-benefit analysis of using tert-butyl (1-bromopropan-2-yl)carbamate , a specialized chiral building block, for the introduction of the 2-aminopropyl moiety. We will objectively compare its performance and economic viability against prevalent alternative synthetic strategies, namely reductive amination and the use of Ellman's sulfinamide auxiliary. This analysis is supported by representative experimental protocols, quantitative data, and workflow visualizations to empower researchers and process chemists to make informed strategic decisions.
Profiling the Reagent: this compound
This compound (CAS 1391026-59-7) is a bifunctional molecule designed to serve as a direct synthon for the Boc-protected 2-aminopropane unit.[3] Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions, allowing for the formation of a new carbon-nucleophile bond at the C1 position.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1391026-59-7 | [4] |
| Molecular Formula | C₈H₁₆BrNO₂ | [4][5] |
| Molecular Weight | 238.12 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Storage | Sealed in dry, store in freezer, under -20°C | [4] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [4] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
Expert Insight: The reagent's classification as an irritant and potential respiratory tract irritant necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][6] Its sensitivity and recommended freezer storage suggest that it may have limited long-term stability at room temperature, a crucial consideration for process chemistry.[4]
Cost Analysis
The most significant factor limiting the widespread use of this reagent is its cost. It is positioned as a specialty reagent, and its price reflects a complex or low-demand synthesis process.
| Supplier | Quantity | Price (JPY) | Price per Gram (JPY) |
| Sigma-Aldrich | 100 mg | ¥13,500 | ¥135,000 |
| Sigma-Aldrich | 1 g | ¥38,900 | ¥38,900 |
| Sigma-Aldrich | 5 g | ¥105,600 | ¥21,120 |
| Supplier 2 | 100 mg | ¥390 | ¥3,900 |
Note: Prices are subject to change and may vary by region and vendor. Data retrieved January 2026.[4][7]
Causality Behind the Cost: The high price point suggests that the synthesis of this compound itself is likely a multi-step process starting from a chiral precursor like D- or L-alaninol, involving protection and subsequent bromination. This inherent cost must be justified by a significant advantage in yield, purity, or reduction in step-count in the target synthesis.
Comparative Methodologies for Chiral Amine Synthesis
We will evaluate three distinct strategies to synthesize a target molecule containing a chiral 2-aminopropyl sidechain, using the alkylation of a generic nucleophile (Nu⁻) as a model reaction.
Method A: Direct Alkylation with this compound
This approach is the most straightforward, leveraging the title compound as a direct electrophilic building block.
Principle: A standard bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks the primary carbon bearing the bromide, displacing it to form the desired C-C or C-heteroatom bond.
Caption: Workflow for direct alkylation using the title reagent.
Protocol 1: Representative N-Alkylation
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the nucleophile (e.g., a secondary amine, 1.0 equiv) and an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Cool the mixture to 0°C and add a suitable base (e.g., NaH or Cs₂CO₃, 1.5 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0°C. The choice of a non-nucleophilic base is critical to prevent it from competing with the primary nucleophile.
-
Reagent Addition: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or LC-MS.[8]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method B: Reductive Amination with N-Boc-alaninal
This strategy involves forming a C-N bond via an imine intermediate, which is then reduced. It is a powerful and versatile method in amine synthesis.
Principle: A primary amine nucleophile attacks the aldehyde (N-Boc-alaninal), forming an imine or enamine, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Caption: Workflow for synthesis via reductive amination.
Protocol 2: Representative Reductive Amination
-
Reaction Setup: To a flask, add N-Boc-alaninal (1.0 equiv) [see PubChem CID 545705][9], the primary amine nucleophile (1.1 equiv), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv), and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture. The choice of STAB is deliberate; it is mild enough not to reduce the starting aldehyde but is highly effective for reducing the intermediate iminium ion.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Method C: Asymmetric Synthesis via Ellman's Auxiliary
This is a robust and widely adopted method for preparing chiral amines with high enantiomeric purity from prochiral ketones.[1][10]
Principle: A prochiral ketone is condensed with enantiopure tert-butanesulfinamide (Ellman's auxiliary) to form an N-sulfinyl imine. Diastereoselective addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent) to the imine, followed by acidic cleavage of the sulfinyl group, yields the chiral amine.[10][11]
Caption: Workflow for asymmetric synthesis using Ellman's auxiliary.
Protocol 3: Asymmetric Synthesis of a Chiral Amine
-
Imine Formation: In an oven-dried flask under an inert atmosphere, dissolve the prochiral ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an anhydrous solvent like THF. Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) and stir at room temperature for 4-12 hours.[11] Ti(OEt)₄ acts as a Lewis acid and dehydrating agent, driving the condensation to completion.
-
Nucleophilic Addition: Cool the reaction mixture to the required temperature (often -78°C or -48°C) to maximize diastereoselectivity. Add the organometallic nucleophile (e.g., methylmagnesium bromide, 1.5 equiv) dropwise.
-
Reaction: Stir at the low temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and filter through celite to remove titanium salts. Extract the filtrate with ethyl acetate.
-
Auxiliary Cleavage: Dry and concentrate the organic layer. Dissolve the crude sulfinamide adduct in methanol and add a solution of HCl in dioxane or methanol. Stir at room temperature for 1-4 hours.
-
Purification: Concentrate the mixture under reduced pressure. The resulting amine hydrochloride salt can often be purified by trituration or recrystallization.
Quantitative & Cost-Benefit Comparison
The optimal synthetic route is highly dependent on the specific goals of the project—be it rapid analog synthesis in discovery or a cost-effective, scalable process for manufacturing.
Performance Comparison
| Parameter | Method A (Direct Alkylation) | Method B (Reductive Amination) | Method C (Ellman's Auxiliary) |
| Typical Yield | 60-85% (highly substrate dependent) | 70-95% | 70-90% over 2 steps |
| Stereocontrol | Relies entirely on the chirality of the starting material. | Relies on the chirality of N-Boc-alaninal. | Excellent, directed by the chiral auxiliary. >95:5 d.r. is common.[11] |
| Number of Steps | 1 | 1 (if starting materials are commercial) | 2-3 (condensation, addition, cleavage) |
| Scalability | Poor (due to cost) | Good | Excellent (widely used in industry) |
| Generality | Limited to available nucleophiles. | Broad scope for primary amines. | Very broad scope for ketones and organometallic reagents. |
| Key Challenge | Extremely high reagent cost. Potential for E2 elimination side-products. | Availability and stability of the aldehyde. | Stoichiometric use of a chiral auxiliary. Removal of byproducts. |
Cost of Starting Materials
This analysis reveals the stark economic disparity between the methods. We assume a hypothetical 10 mmol scale synthesis.
| Reagent | Method A | Method B | Method C |
| Chiral Source | This compound ( | N-Boc-L-alaninal ( | (R)-tert-Butanesulfinamide ( |
| Other Key Reagents | Base (e.g., NaH) | Reducing Agent (e.g., STAB) | Lewis Acid (e.g., Ti(OEt)₄), Organometallic (e.g., MeMgBr) |
| Relative Cost | Very High | Moderate | Low |
Note: Costs are estimates based on commercially available research-grade chemicals and are for illustrative purposes.
Final Analysis and Recommendations
The choice of synthetic strategy is a multi-parameter optimization problem. The following diagram illustrates a decision-making framework.
Caption: Decision-making workflow for selecting a synthetic strategy.
-
This compound (Method A) is a highly specialized and prohibitively expensive reagent for most applications. Its use can only be justified in niche scenarios:
-
Late-stage diversification where a small amount of a precious intermediate must be alkylated without altering an existing chiral center.
-
When all other routes have failed and cost is not a limiting factor (e.g., synthesis of an analytical standard).
-
For rapid, small-scale synthesis where the time saved from a single-step reaction outweighs the material cost.
-
-
Reductive Amination (Method B) offers a robust and cost-effective alternative when a chiral aldehyde precursor is readily available. It is well-suited for both discovery and process chemistry due to its high yields and operational simplicity.
-
Ellman's Auxiliary (Method C) remains the gold standard for the de novo asymmetric synthesis of chiral primary amines from simple prochiral ketones. Its low cost, high stereoselectivity, and extensive documentation make it the superior choice for building chiral centers when developing a scalable, long-term synthetic route.
For the vast majority of researchers, scientists, and drug development professionals, the cost of this compound far outweighs its benefits. Alternative, more established, and significantly more economical methods like reductive amination and the use of Ellman's auxiliary offer greater flexibility, scalability, and financial viability.
References
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Cramer Reagents. This compound Product Page. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
MySkinRecipes. This compound. [Link]
-
Science. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]
-
National Institutes of Health (PMC). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
-
National Institutes of Health (PMC). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Organic Syntheses. MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. [Link]
-
ResearchGate. Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]
-
PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
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A Comparative Guide to Tert-butyl (1-bromopropan-2-yl)carbamate and Alternative Alkylating Agents in the Synthesis of Chiral Amines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the choice of alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an in-depth, objective comparison of Tert-butyl (1-bromopropan-2-yl)carbamate with other common alkylating agents. By examining their performance through the lens of experimental data, we aim to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Advantage of Boc-Protected Alkylating Agents
The alkylation of amines is a fundamental transformation in organic chemistry, yet it is often plagued by challenges such as overalkylation, which leads to mixtures of primary, secondary, tertiary, and even quaternary amines that are difficult to separate.[1] The use of a protecting group on the nitrogen atom of the alkylating agent offers a strategic solution to this problem. This compound is a prime example of such a reagent, incorporating the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This built-in protection temporarily deactivates the amine functionality, allowing for a single, controlled alkylation event.[2][3]
The Boc group's electron-withdrawing nature significantly reduces the nucleophilicity of the carbamate nitrogen, preventing it from participating in undesired side reactions.[3] Following the successful introduction of the propan-2-yl scaffold, the Boc group can be readily removed under mild acidic conditions, regenerating the free amine for subsequent transformations.[4][5] This approach is particularly valuable in the synthesis of chiral amines, where maintaining stereochemical integrity is paramount.
Performance Comparison: Reactivity and Selectivity
The efficacy of an alkylating agent is primarily determined by the nature of its leaving group and the overall steric environment of the electrophilic carbon. Here, we compare this compound with other commonly employed alkylating agents.
Alkyl Halides: Bromides vs. Iodides vs. Chlorides
Alkyl halides are the most traditional class of alkylating agents. The reactivity of the halide leaving group follows the order I > Br > Cl > F.[6]
-
Alkyl Bromides , such as this compound, offer a good balance of reactivity and stability. They are generally more reactive than alkyl chlorides, often allowing for milder reaction conditions and shorter reaction times.[6]
-
Alkyl Iodides are the most reactive among the common alkyl halides.[6] While this high reactivity can be advantageous in certain situations, it can also lead to increased side reactions and instability of the reagent itself.
-
Alkyl Chlorides are the least reactive of the three and often require more forcing conditions (higher temperatures, stronger bases) to achieve comparable results to bromides and iodides.[6]
The Boc-protection in this compound provides a distinct advantage over simple, unprotected bromoalkylamines by preventing self-alkylation and polymerization, leading to cleaner reactions and higher yields of the desired mono-alkylated product.
Sulfonate Esters: Tosylates and Mesylates
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are another important class of alkylating agents renowned for their excellent leaving group ability, which is often superior to that of halides.[7]
-
Tosylates and Mesylates are typically prepared from the corresponding alcohol and sulfonyl chloride. They are highly effective in SN2 reactions and can often be used under milder conditions than alkyl halides.[7]
While highly reactive, the synthesis of the sulfonate ester adds an extra step to the synthetic sequence. Furthermore, like simple alkyl halides, they do not inherently prevent overalkylation when reacting with a primary or secondary amine. The use of a Boc-protected alkylating agent like this compound circumvents this issue directly.
Quantitative Data Summary
The following table summarizes typical performance characteristics of different alkylating agents in N-alkylation reactions. The data is compiled from various sources and represents general trends. Specific outcomes will always be substrate-dependent.
| Alkylating Agent Type | Leaving Group | General Reactivity | Common Issues | Typical Yields (Mono-alkylation) |
| This compound | Br | Moderate-High | - | Good to Excellent |
| Unprotected Alkyl Bromide | Br | Moderate-High | Overalkylation, Self-reaction | Variable, often poor to moderate |
| Unprotected Alkyl Iodide | I | High | Overalkylation, Reagent instability | Variable, often moderate |
| Unprotected Alkyl Chloride | Cl | Low-Moderate | Harsh conditions, Overalkylation | Variable, often poor |
| Alkyl Tosylate/Mesylate | OTs/OMs | High | Overalkylation, Additional synthetic step | Variable, often moderate to good |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for N-alkylation using this compound and a representative alternative, an alkyl tosylate, are provided below.
Protocol 1: N-Alkylation of a Primary Amine with this compound
This protocol describes a general procedure for the mono-N-alkylation of a primary amine.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
For deprotection, dissolve the crude product in dichloromethane and treat with an excess of trifluoroacetic acid (TFA) at room temperature until TLC indicates complete conversion.
-
Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final mono-alkylated amine.
Protocol 2: N-Alkylation of a Primary Amine with an Alkyl Tosylate
This protocol outlines a general procedure for the N-alkylation of a primary amine using an alkyl tosylate.
Materials:
-
Primary amine (e.g., Aniline)
-
Alkyl tosylate (e.g., Butyl tosylate)[2]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.[2]
-
Stir the suspension at room temperature for 15 minutes.[2]
-
Add the alkyl tosylate (1.2 eq.) to the reaction mixture.[2]
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.[2] Note: Overalkylation to the tertiary amine may be observed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography to separate the desired mono-alkylated product from any di-alkylated byproducts and unreacted starting material.
Mechanistic Considerations and Stereochemical Control
The N-alkylation of amines with alkyl halides and sulfonates typically proceeds via an SN2 mechanism.[1] This is a single, concerted step where the amine nucleophile attacks the electrophilic carbon, displacing the leaving group. For chiral, secondary alkylating agents like this compound, this mechanism results in an inversion of stereochemistry at the electrophilic carbon.
Caption: SN2 mechanism for N-alkylation.
The use of an enantiomerically pure form of this compound, such as the (R)- or (S)-enantiomer, allows for the direct and predictable synthesis of chiral amines with a defined stereocenter. This is a significant advantage in the synthesis of chiral pharmaceuticals, where the biological activity is often dependent on the specific stereoisomer.[] For example, in the synthesis of drugs like Rivastigmine, precise control of stereochemistry is crucial for its therapeutic efficacy.[9]
Logical Framework for Alkylating Agent Selection
The choice of an appropriate alkylating agent is a multifactorial decision. The following diagram illustrates a logical workflow for selecting the optimal reagent for your specific synthetic needs.
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A Comparative Guide to the Purity Validation of Tert-butyl (1-bromopropan-2-yl)carbamate by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Building Block
Tert-butyl (1-bromopropan-2-yl)carbamate is a vital intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its utility lies in the presence of a Boc-protected amine, which allows for selective chemical transformations at other parts of the molecule. The purity of this reagent is of utmost importance, as any impurities can lead to undesirable side reactions, compromise the yield and quality of the final product, and introduce contaminants that may be difficult to remove in later stages of synthesis.
This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, provide detailed experimental protocols, and discuss their respective strengths and limitations in the context of this specific application.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of modern analytical chemistry, particularly for the purity assessment of small molecules. For this compound, a non-polar compound, reverse-phase HPLC is the method of choice.[2][3]
The Principle of Reverse-Phase HPLC
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3] As the sample travels through the column, compounds with greater hydrophobicity interact more strongly with the stationary phase and are retained longer. This differential partitioning allows for the separation of the main compound from its impurities. The United States Pharmacopeia (USP) General Chapter <621> provides a detailed framework for chromatographic separations.[4][5][6][7][8]
Experimental Protocol for HPLC Analysis
-
Instrumentation : An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and a data acquisition system.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.
-
Gradient Program: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm, as the carbamate group has an end absorption in this region.
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
Data Interpretation and Purity Calculation
The chromatogram will display a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is typically calculated using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Table 1: Representative HPLC Data for this compound Purity Analysis
| Retention Time (min) | Peak Area | Area % | Possible Identity |
| 4.2 | 1,500 | 0.5 | Starting material impurity |
| 15.8 | 295,500 | 98.5 | This compound |
| 18.1 | 3,000 | 1.0 | Dimerization byproduct |
Advantages and Limitations of HPLC
| Strengths | Weaknesses |
| High sensitivity for detecting trace impurities. | Does not provide structural information on unknown impurities. |
| Excellent for routine quality control and high-throughput screening. | The area percent method assumes equal detector response for all compounds, which can introduce inaccuracies. |
| Robust and well-established methodology. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure and Absolute Purity
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.[9]
Structural Confirmation by ¹H and ¹³C NMR
The ¹H NMR spectrum of this compound will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group (a doublet), the methine proton, and the methylene protons adjacent to the bromine atom. The integration and coupling patterns of these signals provide a unique fingerprint for the molecule, confirming its identity.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11][12] This technique is particularly valuable as it does not require a reference standard of the analyte itself.[9] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for the validation of analytical procedures, including qNMR.[13][14][15]
Experimental Protocol for qNMR Analysis
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Sample Preparation : Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire the ¹H NMR spectrum using a long relaxation delay to ensure complete relaxation of all protons for accurate integration.
-
Purity Calculation : The purity is calculated using the following formula:
Purity (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I = integral value
-
N = number of protons
-
M = molar mass
-
m = mass
-
P = purity of the standard
-
a = analyte
-
std = standard
Table 2: Example qNMR Data for Purity Determination
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Signal (ppm) | ~1.4 (s, 9H) | ~6.3 (s, 2H) |
| Mass (mg) | 20.5 | 10.2 |
| Molar Mass ( g/mol ) | 239.11 | 116.07 |
| Integral | 10.00 | 2.50 |
| Purity of Standard | - | 99.9% |
| Calculated Purity | 98.6% | - |
Advantages and Limitations of NMR
| Strengths | Weaknesses |
| Provides unambiguous structural confirmation. | Lower sensitivity compared to HPLC for trace impurities. |
| qNMR is a primary method for determining absolute purity. | Higher instrumentation and operational costs. |
| Can identify and quantify structurally related impurities. | Signal overlap can complicate quantification. |
Comparative Analysis and Synergistic Application
| Feature | HPLC | NMR |
| Primary Function | Separation and relative quantification | Structural elucidation and absolute quantification |
| Sensitivity | High (ppm levels) | Moderate (low % levels) |
| Specificity | High for separation | High for identification |
| Throughput | High | Low to moderate |
| Cost | Moderate | High |
For a comprehensive and robust validation of this compound purity, a synergistic approach is recommended. HPLC is ideally suited for routine quality control, allowing for the rapid detection of trace impurities. NMR, on the other hand, provides definitive structural confirmation and an accurate measure of absolute purity through qNMR.
Visualizing the Workflows
Caption: The workflow for qNMR purity determination.
Conclusion: A Dual-Technique Approach for Uncompromising Quality
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
USP. <621> CHROMATOGRAPHY. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
USP. <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
ICH. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
National Metrology Institute of Japan. Quantitative NMR. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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-
Supporting Information. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Tert-butyl (1-bromopropan-2-yl)carbamate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl (1-bromopropan-2-yl)carbamate (CAS No. 1391026-59-7). As a brominated organic compound, its disposal is subject to stringent regulations that prioritize the safety of laboratory personnel and environmental protection. This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and informed practice within your research environment.
Immediate Safety & Hazard Profile
Before handling or preparing for disposal, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and adherence to safety protocols is non-negotiable.
Core Directive: Always consult the Safety Data Sheet (SDS) for the specific product you are using before proceeding.[1] Information may vary slightly between suppliers.
Hazard Identification Summary
The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Identifier | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2] |
| CAS Number | 1391026-59-7 | [3] |
| Molecular Formula | C₈H₁₆BrNO₂ | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Minimum Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[4]
-
Body Protection: A properly fastened laboratory coat.[2]
All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5][6]
Waste Characterization: The "Why" Behind the Protocol
The critical feature dictating the disposal protocol for this compound is its chemical structure. The presence of a carbon-bromine bond classifies it as a halogenated organic compound .[7][8]
Scientific Rationale: Halogenated organic compounds are of particular concern because their improper disposal, especially through incineration at facilities not equipped to handle them, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, the U.S. Environmental Protection Agency (EPA) and similar international bodies have specific regulations for their management.[9] This waste stream must never be mixed with non-halogenated organic waste, as this cross-contamination makes the entire volume of waste more hazardous and expensive to dispose of.[10]
Operational Disposal Plan: Step-by-Step Protocol
This protocol outlines the procedure from the point of waste generation to its readiness for collection by certified waste management professionals.
Step 1: Waste Segregation
Proper segregation is the foundation of safe and compliant chemical waste management.
-
Action: At the point of generation, designate a specific waste container exclusively for "Halogenated Organic Waste."[7]
-
Causality: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or aqueous waste, is a common and costly mistake.[10] It complicates the disposal process and violates regulatory standards. This compound should not be mixed with incompatible materials such as strong oxidizing agents or bases.[11][12]
Step 2: Container Selection and Management
The integrity of the waste container is essential to prevent leaks and exposure.
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap. The container must be in good condition, free from cracks or degradation.[10]
-
Causality: The container must be able to withstand the chemical properties of the waste without degrading. A secure cap is vital to prevent the release of harmful vapors and to avoid spills.[10] Keep the container closed at all times except when actively adding waste.[10]
Step 3: Accurate and Compliant Labeling
Clear labeling prevents accidental mixing and ensures the waste is handled correctly by all personnel, including the final disposal facility.
-
Action: Label the container before adding any waste. The label must include, at a minimum:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The appropriate hazard pictograms (GHS07).[6]
-
The accumulation start date (the date the first drop of waste was added).[6]
-
-
Causality: Federal and local regulations (e.g., from OSHA and EPA) mandate clear and accurate labeling for tracking and safety.[13] This information is critical for emergency responders and disposal technicians to assess risks and handle the material appropriately.
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Secure and under the control of laboratory personnel.
-
In a well-ventilated area, preferably within secondary containment to contain potential leaks.
-
Away from drains, heat sources, and ignition sources.[6]
-
-
Causality: Proper storage in an SAA minimizes the risk of spills, fires, and accidental exposure. Secondary containment provides an essential safeguard against environmental release in the event of a primary container failure.
Step 5: Final Disposal
The final disposal of this hazardous material must be handled by professionals.
-
Action: Arrange for pickup and disposal through your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Halogenated organic waste typically requires high-temperature incineration in a specially designed facility that can scrub acidic gases (like hydrogen bromide) from the effluent.[7][9] Attempting any other method of disposal, such as drain disposal[5], is illegal and environmentally irresponsible.
Emergency Protocol: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is crucial.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or the ventilation is poor.
-
Don PPE: Before addressing the spill, put on the minimum required PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Logical Workflow: Waste Management Decision Process
The following diagram illustrates the decision-making process for managing waste containing this compound.
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A Senior Application Scientist's Guide to Handling Tert-butyl (1-bromopropan-2-yl)carbamate
This document provides essential, immediate safety and logistical information for the handling of Tert-butyl (1-bromopropan-2-yl)carbamate. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and fostering a culture of safety in the laboratory.
Hazard Profile and Risk Assessment
This compound is a compound that demands careful handling due to its specific chemical hazards. A thorough understanding of its risk profile is the foundation of safe laboratory practice. The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) and dictate the required protective measures.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a bromine atom classifies this compound as a haloalkane, which requires special consideration for handling and disposal.[2] The N-Boc protecting group is generally stable but can be cleaved under acidic conditions, a factor to consider in experimental design and waste stream compatibility.[3][4][5][6]
Core Personal Protective Equipment (PPE) Directive
Based on the hazard profile, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Quantitative Data Summary: Required PPE
| Type of Protection | Specification | Rationale (Based on Hazard Class) |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[7][8] | Primary Defense against H319. Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates which can cause serious eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves.[8] | Primary Defense against H315. Prevents direct skin contact and irritation. Always consult the glove manufacturer's chemical resistance guide for breakthrough time data.[9] |
| Body Protection | Full-length, buttoned laboratory coat. | Primary Defense against H315. Minimizes the risk of accidental skin exposure from splashes or spills.[8] |
| Respiratory Protection | Required when handling the solid outside of a certified chemical fume hood. | Primary Defense against H335. A NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation of dust particles that may cause respiratory irritation.[7] |
Operational Plan: A Step-by-Step Handling Protocol
Phase 1: Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
-
Verify Safety Equipment: Before beginning, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[7]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical container.
Phase 2: Handling and Experimental Use
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.
-
Weighing and Transfer: This compound is a solid. When weighing, do so within the fume hood. Use a spatula to carefully transfer the material, avoiding the creation of dust clouds.[7]
-
Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure all reaction vessels are securely clamped.
-
Maintain Control: Do not leave the experimental setup unattended. Always keep the fume hood sash at the lowest practical height.
Phase 3: Cleanup and Decontamination
-
Work Area Decontamination: Upon completion of the experiment, wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual chemical contamination.
-
Glassware Cleaning: Contaminated glassware should be rinsed with a suitable solvent within the fume hood. The rinsate must be collected as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.[8]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[1]
In Case of a Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[7] For larger spills, evacuate the area and consult your institution's emergency response team.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2]
-
Waste Segregation: All waste containing this compound must be placed in a clearly labeled "Halogenated Organic Waste" container.[2][11]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or bases.[12][13]
-
Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated area away from incompatible materials.[14]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: A step-by-step workflow for the safe handling of this compound.
References
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- Sigma-Aldrich. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. This compound | 1391026-59-7.
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- PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
